P2Y12 antagonist 1
Description
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Properties
IUPAC Name |
1-amino-4-(4-aminoanilino)-9,10-dioxoanthracene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25/h1-9,23H,21-22H2,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQMYMXRGJWSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064144 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6222-65-7, 40951-76-6 | |
| Record name | 1-Amino-4-(4-aminoanilino)anthraquinone-2-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-((4-aminophenyl)amino)-9,10-dihydro-9,10-dioxo- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1-amino-4-((4-aminophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040951766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-(4-aminoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of P2Y12 Antagonists in the Inhibition of Platelet Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of P2Y12 antagonists on platelet aggregation. It delves into the intricate signaling pathways, comparative pharmacology of different antagonists, and detailed experimental protocols for assessing their efficacy.
Introduction to the P2Y12 Receptor and its Role in Hemostasis
The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucially located on the surface of platelets. It plays a pivotal role in hemostasis and thrombosis. Its primary endogenous agonist is adenosine diphosphate (ADP), which is released from dense granules of activated platelets and damaged red blood cells. The binding of ADP to the P2Y12 receptor initiates a cascade of intracellular events that are central to amplifying the platelet activation response and promoting the formation of a stable platelet plug. This process, while essential for preventing blood loss at sites of vascular injury, can also lead to pathological thrombus formation in cardiovascular diseases, making the P2Y12 receptor a prime target for antiplatelet therapies.[1][2][3]
The P2Y12 Signaling Pathway in Platelet Aggregation
Upon ADP binding, the P2Y12 receptor couples primarily to the inhibitory G protein, Gαi. This initiates a complex signaling cascade that ultimately leads to platelet aggregation and stabilization of the thrombus. The key downstream events are outlined below:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G protein directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][4]
-
VASP Dephosphorylation: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a key intracellular protein. Therefore, P2Y12 activation results in the dephosphorylation of VASP. Dephosphorylated VASP is permissive for the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.
-
Phosphoinositide 3-Kinase (PI3K) Activation: The βγ subunits of the dissociated G protein activate phosphoinositide 3-kinase (PI3K).
-
Akt and Rap1b Activation: PI3K activation leads to the phosphorylation and activation of Akt (also known as protein kinase B) and the subsequent activation of the small GTPase Rap1b. Both Akt and Rap1b are critical for the conformational change of the GPIIb/IIIa receptor.
-
Glycoprotein IIb/IIIa Receptor Activation: The culmination of these signaling events is the "inside-out" activation of the GPIIb/IIIa receptor. This receptor undergoes a conformational change, increasing its affinity for fibrinogen.
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Platelet Aggregation: Activated GPIIb/IIIa receptors on adjacent platelets bind to fibrinogen, forming cross-links that lead to platelet aggregation and the formation of a stable thrombus.
Mechanism of Action of P2Y12 Antagonists
P2Y12 antagonists inhibit platelet aggregation by blocking the binding of ADP to the P2Y12 receptor, thereby interrupting the downstream signaling cascade. These antagonists can be broadly classified into two main categories: thienopyridines and direct-acting antagonists.
Thienopyridines (Irreversible Antagonists)
Thienopyridines are prodrugs that require metabolic activation in the liver, primarily through the cytochrome P450 (CYP) enzyme system, to form an active metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor, permanently disabling it for the lifespan of the platelet.
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Clopidogrel: A second-generation thienopyridine that undergoes a two-step metabolic activation. Its antiplatelet effect has a slower onset and is subject to significant inter-individual variability due to genetic polymorphisms in CYP2C19.
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Prasugrel: A third-generation thienopyridine with a more efficient and consistent metabolic activation compared to clopidogrel, leading to a faster onset of action and more potent platelet inhibition.
Direct-Acting (Reversible) Antagonists
These agents do not require metabolic activation and bind directly to the P2Y12 receptor.
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Ticagrelor: An oral, direct-acting, and reversibly binding P2Y12 antagonist. It belongs to the cyclopentyl-triazolo-pyrimidine (CPTP) class. Its reversible nature allows for a faster offset of its antiplatelet effect compared to thienopyridines.
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Cangrelor: An intravenous, direct-acting, and reversible P2Y12 antagonist. It has a very rapid onset and offset of action, making it suitable for use in the acute setting, such as during percutaneous coronary intervention (PCI).
Quantitative Comparison of P2Y12 Antagonists
The efficacy of P2Y12 antagonists can be quantified using various pharmacodynamic parameters. The following table summarizes key quantitative data for the most common P2Y12 inhibitors.
| Parameter | Clopidogrel | Prasugrel | Ticagrelor | Cangrelor |
| Binding Type | Irreversible (covalent) | Irreversible (covalent) | Reversible (non-competitive) | Reversible (competitive) |
| Metabolic Activation | Yes (Prodrug) | Yes (Prodrug) | No (Active drug) | No (Active drug) |
| Onset of Action | 2-6 hours | 30 minutes | 30 minutes | 2-5 minutes |
| Offset of Action | 5-7 days | 5-9 days | 3-5 days | 1-2 hours |
| IC50 (ADP-induced aggregation) | ~1.5 µM (active metabolite) | ~2.0 µM (active metabolite) | ~0.32 µM | ~0.007 µM |
| Typical Inhibition of Platelet Aggregation (IPA) | 40-60% | >80% | >90% | >95% |
Note: IC50 and IPA values can vary depending on the specific assay and experimental conditions.
Experimental Protocols for Assessing P2Y12 Inhibition
Several laboratory methods are available to assess the pharmacodynamic effects of P2Y12 antagonists.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for measuring platelet aggregation.[5][6]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
Detailed Protocol:
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Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate.
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PRP and PPP Preparation:
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Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
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Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).
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Instrument Calibration:
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Use PPP to set the 100% light transmission baseline.
-
Use PRP to set the 0% light transmission baseline.
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-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
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Incubate the PRP at 37°C for 2-5 minutes.
-
Add the P2Y12 antagonist or vehicle control and incubate for a specified time.
-
Add a standard concentration of ADP (e.g., 5-20 µM) to induce aggregation.
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Record the change in light transmission over time (typically 5-10 minutes).
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-
Data Analysis: The maximum percentage of aggregation is calculated relative to the 0% and 100% baselines. The effect of the P2Y12 antagonist is determined by comparing the aggregation in the presence of the antagonist to the control.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay designed to measure P2Y12-mediated platelet aggregation.[7][8]
Principle: The assay uses fibrinogen-coated microparticles and a combination of ADP and prostaglandin E1 (PGE1) as agonists. PGE1 is included to reduce the contribution of the P2Y1 receptor to platelet activation, making the assay more specific for the P2Y12 pathway. Activated platelets bind to the fibrinogen-coated beads, causing agglutination, which is detected as an increase in light transmittance.
Detailed Protocol:
-
Blood Collection: Collect whole blood in a Greiner 3.2% sodium citrate partial-fill blue-top tube.
-
Sample Handling: The sample must be kept at room temperature and tested within 4 hours of collection. Do not refrigerate or place the sample on a rocker.
-
Assay Procedure:
-
Insert the VerifyNow P2Y12 assay cartridge into the instrument.
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Follow the on-screen prompts to enter patient information.
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Invert the blood collection tube 4-5 times.
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Insert the blood collection tube into the instrument's sample holder.
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The instrument automatically aspirates the sample and performs the assay.
-
-
Data Analysis: The instrument reports results in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity, while a lower PRU value indicates greater P2Y12 inhibition.
Flow Cytometry for VASP Phosphorylation
This method provides a highly specific assessment of the P2Y12 signaling pathway by measuring the phosphorylation state of VASP.
Principle: P2Y12 activation leads to the dephosphorylation of VASP, while P2Y12 inhibition allows for VASP to remain phosphorylated in the presence of agents that increase cAMP, such as PGE1. Flow cytometry is used to quantify the level of phosphorylated VASP (P-VASP) within platelets using a phosphorylation-specific monoclonal antibody.
Detailed Protocol:
-
Blood Collection: Collect whole blood into a tube containing a suitable anticoagulant (e.g., citrate or heparin).
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Platelet Stimulation and Fixation:
-
In separate tubes, incubate whole blood with:
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PGE1 alone (to induce maximal VASP phosphorylation).
-
PGE1 and ADP (to assess the effect of P2Y12 activation).
-
The P2Y12 antagonist followed by PGE1 and ADP.
-
-
Fix the samples with a fixative solution (e.g., paraformaldehyde).
-
-
Permeabilization and Staining:
-
Permeabilize the platelets to allow intracellular antibody access.
-
Stain the platelets with a fluorescently labeled antibody specific for P-VASP and a platelet-specific surface marker (e.g., CD61).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter and the platelet-specific marker.
-
Measure the mean fluorescence intensity (MFI) of the P-VASP signal in the gated platelet population.
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-
Data Analysis: A Platelet Reactivity Index (PRI) can be calculated using the MFI of the PGE1 and PGE1+ADP treated samples: PRI = [(MFI(PGE1) - MFI(PGE1+ADP)) / MFI(PGE1)] x 100%. A lower PRI indicates greater P2Y12 inhibition.
Conclusion
P2Y12 antagonists are a cornerstone of antiplatelet therapy, effectively reducing the risk of thrombotic events in patients with cardiovascular disease. A thorough understanding of the P2Y12 signaling pathway and the distinct mechanisms of action of different antagonists is crucial for the development of new and improved therapies. The experimental protocols detailed in this guide provide robust methods for evaluating the efficacy of these agents, from traditional aggregometry to more specific molecular assays. This in-depth knowledge is essential for researchers and clinicians working to optimize antiplatelet strategies and improve patient outcomes.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases [mdpi.com]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 8. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
P2Y12 Antagonist Binding Affinity and Kinetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the P2Y12 receptor, a critical component in platelet activation and a key target for antiplatelet therapies. This document delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction to the P2Y12 Receptor and its Antagonists
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation and thrombus formation, making it a pivotal target for antithrombotic drugs. P2Y12 antagonists are a cornerstone in the management of acute coronary syndromes and the prevention of thrombotic events. These antagonists can be broadly categorized into two main classes: irreversible inhibitors (thienopyridines) and reversible inhibitors.
-
Irreversible Antagonists (Thienopyridines): This class includes prodrugs such as clopidogrel and prasugrel. Their active metabolites form covalent disulfide bonds with the P2Y12 receptor, leading to irreversible inhibition for the lifespan of the platelet.
-
Reversible Antagonists: This group includes direct-acting antagonists like ticagrelor and cangrelor, which bind non-covalently to the P2Y12 receptor, allowing for a more dynamic and concentration-dependent inhibition.
Understanding the binding affinity and kinetics of these antagonists is crucial for optimizing their therapeutic efficacy and safety profiles.
Quantitative Binding Data
The binding affinity and kinetic parameters of various P2Y12 antagonists have been characterized using a range of experimental techniques. The following tables summarize key quantitative data for prominent antagonists.
Table 1: Binding Affinity of P2Y12 Antagonists
| Antagonist | Compound Type | Binding Affinity (Kᵢ/Kₐ) | Radioligand/Method | Receptor Source |
| Ticagrelor | Reversible | Kᵢ = 4.3 ± 1.3 nM | [³³P]2MeS-ADP Competition | Recombinant human P2Y12 |
| Kᵢ = 0.33 ± 0.04 nM | [¹²⁵I]AZ11931285 Competition | Recombinant human P2Y12 | ||
| pA₂ = 8.85 | Functional Assay (cAMP) vs ADP | Recombinant human P2Y12 | ||
| Cangrelor | Reversible | Kᵢ = 0.4 nM | [³³P]2MeSADP Competition | Human P2Y12 |
| Prasugrel (Active Metabolite) | Irreversible | IC₅₀ < 1 µM | Functional Assay (cAMP) | Recombinant human P2Y12 |
| Clopidogrel (Active Metabolite) | Irreversible | - | Irreversible binding | Human P2Y12 |
Kᵢ (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or a competing agonist. A lower Kᵢ value indicates a higher binding affinity. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Kinetic Parameters of Reversible P2Y12 Antagonists
| Antagonist | Association Rate (kₒₙ) | Dissociation Rate (kₒff) | Residence Time (1/kₒff) | Method | Receptor Source |
| Ticagrelor | (1.1 ± 0.2) x 10⁻⁴ nM⁻¹s⁻¹ | (8.7 ± 1.4) x 10⁻⁴ s⁻¹ | ~19 minutes | Radioligand Binding | Human P2Y12 |
| 0.00011 (nM·s)⁻¹ | 0.00087 s⁻¹ | ~19 minutes | Binding studies in rh-P2Y12 receptor-transfected CHO-K1 cells | Recombinant human P2Y12 |
kₒₙ (association rate constant) describes the rate at which the antagonist binds to the receptor. kₒff (dissociation rate constant) describes the rate at which the antagonist dissociates from the receptor. Residence time is the average duration for which a drug molecule is bound to its target receptor.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental procedures is essential for a deeper understanding of P2Y12 antagonist interactions.
P2Y12 Receptor Signaling Pathway
The Rise of a Dual Inhibitor: Synthesis and Characterization of P2Y1/P2Y12 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapeutics, the P2Y12 receptor has been a cornerstone target for preventing thrombotic events. However, the pursuit of agents with improved efficacy and safety profiles is a continuous endeavor. This technical guide delves into the synthesis and chemical characterization of a notable development in this area: a dual P2Y1 and P2Y12 antagonist, referred to in scientific literature as P2Y1/P2Y12 antagonist-1 or compound 24w. This molecule represents a strategic shift from singular P2Y12 inhibition to a dual-pronged approach, aiming for a wider therapeutic window.
Core Compound Data
The primary quantitative data available for P2Y1/P2Y12 antagonist-1 (compound 24w) is summarized below. This data highlights its potency as an antiplatelet agent.
| Parameter | Value | Reference |
| Target(s) | P2Y1 and P2Y12 receptors | [1] |
| Activity | Orally available dual inhibitor | [1] |
| In vitro potency (IC50) | 4.23 μM (ADP-induced platelet aggregation in rabbit plasma) | [1] |
| In vivo effect | Potent inhibitory effects in a rat thrombosis model | [1] |
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation. Upon binding its endogenous ligand, adenosine diphosphate (ADP), the receptor initiates a signaling cascade that ultimately leads to thrombus formation. Understanding this pathway is critical for the rational design of antagonists.
P2Y12 Receptor Signaling Cascade
Synthesis and Chemical Characterization: A General Approach
While the specific, step-by-step synthesis of P2Y1/P2Y12 antagonist-1 (compound 24w) from the primary literature is not publicly available, its classification as a xanthine-based inhibitor allows for the outlining of a representative synthetic and characterization workflow based on established methodologies for this class of compounds.
Experimental Workflow: From Synthesis to Characterization
The logical flow for producing and verifying a novel P2Y12 antagonist is depicted below. This process ensures the compound's identity, purity, and activity.
General Experimental Workflow
Detailed Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of a xanthine-based P2Y12 antagonist.
1. General Synthesis of a Xanthine-Based P2Y12 Antagonist
This protocol is a generalized representation for the synthesis of xanthine derivatives, which is the structural class of P2Y1/P2Y12 antagonist-1.
-
Step 1: N-Alkylation of Xanthine Core:
-
To a solution of xanthine in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF), add a base such as potassium carbonate (K₂CO₃).
-
Stir the suspension at room temperature for 30 minutes.
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Add the desired alkyl halide (e.g., benzyl bromide) dropwise to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Functionalization at the C8 Position:
-
The N-alkylated xanthine can be halogenated at the C8 position using a reagent like N-bromosuccinimide (NBS).
-
The 8-bromo-xanthine derivative can then undergo nucleophilic substitution with various amines or thiols to introduce diversity.
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Dissolve the 8-bromo-xanthine in a suitable solvent (e.g., DMF or dimethyl sulfoxide - DMSO).
-
Add the desired nucleophile and a base (e.g., triethylamine - TEA or diisopropylethylamine - DIPEA).
-
Heat the reaction mixture and monitor by TLC.
-
Work-up and purify as described in Step 1.
-
2. Chemical Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the proposed structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Use a C18 reverse-phase column with a gradient elution method, typically with mobile phases of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The purity of the compound is determined by the peak area percentage of the main peak.
-
3. In Vitro Biological Activity Assay: Platelet Aggregation
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37 °C.
-
Add a known concentration of the test compound (P2Y1/P2Y12 antagonist-1) or vehicle (DMSO) to the PRP and incubate for a specified time.
-
Induce platelet aggregation by adding a known concentration of ADP (e.g., 10 μM).
-
Measure the change in light transmittance using a platelet aggregometer for 5-10 minutes.
-
Calculate the percentage of inhibition of platelet aggregation relative to the vehicle control.
-
Determine the IC50 value by testing a range of compound concentrations.
-
Conclusion
P2Y1/P2Y12 antagonist-1 (compound 24w) exemplifies a promising strategy in the development of novel antiplatelet agents. Its dual inhibitory action on both P2Y1 and P2Y12 receptors may offer a superior clinical profile compared to existing therapies. The synthesis and characterization of such molecules rely on established organic chemistry principles and a suite of analytical techniques to ensure structural integrity, purity, and biological function. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals engaged in the discovery and development of the next generation of antithrombotic drugs.
References
In Vitro Platelet Activation Studies of P2Y12 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro methodologies used to assess the efficacy and mechanism of action of P2Y12 receptor antagonists on platelet activation. The P2Y12 receptor is a critical Gi-protein coupled receptor on the platelet surface that, upon binding adenosine diphosphate (ADP), plays a central role in amplifying and sustaining platelet aggregation and thrombus formation.[1][2][3] Its inhibition is a cornerstone of antiplatelet therapy for the prevention of thrombotic events.[4][5] This guide details the underlying signaling pathways, experimental protocols for key assays, and a summary of quantitative data for representative P2Y12 antagonists.
The P2Y12 Signaling Pathway in Platelet Activation
ADP-mediated platelet activation occurs through its interaction with two P2Y receptors: P2Y1 and P2Y12.[2][6] The P2Y1 receptor, coupled to Gq, initiates platelet shape change and weak, transient aggregation.[2] The P2Y12 receptor, coupled to Gi, is responsible for amplifying and sustaining the aggregation response.[1][2] Upon ADP binding, the Gi pathway activated by the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in the modulation of platelet actin dynamics and the activation of the glycoprotein IIb/IIIa (αIIbβ3) integrin.[8][9] P2Y12 signaling also activates phosphatidylinositol 3-kinase (PI3K), which further contributes to the stabilization of platelet aggregation.[1] The convergence of Gq and Gi signaling pathways promotes the activation of the small G protein Rap1b, ultimately leading to a conformational change in the αIIbβ3 integrin, enabling it to bind fibrinogen and mediate platelet aggregation.[2]
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Novel platelet ADP P2Y12 inhibitors in the treatment of acute coronary syndrome. | Semantic Scholar [semanticscholar.org]
- 5. Novel approaches to P2Y12 inhibition and aspirin dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unipv.it [iris.unipv.it]
- 8. fritsmafactor.com [fritsmafactor.com]
- 9. scispace.com [scispace.com]
The Vanguard of Antiplatelet Therapy: A Technical Guide to the Discovery and Development of Novel P2Y12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of novel P2Y12 inhibitors, a cornerstone of antiplatelet therapy. The document details the core pharmacology, experimental methodologies, and signaling pathways integral to the advancement of this critical class of drugs. Quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the intricate mechanisms at play.
Introduction: The Pivotal Role of the P2Y12 Receptor in Thrombosis
The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a central role in thrombosis and hemostasis.[1][2] Its activation by adenosine diphosphate (ADP) triggers a cascade of intracellular signaling events that lead to platelet activation, aggregation, and the formation of a stable thrombus.[1][2] Consequently, antagonism of the P2Y12 receptor has emerged as a highly effective strategy for the prevention of atherothrombotic events, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[3][4][5]
The landscape of P2Y12 inhibitors has evolved significantly from the first-generation thienopyridines to the newer, more potent, and often reversible agents. This guide will explore the chemical diversity, mechanisms of action, and the pharmacological profiles of both established and emerging P2Y12 inhibitors.
Chemical Classes and Mechanisms of Action
P2Y12 inhibitors can be broadly categorized into two main classes based on their chemical structure and mechanism of interaction with the receptor.
2.1. Thienopyridines (Irreversible Inhibitors)
Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect.[6] Their active metabolites irreversibly bind to the P2Y12 receptor, typically through the formation of a disulfide bond with cysteine residues on the receptor, leading to permanent inhibition for the lifespan of the platelet.[6]
-
Clopidogrel: A second-generation thienopyridine that has been a mainstay of antiplatelet therapy. Its activation is a two-step process involving cytochrome P450 (CYP) enzymes, leading to variability in patient response.[2]
-
Prasugrel: A third-generation thienopyridine with a more efficient one-step metabolic activation, resulting in a more rapid onset of action and more consistent platelet inhibition compared to clopidogrel.[2][3]
-
Ticlopidine: A first-generation thienopyridine, now largely replaced by newer agents due to a less favorable safety profile.
2.2. Non-Thienopyridines (Reversible and Irreversible Inhibitors)
This class includes a diverse range of chemical structures that do not require metabolic activation to the same extent as thienopyridines and exhibit different binding characteristics.
-
Ticagrelor: A cyclopentyltriazolopyrimidine (CPTP) that is an orally active, direct-acting, and reversible P2Y12 receptor antagonist.[2][3] It binds to a site distinct from the ADP binding site, inducing a conformational change in the receptor.[2]
-
Cangrelor: An intravenous, direct-acting, and reversible ATP analog with a very rapid onset and offset of action.[7] Its use is primarily in the periprocedural setting of PCI.[7]
-
Selatogrel: An investigational, subcutaneously administered, potent, and reversible P2Y12 inhibitor.[1][8]
-
Vicagrel: A novel investigational thienopyridine with a more efficient generation of its active metabolite.[9][10]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for a selection of P2Y12 inhibitors, facilitating a comparative assessment of their pharmacological profiles.
Table 1: Pharmacodynamic Properties of P2Y12 Inhibitors
| Inhibitor | Chemical Class | Binding Type | IC50 (Platelet Aggregation) | Ki (Receptor Binding) |
| Clopidogrel (active metabolite) | Thienopyridine | Irreversible | ~0.2 - 2 µM | Not directly applicable |
| Prasugrel (active metabolite) | Thienopyridine | Irreversible | ~0.07 - 0.2 µM | Not directly applicable |
| Ticagrelor | Cyclopentyltriazolopyrimidine | Reversible | 0.22 - 0.32 µM[11] | 1.8 - 14 nM |
| Cangrelor | ATP Analog | Reversible | ~10 - 30 nM | 4.6 - 9.1 nM |
| Selatogrel | Not specified | Reversible | Potent (sub-nanomolar) | Not reported |
Table 2: Pharmacokinetic Properties of P2Y12 Inhibitors
| Inhibitor | Administration | Tmax (h) | Cmax | Half-life (t1/2) (h) | Metabolism |
| Clopidogrel | Oral | ~1-2 (active metabolite)[2] | Variable | ~6 (clopidogrel), ~8 (active metabolite)[2] | Hepatic (CYP450) |
| Prasugrel | Oral | ~0.5 (active metabolite)[2] | Consistent | ~7 (active metabolite)[2] | Hepatic (CYP450) |
| Ticagrelor | Oral | ~1.5 | Consistent | ~7 - 8.5[2] | Hepatic (CYP3A4) |
| Cangrelor | Intravenous | Immediate | N/A | ~3-6 minutes | Dephosphorylation |
| Selatogrel | Subcutaneous | Rapid | Dose-dependent | Not reported | Not reported |
| Vicagrel | Oral | ~0.5-1 | Not reported | Not reported | Hepatic |
P2Y12 Receptor Signaling Pathway
The activation of the P2Y12 receptor by ADP initiates a complex intracellular signaling cascade that ultimately leads to platelet activation and aggregation. The diagram below illustrates the key components of this pathway.
Experimental Protocols for P2Y12 Inhibitor Development
The discovery and characterization of novel P2Y12 inhibitors rely on a series of well-defined in vitro and in vivo assays.
5.1. In Vitro Assays
5.1.1. Radioligand Binding Assay
This assay is crucial for determining the affinity (Ki) of a test compound for the P2Y12 receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the P2Y12 receptor by a test compound.
-
Materials:
-
Human platelet membranes or cells expressing the human P2Y12 receptor.
-
Radioligand: e.g., [³H]PSB-0413 (a selective P2Y12 antagonist).[1][12][13]
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a reaction mixture containing platelet membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[12]
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known P2Y12 ligand (e.g., 10 µM 2-MeSADP).
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
5.1.2. Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation and the inhibitory effect of antiplatelet agents.[14]
-
Objective: To measure the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid).[15]
-
Test compounds.
-
Light transmission aggregometer.
-
-
Protocol:
-
Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation of whole blood.[15]
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-incubate a sample of PRP with the test compound or vehicle at 37°C with stirring.
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to initiate aggregation.
-
Record the change in light transmission over time.
-
The maximum aggregation is measured and compared between the vehicle and test compound-treated samples to determine the percent inhibition and the IC50 value.
-
5.2. In Vivo Models of Thrombosis
Animal models are essential for evaluating the antithrombotic efficacy and bleeding risk of novel P2Y12 inhibitors.
5.2.1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Mouse)
This is a widely used and reproducible model of arterial thrombosis.[8][16][17]
-
Objective: To induce thrombosis in the carotid artery by topical application of ferric chloride and to assess the effect of a test compound on the time to vessel occlusion.
-
Materials:
-
Anesthetized mice.
-
Surgical instruments for exposing the carotid artery.
-
Ferric chloride solution (e.g., 5-10% in water).[16]
-
Filter paper discs.
-
Doppler flow probe or intravital microscope.
-
-
Protocol:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound or vehicle to the animal (e.g., intravenously or orally) at a predetermined time before injury.
-
Saturate a small piece of filter paper with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[17]
-
Remove the filter paper and continuously monitor blood flow until the vessel becomes occluded (cessation of blood flow).
-
The time to occlusion is the primary endpoint and is compared between the treated and vehicle groups.
-
Visualizing the Development Pipeline
The following diagrams illustrate the general workflow for the discovery and development of novel P2Y12 inhibitors.
Future Directions and Investigational Agents
The quest for the ideal P2Y12 inhibitor continues, with a focus on agents that offer a rapid onset of action, consistent and potent platelet inhibition, and a favorable safety profile with a lower risk of bleeding.[18] The development of subcutaneously administered agents like selatogrel represents a significant step towards more convenient and rapid treatment options, particularly in the acute setting.[1][8] Furthermore, research into the nuanced roles of P2Y12 in other cell types and disease processes may open new therapeutic avenues for this important class of drugs. As our understanding of the intricate balance between thrombosis and hemostasis deepens, so too will the sophistication of the next generation of P2Y12 inhibitors.
References
- 1. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 7. A comparison of cangrelor, prasugrel, ticagrelor, and clopidogrel in patients undergoing percutaneous coronary intervention: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 10. Pharmacokinetics and Pharmacodynamics of Approved and Investigational P2Y12 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 15. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 17. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
"P2Y12 antagonist 1" selectivity for P2Y12 over other P2Y receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of P2Y12 receptor antagonists for their target receptor over other P2Y receptor subtypes. The document outlines the pharmacological profiles of key P2Y12 inhibitors, details the experimental methodologies used to determine their selectivity, and illustrates the relevant signaling pathways and experimental workflows.
Introduction to P2Y Receptors and P2Y12 Antagonists
The P2Y family of G protein-coupled receptors (GPCRs) comprises eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are activated by extracellular nucleotides such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), uridine triphosphate (UTP), and uridine diphosphate (UDP).[1] These receptors are involved in a wide array of physiological processes.
The P2Y12 receptor, primarily expressed on platelets, plays a pivotal role in ADP-mediated platelet activation and aggregation, making it a critical target for antiplatelet therapies.[2][3] P2Y12 antagonists are a cornerstone in the management of thrombotic diseases, including acute coronary syndromes. This guide focuses on the selectivity of these antagonists, a crucial factor in their therapeutic efficacy and safety profile.
P2Y12 Antagonist Selectivity Profiles
The therapeutic efficacy of P2Y12 antagonists is intrinsically linked to their high affinity for the P2Y12 receptor and their low affinity for other P2Y receptor subtypes. Off-target effects can lead to undesirable side effects. The selectivity of prominent P2Y12 antagonists is summarized below.
Table 1: Selectivity of Ticagrelor for P2Y Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| P2Y12 | 0.33 - 10.5[2][4][5] | 0.005 - 0.27 (platelet aggregation)[2][6] |
| P2Y1 | >10,000[4] | - |
| P2Y2 | - | - |
| P2Y4 | - | - |
| P2Y6 | - | - |
| P2Y11 | - | - |
| P2Y13 | - | - |
Table 2: Selectivity of Prasugrel Active Metabolite (R-138727) for P2Y Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, µM) |
| P2Y12 | - | 3.82 (platelet aggregation)[6] |
| P2Y1 | - | - |
| P2Y2 | - | - |
| P2Y4 | - | - |
| P2Y6 | - | - |
| P2Y11 | - | - |
| P2Y13 | - | - |
Note: Prasugrel is a prodrug that is metabolized to its active form, R-138727.[3] The active metabolite irreversibly binds to the P2Y12 receptor.[3]
Table 3: Selectivity of Clopidogrel Active Metabolite for P2Y Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| P2Y12 | - | 0.34[7] |
| P2Y1 | No significant inhibition | - |
| Other P2Y | Not reported | - |
Note: Clopidogrel is a prodrug that requires metabolic activation to an active thiol metabolite which irreversibly inhibits the P2Y12 receptor.[7][8] The active metabolite has been shown to be selective for P2Y12.[7]
Table 4: Selectivity of Cangrelor for P2Y Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| P2Y12 | - | 18.3 (VASP phosphorylation)[9] |
| P2Y1 | >1000 | - |
| P2Y2 | >1000 | - |
| P2Y4 | >1000 | - |
| P2Y6 | >1000 | - |
| P2Y11 | >1000 | - |
| P2Y13 | >1000 | - |
Note: Cangrelor is a direct-acting, reversible intravenous P2Y12 antagonist.[10]
Signaling Pathways of P2Y Receptors
Understanding the signaling pathways of different P2Y receptors is essential for interpreting selectivity data and predicting potential off-target effects.
References
- 1. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prasugrel | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clopidogrel (active metabolite) | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. cangrelor | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Pharmacodynamics of a P2Y12 Antagonist: A Technical Guide Featuring Ticagrelor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Ticagrelor, a representative direct-acting, reversible P2Y12 antagonist. The information presented herein is intended to serve as a detailed resource for professionals involved in the research and development of antiplatelet therapies.
Introduction to P2Y12 Antagonism
The P2Y12 receptor is a crucial G protein-coupled receptor expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a cascade of intracellular signaling events, leading to platelet activation, aggregation, and thrombus formation. Consequently, antagonism of the P2Y12 receptor is a primary strategy for the prevention of atherothrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention.
Ticagrelor (AZD6140) is a cyclopentyl-triazolo-pyrimidine and the first orally available, direct-acting, and reversible antagonist of the P2Y12 receptor.[1][2] Unlike thienopyridines such as clopidogrel and prasugrel, Ticagrelor does not require metabolic activation to exert its antiplatelet effect.[3] It binds to a site on the P2Y12 receptor distinct from the ADP binding site, inducing a conformational change that prevents receptor signaling.[4][5]
Preclinical Pharmacokinetics of Ticagrelor
The preclinical pharmacokinetic profile of Ticagrelor has been extensively characterized in various animal species, including mice, rats, dogs, and marmosets, to support its clinical development. These studies have demonstrated that Ticagrelor is orally bioavailable and its metabolism is qualitatively similar across preclinical species and humans.[2]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Ticagrelor is moderately absorbed after oral administration, with dose-dependent absorption observed at lower doses.[6] The oral bioavailability varies across species.[6] Following absorption, Ticagrelor is widely distributed, with the highest concentrations found in the liver, adrenal gland, kidney, pituitary, and thyroid gland.[1] The steady-state volume of distribution has been determined in rats and marmosets.[6]
Metabolism is a primary route of elimination for Ticagrelor, with the major metabolic pathways being qualitatively similar across species.[6] The cytochrome P450 enzymes CYP3A4 and CYP3A5 are primarily responsible for its metabolism, leading to the formation of an active metabolite, AR-C124910XX, which is approximately equipotent to the parent drug.[3][7]
Excretion of Ticagrelor and its metabolites occurs predominantly through the feces, with a smaller proportion eliminated in the urine.[2] Studies in lactating rats have shown that Ticagrelor and/or its metabolites are readily transferred into milk.[2]
Tabulated Pharmacokinetic Parameters
The following tables summarize the key preclinical pharmacokinetic parameters of Ticagrelor and its active metabolite, AR-C124910XX, in various species.
Table 1: Pharmacokinetic Parameters of Ticagrelor in Preclinical Species
| Parameter | Rat | Dog | Marmoset |
| Dose (mg/kg) | 3 (IV), 20 (PO) | 5 (PO) | 3 (IV), 20 (PO) |
| Clearance (mL/min/kg) | 27 | - | 11 |
| Volume of Distribution (Vdss, L/kg) | 4.8 | - | 3.7 |
| Half-life (t½, hours) | 2.8 | 9.2 | 4.9 |
| Oral Bioavailability (F, %) | ~90%[6] | - | ~40%[6] |
| Cmax (ng/mL) | 1620 (20 mg/kg PO) | 1590 | 1940 (20 mg/kg PO) |
| AUC (ng·hr/mL) | 12900 (20 mg/kg PO) | 9020 | 21600 (20 mg/kg PO) |
| Data compiled from FDA NDA 22,433 Review.[1] |
Table 2: Pharmacokinetic Parameters of AR-C124910XX (Active Metabolite) following Ticagrelor Administration
| Parameter | Rat | Dog | Marmoset |
| Ticagrelor Dose (mg/kg) | 3 (IV), 20 (PO) | 5 (PO) | 3 (IV), 20 (PO) |
| Half-life (t½, hours) | 4.1 (IV), 2.7 (PO) | 13 | 7.4 (IV), 12 (PO) |
| Cmax (ng/mL) | 55 (IV), 390 (PO) | 131 | 44 (IV), 538 (PO) |
| AUC (ng·hr/mL) | 314 (IV), 3890 (PO) | 768 | 520 (IV), 10400 (PO) |
| Data compiled from FDA NDA 22,433 Review.[1] |
Preclinical Pharmacodynamics of Ticagrelor
The pharmacodynamic effects of Ticagrelor are characterized by its potent and reversible inhibition of P2Y12 receptor-mediated platelet aggregation.
In Vitro Pharmacology
In vitro studies have been instrumental in defining the mechanism and potency of Ticagrelor.
-
Receptor Binding: Ticagrelor binds potently and reversibly to the human P2Y12 receptor with a high association rate (kon) and a relatively fast dissociation rate (koff).[4] Radioligand binding studies have shown that Ticagrelor does not compete with ADP for its binding site.[4]
-
Inhibition of Platelet Aggregation: Ticagrelor demonstrates concentration-dependent inhibition of ADP-induced platelet aggregation in various in vitro systems, including washed platelets, platelet-rich plasma (PRP), and whole blood from different species.[6]
Table 3: In Vitro Pharmacodynamic Parameters of Ticagrelor
| Parameter | Value | Species/System |
| Receptor Binding Affinity (Ki) | 4.3 ± 1.3 nM (vs. [33P]2MeS-ADP) | Recombinant human P2Y12[4] |
| Association Rate Constant (kon) | (1.1 ± 0.2) x 10⁻⁴ nM⁻¹ s⁻¹ | Recombinant human P2Y12[4] |
| Dissociation Rate Constant (koff) | (8.7 ± 1.4) x 10⁻⁴ s⁻¹ | Recombinant human P2Y12[4] |
| IC50 (ADP-induced washed platelet aggregation) | 0.005 ± 0.004 µM | Human[5] |
| IC50 (2-MeSADP-induced GTPγS binding) | 0.059 ± 0.03 µM | Recombinant human P2Y12[5] |
| IC50 (Adenosine uptake inhibition) | 100 nM | Human red blood cells[6] |
In Vivo Pharmacology
In vivo preclinical models have confirmed the antithrombotic efficacy of Ticagrelor and have been used to assess its effects on hemostasis.
-
Antithrombotic Efficacy: In models of arterial thrombosis, such as the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice and rats, Ticagrelor has been shown to dose-dependently reduce thrombus formation.[8][9]
-
Effects on Bleeding Time: As with all antiplatelet agents, Ticagrelor can prolong bleeding time. Preclinical studies have aimed to establish the therapeutic window by comparing the doses required for antithrombotic efficacy versus those that cause a significant increase in bleeding time.[9]
Table 4: In Vivo Pharmacodynamic Effects of Ticagrelor
| Model | Species | Dose | Effect |
| FeCl₃-induced Carotid Artery Thrombosis | Mouse | 100 mg/kg | 89% of vessels remained patent.[8] |
| FeCl₃-induced Carotid Artery Thrombosis | Rat | - | Dose-dependent restoration of blood flow.[9] |
| Tail Bleeding Time | Rat | - | Dose resulting in a 3-fold increase in bleeding time was 9.7 times higher than the dose for 50% antithrombotic effect.[9] |
| Tail Bleeding Time | Dog | - | Greater separation between antithrombotic and bleeding effects compared to thienopyridines.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key experiments used to evaluate the pharmacodynamics of P2Y12 antagonists.
P2Y12 Signaling Pathway
The following diagram illustrates the P2Y12 signaling pathway and the mechanism of action of Ticagrelor.
Caption: P2Y12 signaling pathway and Ticagrelor's mechanism of action.
Light Transmission Aggregometry (LTA) Workflow
LTA is a gold-standard method for assessing platelet aggregation.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Detailed Protocol for LTA:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation:
-
Aggregometer Setup:
-
Pre-warm the aggregometer to 37°C.[11]
-
Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.
-
-
Aggregation Measurement:
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay Workflow
The VASP assay is a specific method to assess the inhibition of the P2Y12 receptor signaling pathway.
Caption: Workflow for VASP Phosphorylation Assay.
Detailed Protocol for VASP Assay:
-
Sample Preparation: Use citrated whole blood.
-
Incubation:
-
In separate tubes, incubate whole blood with either prostaglandin E1 (PGE1) alone or a combination of PGE1 and ADP for approximately 10 minutes at room temperature.
-
-
Fixation and Permeabilization: Fix the cells with a fixative agent (e.g., formaldehyde) and then permeabilize the platelet membrane with a detergent to allow intracellular staining.
-
Staining: Add fluorescently labeled antibodies against phosphorylated VASP (p-VASP) and a platelet-specific surface marker (e.g., CD61).
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of p-VASP in the platelet population.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the formula: PRI = [ (MFI of PGE1-treated sample) – (MFI of PGE1+ADP-treated sample) ] / (MFI of PGE1-treated sample) x 100%. A lower PRI indicates greater P2Y12 inhibition.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model Workflow
This in vivo model is widely used to evaluate the efficacy of antithrombotic agents.
Caption: Workflow for FeCl₃-Induced Carotid Artery Thrombosis Model.
Detailed Protocol for FeCl₃ Model:
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.
-
Place a Doppler flow probe around the artery to record baseline blood flow.[4]
-
-
Thrombus Induction:
-
Monitoring and Endpoint:
-
Remove the filter paper and continuously monitor the blood flow using the Doppler probe.
-
The primary endpoint is the time to complete cessation of blood flow (time to occlusion).
-
Conclusion
The preclinical data for Ticagrelor demonstrate its potent and reversible P2Y12 antagonism, with a pharmacokinetic profile that supports its clinical use. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of novel P2Y12 antagonists. A thorough understanding of the preclinical PK/PD relationship is fundamental for the successful translation of new antiplatelet therapies from the laboratory to the clinic.
References
- 1. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 2. Structural and functional characterization of a specific antidote for ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. researchgate.net [researchgate.net]
- 10. diagnostica.cz [diagnostica.cz]
- 11. journals.viamedica.pl [journals.viamedica.pl]
The Role of P2Y12 Antagonists in Thrombosis and Hemostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of P2Y12 receptor antagonists in the management of thrombotic diseases and their inherent impact on hemostasis. The P2Y12 receptor, a key player in platelet activation and aggregation, has become a primary target for antiplatelet therapies. This document delves into the molecular mechanisms of P2Y12 signaling, the pharmacodynamics of its antagonists, and the clinical implications of their use, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.
The P2Y12 Receptor: A Central Mediator in Thrombosis and Hemostasis
Upon vascular injury, platelets adhere to the exposed subendothelial matrix, initiating a cascade of events leading to the formation of a hemostatic plug to prevent excessive bleeding.[1] A crucial step in this process is the release of adenosine diphosphate (ADP) from platelet-dense granules.[2] ADP acts as a potent platelet agonist by binding to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[2][3]
The P2Y1 receptor, coupled to Gq, mediates a transient influx of intracellular calcium, leading to platelet shape change and the initial, reversible phase of aggregation.[3] In contrast, the P2Y12 receptor, the focus of this guide, is coupled to the inhibitory G protein, Gi.[4] Activation of the P2Y12 receptor by ADP initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event that, in conjunction with other signaling pathways, ultimately leads to the conformational activation of the glycoprotein (GP) IIb/IIIa receptor.[5] The activated GPIIb/IIIa receptor binds to fibrinogen, cross-linking adjacent platelets and leading to robust and irreversible platelet aggregation, which is essential for thrombus formation and stabilization.[3][5]
The central role of the P2Y12 receptor in amplifying and sustaining platelet aggregation makes it a prime therapeutic target for preventing arterial thrombosis, which underlies acute coronary syndromes (ACS), ischemic stroke, and stent thrombosis.[3][6] However, the very mechanism that makes P2Y12 antagonists effective in preventing thrombosis also inherently increases the risk of bleeding complications by impairing normal hemostasis.[7]
P2Y12 Receptor Signaling Pathway
The signaling cascade initiated by the binding of ADP to the P2Y12 receptor is multifaceted and crucial for a full platelet response. The inhibition of adenylyl cyclase and subsequent decrease in cAMP is a primary and well-characterized pathway.[5] Furthermore, the βγ subunits of the Gi protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (protein kinase B) and other downstream effectors that contribute to the stabilization of platelet aggregates.[5]
// Nodes ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"]; P2Y12 [label="P2Y12 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi [label="Gi Protein (αβγ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; PKA [label="↓ PKA Activity", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; VASP [label="VASP-P → VASP", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt Activation", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; GPIIbIIIa_inactive [label="GPIIb/IIIa (inactive)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; GPIIbIIIa_active [label="GPIIb/IIIa (active)", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggregation [label="Platelet Aggregation\n& Thrombus Stabilization", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Antagonists [label="P2Y12 Antagonists\n(Clopidogrel, Prasugrel,\nTicagrelor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ADP -> P2Y12 [label="Binds to"]; P2Y12 -> Gi [label="Activates"]; Gi -> AC [label="Inhibits (α subunit)", arrowhead=tee]; AC -> cAMP; cAMP -> PKA; PKA -> VASP; Gi -> PI3K [label="Activates (βγ subunits)"]; PI3K -> Akt; {VASP, Akt} -> GPIIbIIIa_inactive -> GPIIbIIIa_active [label="Promotes\nConformational\nChange"]; GPIIbIIIa_active -> Aggregation [label="Mediates"]; Antagonists -> P2Y12 [label="Block", style=dashed, color="#EA4335", arrowhead=tee, penwidth=2]; } }
Caption: P2Y12 Receptor Signaling Pathway.
Quantitative Comparison of P2Y12 Antagonists
Several P2Y12 antagonists are clinically available, primarily categorized as thienopyridines (clopidogrel, prasugrel) and non-thienopyridines (ticagrelor, cangrelor). Thienopyridines are prodrugs that require hepatic metabolism to form an active metabolite that irreversibly binds to the P2Y12 receptor.[4] In contrast, ticagrelor is an orally active drug that reversibly inhibits the receptor.[4] These differences in pharmacology translate to variations in their efficacy and safety profiles. The following tables summarize key quantitative data from major clinical trials.
Table 1: Efficacy of P2Y12 Inhibitors in Patients with Acute Coronary Syndrome
| Clinical Trial | Comparison | N | Primary Efficacy Endpoint | Endpoint Rate (Investigational Drug) | Endpoint Rate (Control) | Hazard Ratio (95% CI) | p-value |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel | 13,608 | CV death, nonfatal MI, or nonfatal stroke | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 |
| PLATO | Ticagrelor vs. Clopidogrel | 18,624 | CV death, MI, or stroke | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 |
| ISAR-REACT 5 | Prasugrel vs. Ticagrelor | 4,018 | Death, MI, or stroke | 6.9% | 9.2% | 0.74 (0.59-0.92) | 0.006 |
CV: Cardiovascular; MI: Myocardial Infarction. Data sourced from relevant clinical trial publications.
Table 2: Safety of P2Y12 Inhibitors - Major Bleeding Events
| Clinical Trial | Comparison | N | Major Bleeding Endpoint | Bleeding Rate (Investigational Drug) | Bleeding Rate (Control) | Hazard Ratio (95% CI) | p-value |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel | 13,608 | TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 |
| PLATO | Ticagrelor vs. Clopidogrel | 18,624 | PLATO Major Bleeding | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 |
| PLATO | Ticagrelor vs. Clopidogrel | 18,624 | TIMI Major Bleeding (non-CABG) | 2.8% | 2.2% | 1.25 (1.03-1.53) | 0.03 |
| ISAR-REACT 5 | Prasugrel vs. Ticagrelor | 4,018 | BARC type 3, 4, or 5 bleeding | 5.4% | 4.8% | 1.12 (0.83-1.51) | 0.46 |
CABG: Coronary Artery Bypass Grafting; TIMI: Thrombolysis in Myocardial Infarction; PLATO: Platelet Inhibition and Patient Outcomes; BARC: Bleeding Academic Research Consortium. Data sourced from relevant clinical trial publications.[6][8][9][10][11]
Table 3: Platelet Inhibition with P2Y12 Antagonists
| P2Y12 Antagonist | Typical Dosage (Loading/Maintenance) | Mean Platelet Inhibition (%) | Onset of Action | Reversibility |
| Clopidogrel | 300-600 mg / 75 mg daily | ~50-70% | 2-6 hours | Irreversible |
| Prasugrel | 60 mg / 10 mg daily | >80% | ~30 minutes | Irreversible |
| Ticagrelor | 180 mg / 90 mg twice daily | >90% | ~30 minutes | Reversible |
Values are approximate and can vary based on the assay used and patient-specific factors.[12][13][14]
Experimental Protocols for Assessing P2Y12 Antagonist Efficacy
A variety of laboratory methods are employed to quantify the pharmacodynamic effects of P2Y12 antagonists on platelet function.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for assessing platelet aggregation.[15][16]
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g for 10-15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g for 15-20 minutes) to obtain platelet-poor plasma (PPP).[15]
-
Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using autologous PPP.
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a specific concentration of ADP (e.g., 5-20 µM) to the PRP to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined and compared between samples from patients treated with and without P2Y12 antagonists.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that provides a rapid assessment of P2Y12-mediated platelet reactivity.[6][17][18][19]
Principle: The assay measures platelet aggregation based on the ability of activated platelets to bind to fibrinogen-coated beads, leading to an increase in light transmittance. The assay cartridge contains ADP to activate platelets and prostaglandin E1 (PGE1) to reduce the contribution of the P2Y1 receptor, making it more specific for the P2Y12 pathway.[6]
Methodology:
-
Blood Collection: Collect whole blood into a 3.2% sodium citrate (blue top) tube.
-
Assay Procedure:
-
Invert the blood collection tube 5-10 times to ensure proper mixing.
-
Insert the VerifyNow P2Y12 assay cartridge into the instrument.
-
Insert the blood collection tube into the designated port on the cartridge.
-
The instrument automatically performs the assay.
-
-
Data Analysis: Results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway.[20][21][22][23][24]
Principle: The phosphorylation state of the intra-platelet protein VASP is dependent on the level of cAMP. P2Y12 receptor activation inhibits adenylyl cyclase, leading to decreased cAMP and VASP dephosphorylation. P2Y12 antagonists block this effect, resulting in higher levels of phosphorylated VASP (VASP-P).
Methodology:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
Sample Preparation:
-
Aliquots of whole blood are incubated with PGE1 alone (to induce maximal VASP phosphorylation) and with PGE1 plus ADP (to assess the inhibitory effect of ADP on VASP phosphorylation).[21]
-
-
Cell Permeabilization and Staining:
-
Platelets are permeabilized to allow intracellular staining.
-
The samples are then incubated with a fluorescently labeled monoclonal antibody specific for VASP-P and a platelet-specific marker (e.g., CD61).[20]
-
-
Flow Cytometry Analysis:
-
The fluorescence intensity of the VASP-P antibody is measured in the platelet population.
-
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the mean fluorescence intensity (MFI) of the samples with and without ADP stimulation. A lower PRI indicates a higher level of P2Y12 inhibition.
Flow Cytometry for Platelet Activation Markers
Flow cytometry can be used to measure the surface expression of activation-dependent platelet markers, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding).[2][3][7][25][26]
Principle: Upon activation, platelets translocate P-selectin from their alpha-granules to the cell surface and undergo a conformational change in the GPIIb/IIIa receptor, which can be detected by specific fluorescently labeled antibodies.
Methodology:
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes.
-
Sample Preparation and Staining:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Incubate aliquots of the diluted blood with a platelet agonist (e.g., ADP) or a control buffer.
-
Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41 or CD61), P-selectin (anti-CD62P), and the activated GPIIb/IIIa receptor (PAC-1).[7]
-
Incubate in the dark at room temperature.
-
-
Fixation (Optional): The reaction can be stopped by adding a fixative such as paraformaldehyde.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on their light scatter properties and expression of the platelet-specific marker.
-
-
Data Analysis: The percentage of platelets positive for P-selectin and PAC-1, as well as the mean fluorescence intensity, are determined to quantify the level of platelet activation.
Thromboelastography (TEG) with Platelet Mapping
TEG is a whole blood assay that provides a global assessment of hemostasis. The Platelet Mapping module specifically assesses the contribution of platelets to clot strength and the degree of inhibition by antiplatelet agents.[27][28][29][30]
Principle: The assay measures the strength of a clot formed in the presence of specific platelet agonists (ADP for the P2Y12 pathway and arachidonic acid for the cyclooxygenase-1 pathway) and compares it to the clot strength in the absence of these agonists.
Methodology:
-
Blood Collection: Collect whole blood into a heparinized tube.
-
Assay Procedure:
-
The TEG analyzer measures the viscoelastic properties of the developing clot over time.
-
For Platelet Mapping, separate channels are run with activators for the intrinsic pathway and with the addition of either ADP or arachidonic acid.
-
-
Data Analysis: The maximum amplitude (MA) of the clot is measured in each channel. The percentage of platelet inhibition is calculated by comparing the MA in the presence of the agonist to the MA of the fibrin-only clot.
Experimental Workflow and Logical Relationships
The assessment of P2Y12 antagonist efficacy typically follows a structured workflow, from patient selection and sample collection to data analysis and interpretation. The logical relationship between P2Y12 inhibition, its effects on thrombosis and hemostasis, and the corresponding clinical outcomes is central to the development and application of these drugs.
// Nodes Patient [label="Patient on P2Y12 Antagonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood_Collection [label="Whole Blood Collection\n(Sodium Citrate or Heparin)", fillcolor="#FBBC05", fontcolor="#202124"]; Platelet_Function_Assay [label="Platelet Function Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTA [label="LTA", fillcolor="#FFFFFF", fontcolor="#202124"]; VerifyNow [label="VerifyNow", fillcolor="#FFFFFF", fontcolor="#202124"]; VASP [label="VASP Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; Flow_Cytometry [label="Flow Cytometry\n(P-selectin, PAC-1)", fillcolor="#FFFFFF", fontcolor="#202124"]; TEG [label="TEG Platelet Mapping", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(% Inhibition, PRU, PRI, etc.)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Interpretation [label="Interpretation of Platelet Reactivity\n(High, Optimal, or Low)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Patient -> Blood_Collection; Blood_Collection -> Platelet_Function_Assay; Platelet_Function_Assay -> {LTA, VerifyNow, VASP, Flow_Cytometry, TEG} [arrowhead=none]; {LTA, VerifyNow, VASP, Flow_Cytometry, TEG} -> Data_Analysis; Data_Analysis -> Interpretation; } }
Caption: A typical experimental workflow.
// Nodes P2Y12_Antagonist [label="P2Y12 Antagonist Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2Y12_Inhibition [label="P2Y12 Receptor Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Reduced_Aggregation [label="Reduced Platelet Aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Thrombosis [label="Reduced Thrombosis Risk\n(e.g., MI, Stroke, Stent Thrombosis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Impaired_Hemostasis [label="Impaired Hemostasis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Increased_Bleeding [label="Increased Bleeding Risk", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges P2Y12_Antagonist -> P2Y12_Inhibition; P2Y12_Inhibition -> Reduced_Aggregation; Reduced_Aggregation -> Reduced_Thrombosis [label="leads to"]; Reduced_Aggregation -> Impaired_Hemostasis [label="also leads to"]; Impaired_Hemostasis -> Increased_Bleeding [label="results in"]; } }
Caption: The dual effect of P2Y12 inhibition.
Conclusion
P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy, significantly reducing the risk of thrombotic events in patients with cardiovascular disease. A thorough understanding of the P2Y12 signaling pathway, the pharmacodynamic properties of different antagonists, and the methodologies to assess their effects is crucial for researchers and drug development professionals. The choice of a P2Y12 antagonist and the interpretation of platelet function tests must always consider the delicate balance between preventing thrombosis and the inherent risk of bleeding. Future research will continue to refine our understanding of these agents and may lead to more personalized antiplatelet strategies to optimize patient outcomes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 7. benchchem.com [benchchem.com]
- 8. Bleeding complications with the P2Y12 receptor antagonists clopidogrel and ticagrelor in the PLATelet inhibition and patient Outcomes (PLATO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Comparative Risk of Hospitalized Bleeding of P2Y12 Inhibitors for Secondary Prophylaxis in Acute Coronary Syndrome After Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Clopidogrel, Prasugrel and Ticagrelor Response of Patients by PFA-100-Innovance Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 18. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 19. www1.cgmh.org.tw [www1.cgmh.org.tw]
- 20. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocytex.fr [biocytex.fr]
- 22. researchgate.net [researchgate.net]
- 23. Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets | Semantic Scholar [semanticscholar.org]
- 24. Flow cytometry analysis of intracellular VASP phosphorylation for the assessment of activating and inhibitory signal transduction pathways in human platelets--definition and detection of ticlopidine/clopidogrel effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. med.upenn.edu [med.upenn.edu]
- 26. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thromboelastography with Platelet Mapping to Optimize Surgical Timing in Coronary Artery Bypass Grafting Patients on P2Y12 Receptor Blockers Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Modified Thromboelastography for Peri-interventional Assessment of Platelet Function in Cardiology Patients: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scielo.br [scielo.br]
- 30. scite.ai [scite.ai]
Methodological & Application
Application Notes: P2Y12 Antagonist Platelet Aggregation Assays
Introduction
The P2Y12 receptor is a crucial component in the process of platelet activation and aggregation. When stimulated by adenosine diphosphate (ADP), this G-protein coupled receptor initiates a signaling cascade that leads to thrombus formation.[1][2] P2Y12 receptor antagonists, such as clopidogrel, prasugrel, and ticagrelor, are cornerstone antiplatelet therapies for preventing thrombotic events in patients with cardiovascular diseases, such as acute coronary syndromes or those undergoing percutaneous coronary intervention.[3][4][5]
Due to variability in patient response to these drugs, it is essential to have reliable methods to measure their inhibitory effect on platelet function.[6][7] Platelet aggregation assays provide a quantitative measure of P2Y12 inhibition, aiding researchers and clinicians in drug development, optimizing therapeutic strategies, and identifying patients with potential drug resistance.[7][8] This document provides detailed protocols for common P2Y12 platelet aggregation assays and summarizes key experimental parameters.
P2Y12 Signaling Pathway
ADP-induced platelet aggregation is mediated by two purinergic receptors: P2Y1 and P2Y12.[5] The P2Y1 receptor initiates platelet shape change and a transient, reversible aggregation. The P2Y12 receptor, coupled to an inhibitory G-protein (Gi), is responsible for amplifying and sustaining the aggregation response.[4][9] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This, along with activation of phosphoinositide 3-kinase (PI3K), results in the conformational activation of the glycoprotein IIb/IIIa receptor, which then binds to fibrinogen, cross-linking platelets and leading to stable thrombus formation.[10] P2Y12 antagonists block the binding of ADP to its receptor, thereby inhibiting this entire downstream signaling cascade.[3][11]
Experimental Protocols
Accurate assessment of platelet function requires meticulous attention to pre-analytical variables, particularly sample collection and handling.
1. Sample Collection and Handling (Universal)
This procedure is critical for all platelet aggregation assays to prevent pre-activation of platelets.
-
Collection: Collect blood via clean venipuncture using a 21-gauge or larger needle to minimize shear stress. The first 2-3 mL of blood should be collected in a discard tube that does not contain any anticoagulant to avoid contamination with tissue factor.[12][13]
-
Anticoagulant: Immediately transfer blood into a tube containing 3.2% sodium citrate (light blue top). Ensure the tube is filled to the correct volume to maintain the 9:1 blood-to-anticoagulant ratio.[12][14]
-
Mixing: Gently invert the tube 5-8 times to ensure thorough mixing with the anticoagulant. Do not shake.[12]
-
Transport and Storage: Samples must be maintained at room temperature. Do not refrigerate or freeze. Transport to the laboratory should be gentle, avoiding pneumatic tube systems.[15][16]
-
Processing Time: Assays should be performed within 3-4 hours of blood collection.[13][15][17]
2. Protocol: Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for platelet function testing.[14][18] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
-
Reagents and Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes
-
Aggregometer cuvettes with stir bars
-
ADP solution (agonist)
-
Phosphate Buffered Saline (PBS) or saline
-
-
Methodology:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood sample at 150-200 x g for 10-15 minutes at room temperature.[14] Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet all cellular components. Collect the supernatant (PPP).
-
Instrument Setup: Calibrate the aggregometer. Use PPP to set the 100% light transmission baseline and PRP to set the 0% transmission baseline.[14]
-
Assay:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Allow the sample to equilibrate for 2-5 minutes.
-
Add the P2Y12 antagonist or vehicle control and incubate for the desired time.
-
Initiate aggregation by adding ADP (final concentration typically 5-20 µM).[19]
-
Record the change in light transmission for 5-10 minutes. The result is expressed as the maximum percentage of aggregation.
-
-
3. Protocol: Whole Blood Impedance Aggregometry
This method measures platelet aggregation in a whole blood sample by detecting the change in electrical impedance between two electrodes as platelets aggregate onto them.[8][19]
-
Reagents and Equipment:
-
Impedance Aggregometer (e.g., Multiplate Analyzer)
-
Test cuvettes
-
Pipettes
-
ADP solution (agonist)
-
0.9% Saline
-
-
Methodology:
-
Sample Preparation: Dilute the citrated whole blood sample 1:1 with pre-warmed 0.9% saline directly in the test cuvette.[19]
-
Incubation: Place the cuvette in the instrument and incubate at 37°C for 3 minutes to stabilize.[19]
-
Assay:
-
If testing an antagonist in vitro, add it to the diluted blood and incubate.
-
Add ADP solution (final concentration typically 5 µM) to start the reaction.[19]
-
The instrument records the increase in impedance over 6-7 minutes.[19] The result is typically expressed as the area under the curve (AUC) or the impedance in Ohms at a specific time point.
-
-
Data Presentation
The following tables summarize key parameters and comparative data for P2Y12 antagonist platelet aggregation assays.
Table 1: Comparison of Common Platelet Aggregation Assay Methods
| Feature | Light Transmission Aggregometry (LTA) | Whole Blood Impedance Aggregometry | VerifyNow P2Y12 Assay |
| Principle | Measures change in light transmission in PRP.[14] | Measures change in electrical impedance in whole blood.[19] | Turbidimetric measurement of microbead aggregation in whole blood.[20] |
| Sample Type | Platelet-Rich Plasma (PRP)[14] | Whole Blood[8] | Whole Blood[20] |
| Agonist | ADP (typically 5-20 µM)[14][19] | ADP (typically 5-20 µM)[19] | ADP (20 µM) with Prostaglandin E1 (PGE1)[20] |
| Specificity | Measures overall ADP-induced aggregation (P2Y1 and P2Y12). | Measures overall ADP-induced aggregation. | Specific to P2Y12 pathway due to PGE1 inhibition of P2Y1.[21][20] |
| Output Unit | % Aggregation[14] | Ohms or Area Under Curve (AUC)[19] | P2Y12 Reaction Units (PRU)[20] |
| Advantages | Historical gold standard, well-characterized.[18] | Uses whole blood, rapid, avoids centrifugation artifacts.[18] | Point-of-care, rapid, standardized, P2Y12-specific.[20][22] |
| Limitations | Labor-intensive, requires PRP preparation, influenced by lipemia.[18] | Less standardized than LTA, can be affected by hematocrit. | Proprietary system, less flexible for research modifications. |
Table 2: Quantitative Parameters and Reference Values
| Parameter | Value / Range | Assay Method | Source(s) |
| Blood Collection Tube | 3.2% Sodium Citrate (Light Blue Top) | All | [12][14] |
| Sample Stability | 3-4 hours at Room Temperature | All | [13][15] |
| ADP Agonist Concentration | 5-20 µmol/L (µM) | LTA, Impedance Aggregometry | [8][19] |
| VerifyNow P2Y12 Baseline | 180 - 376 PRU | VerifyNow | [7] |
| VerifyNow P2Y12 (Inhibited) | < 180 PRU suggests P2Y12 inhibitor effect | VerifyNow | [7] |
| Interfering Factors | Platelet Count < 120,000/µLHematocrit < 33%GPIIb/IIIa inhibitors | All | [7][15] |
Experimental Workflow Visualization
The general workflow for assessing P2Y12 antagonist efficacy involves sample collection, processing, analysis, and interpretation.
References
- 1. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 2. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. machaondiagnostics.com [machaondiagnostics.com]
- 7. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 8. Determination of clopidogrel resistance by whole blood platelet aggregometry and inhibitors of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www1.cgmh.org.tw [www1.cgmh.org.tw]
- 13. youtube.com [youtube.com]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 16. VerifyNow P2Y12 Assay - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 17. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 18. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 21. ahajournals.org [ahajournals.org]
- 22. laboratoryalliance.com [laboratoryalliance.com]
Application Notes and Protocols: P2Y12 Antagonist VASP Phosphorylation Assay for Measuring P2Y12 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a highly specific and robust method for measuring the inhibition of the platelet P2Y12 receptor.[1][2][3] P2Y12 is a critical receptor in ADP-mediated platelet activation and a primary target for antiplatelet drugs such as clopidogrel, prasugrel, and ticagrelor.[2][4] This flow cytometry-based assay quantifies the phosphorylation state of VASP, an intracellular protein, which is directly regulated by the P2Y12 signaling pathway.[4][5] As such, the VASP phosphorylation assay serves as a reliable tool to assess the pharmacodynamic effects of P2Y12 antagonists, identify inter-individual variability in drug response, and aid in the development of novel antiplatelet therapies.[2][5]
The assay's specificity for the P2Y12 pathway ensures that other common antiplatelet medications, like aspirin, do not interfere with the results.[1][3] The results are typically expressed as a Platelet Reactivity Index (PRI), which correlates with the level of P2Y12 receptor inhibition.[4][6] A PRI value above 50% is often considered to indicate an inadequate response to P2Y12 inhibitor therapy.[4][7]
Principle of the Assay
The VASP phosphorylation assay is based on the intracellular signaling cascade that links the P2Y12 receptor to the phosphorylation state of VASP. In resting platelets, prostaglandin E1 (PGE1) stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates VASP. When the P2Y12 receptor is activated by its ligand, adenosine diphosphate (ADP), it inhibits adenylyl cyclase, leading to a decrease in cAMP levels and consequently, a reduction in VASP phosphorylation.
P2Y12 antagonists block the inhibitory effect of ADP on cAMP production. Therefore, in the presence of a P2Y12 inhibitor, PGE1-induced VASP phosphorylation is maintained even when ADP is present. The level of VASP phosphorylation is thus directly proportional to the degree of P2Y12 receptor blockade.[2][5] This is quantified by measuring the fluorescence intensity of a labeled antibody specific to the phosphorylated form of VASP using flow cytometry.[5]
Signaling Pathway
Experimental Protocol
This protocol outlines the steps for performing the VASP phosphorylation assay using a commercially available kit and analysis by flow cytometry.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes
-
P2Y12 VASP phosphorylation assay kit (e.g., from Diagnostica Stago) containing:
-
PGE1 solution
-
PGE1 + ADP solution
-
Fixative solution
-
Permeabilization solution
-
Blocking solution
-
Anti-phospho-VASP (Ser239) primary antibody
-
Fluorescently labeled secondary antibody
-
Wash buffer
-
-
Flow cytometer
-
Pipettes and tips
-
Vortex mixer
-
Incubator or water bath (37°C)
Procedure:
-
Sample Preparation:
-
Collect whole blood in citrated tubes and process within 48 hours of collection.[1]
-
Gently mix the blood sample by inversion before use.
-
-
Platelet Treatment:
-
Label two tubes for each blood sample: "PGE1" and "PGE1+ADP".
-
To the "PGE1" tube, add 10 µL of the blood sample and 10 µL of the PGE1 solution.
-
To the "PGE1+ADP" tube, add 10 µL of the blood sample and 10 µL of the PGE1 + ADP solution.
-
Vortex each tube gently for 1-2 seconds.
-
Incubate the tubes for 10 minutes at room temperature.[8]
-
-
Fixation and Permeabilization:
-
Add 10 µL of the fixative solution to each tube.
-
Vortex gently and incubate for 5 minutes at room temperature.[5]
-
Add the permeabilization solution according to the kit manufacturer's instructions.
-
Vortex gently and incubate as per the manufacturer's protocol.
-
-
Immunostaining:
-
Add the primary antibody (anti-phospho-VASP) to each tube.
-
Vortex gently and incubate for the recommended time and temperature.
-
Wash the cells with the provided wash buffer by centrifugation.
-
Resuspend the cell pellet and add the fluorescently labeled secondary antibody.
-
Incubate in the dark for the recommended time and temperature.
-
Wash the cells again with the wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate sheath fluid for flow cytometry.
-
Acquire data on the flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Measure the Mean Fluorescence Intensity (MFI) for both the "PGE1" and "PGE1+ADP" samples.
-
Data Analysis:
The Platelet Reactivity Index (PRI) is calculated using the following formula:[4]
PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100
Where:
-
MFIPGE1 is the Mean Fluorescence Intensity of the sample treated with PGE1 alone.
-
MFIPGE1+ADP is the Mean Fluorescence Intensity of the sample treated with both PGE1 and ADP.
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data obtained from VASP phosphorylation assays for different P2Y12 antagonists.
Table 1: Platelet Reactivity Index (PRI) in Different Patient Populations
| Patient Group | N | Mean PRI (%) ± SD | Reference |
| Healthy Donors | 47 | 78.3 ± 4.6 | [9] |
| Patients not receiving clopidogrel | 34 | 79.0 ± 4.1 | |
| Patients treated with clopidogrel | 33 | 61.1 ± 17.0 | |
| Patients with stent thrombosis | 16 | 63.28 ± 9.56 | [7] |
| Control stented patients | 30 | 39.80 ± 10.9 | [7] |
Table 2: In Vitro Inhibition of P2Y12 by Antagonists
| P2Y12 Antagonist | Concentration | PRI (%) or IC50 | Reference |
| AR-C 66096 | 0 µM | 81 (75-84) | [10] |
| 0.1 µM | |||
| 0.5 µM | |||
| 1 µM | |||
| 10 µM | 3.8 (0.7-8.8) | [10] | |
| Cangrelor | IC50 | 25.5 ± 7.7 nM | [6] |
Table 3: Comparison of VASP Assay with Other Platelet Function Tests
| Comparison | Correlation Coefficient (r) | p-value | Reference |
| VASP PRI vs. ADP-induced aggregation (AR-C69931MX) | 0.72 | < 0.0001 | [4] |
| VASP PRI (Flow Cytometry) vs. VASP PRI (ELISA) | 0.87 | < 0.0001 | [10] |
| VASP PRI (Flow Cytometry) vs. Multiplate® Aggregometry | 0.79 | < 0.0001 | [10] |
Conclusion
The VASP phosphorylation assay is a valuable and specific tool for the assessment of P2Y12 receptor inhibition. Its ability to provide a quantitative measure of platelet reactivity makes it highly suitable for both clinical research and drug development. The detailed protocol and understanding of the underlying principles provided in these application notes will enable researchers to effectively implement this assay and obtain reliable and reproducible results.
References
- 1. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 2. researchgate.net [researchgate.net]
- 3. Stago's VASP Assay Used For P2Y12 Inhibitor Monitoring And Biomarker Studies [bioprocessonline.com]
- 4. scispace.com [scispace.com]
- 5. biocytex.fr [biocytex.fr]
- 6. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 8. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antiplatelet Effect of P2Y12 Antagonists in Whole Blood: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy, crucial in the prevention and treatment of arterial thrombosis. These agents inhibit the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets, thereby reducing platelet activation and aggregation.[1] Monitoring the efficacy of these antagonists is paramount in both clinical settings and drug development to ensure optimal therapeutic effect and to investigate new chemical entities. This document provides detailed application notes and protocols for measuring the antiplatelet effect of "P2Y12 antagonist 1" in whole blood, utilizing established laboratory techniques.
The P2Y12 receptor, a G protein-coupled receptor, plays a central role in amplifying and sustaining the platelet activation response.[2][3] Upon activation by ADP, the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2][4] This reduction in cAMP, in conjunction with signaling through other pathways, ultimately results in the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation.[1]
This application note will detail the following key methodologies for assessing P2Y12 antagonist efficacy:
-
Light Transmission Aggregometry (LTA): The historical gold standard for platelet aggregation studies.
-
VerifyNow® P2Y12 Assay: A point-of-care, cartridge-based whole blood assay.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A flow cytometry-based method that specifically assesses the P2Y12 signaling pathway.
-
Multiplate® Analyzer: A whole blood aggregometry method based on impedance changes.
P2Y12 Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the mechanism of action of P2Y12 antagonists.
Caption: P2Y12 receptor signaling cascade in platelets.
Data Presentation: Comparison of Platelet Function Assays
The following tables summarize the key performance characteristics of the described assays for measuring the antiplatelet effect of "this compound".
Table 1: General Assay Characteristics
| Feature | Light Transmission Aggregometry (LTA) | VerifyNow® P2Y12 | VASP Phosphorylation | Multiplate® Analyzer |
| Principle | Measures change in light transmission through platelet-rich plasma (PRP) upon aggregation.[1] | Turbidimetric-based optical detection of platelet-induced aggregation in whole blood.[5] | Flow cytometric or ELISA-based quantification of VASP phosphorylation state.[6] | Measures change in electrical impedance due to platelet aggregation on sensor wires in whole blood.[7] |
| Sample Type | Platelet-Rich Plasma (PRP) | Citrated Whole Blood | Citrated Whole Blood | Hirudin or Citrated Whole Blood |
| Agonist | ADP | ADP and Prostaglandin E1 (PGE1) | ADP and PGE1 | ADP |
| Endpoint | % Aggregation | P2Y12 Reaction Units (PRU), % Inhibition | Platelet Reactivity Index (PRI) | Aggregation Units (U), Area Under the Curve (AUC) |
| Turnaround Time | 1-2 hours | ~5 minutes | 2-4 hours | ~10 minutes |
Table 2: Performance Characteristics
| Parameter | Light Transmission Aggregometry (LTA) | VerifyNow® P2Y12 | VASP Phosphorylation | Multiplate® Analyzer |
| Correlation with LTA | Gold Standard | Good (r ≈ 0.7)[8] | Good (r ≈ 0.6-0.8)[2] | Good |
| Coefficient of Variation (CV%) | Higher | 17.7%[5] | Lower (Assay dependent) | 14.1%[5] |
| Operator Dependence | High | Low | Moderate to High | Low to Moderate |
| P2Y12 Specificity | Moderate | High (PGE1 included to inhibit P2Y1)[5] | Very High | High (ADP HS test includes PGE1)[9] |
Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[2] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
3.2% Sodium Citrate blood collection tubes
-
Platelet aggregometer (e.g., Chrono-log Model 700)
-
Aggregometer cuvettes with stir bars
-
Pipettes and tips
-
ADP (Adenosine diphosphate) solution (e.g., 20 µM)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[1]
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette PRP into a cuvette with a stir bar and place it in the sample well. Set this as 0% aggregation (maximum opacity).
-
Pipette PPP into a cuvette and place it in the reference well. Set this as 100% aggregation (maximum light transmission).
-
-
Sample Preparation:
-
Pipette a fresh aliquot of PRP into a new cuvette with a stir bar.
-
Add "this compound" at the desired concentration and incubate for the specified time. A vehicle control should be run in parallel.
-
-
Aggregation Measurement:
-
Place the sample cuvette in the aggregometer and start the recording.
-
Add ADP solution to the PRP to achieve the final desired concentration (e.g., 5-20 µM).
-
Record the aggregation for at least 5-10 minutes.
-
-
Data Analysis: Determine the maximum percentage of aggregation from the aggregation curve. The effect of "this compound" is calculated as the percent inhibition of aggregation compared to the vehicle control.
Caption: Light Transmission Aggregometry Workflow.
VerifyNow® P2Y12 Assay
The VerifyNow® system is a point-of-care turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood.[5] The P2Y12 assay cartridge contains ADP to activate platelets and PGE1 to reduce the contribution of the P2Y1 receptor, making the assay more specific for P2Y12 activity.[5]
-
VerifyNow® Instrument
-
VerifyNow® P2Y12 Assay Cartridges
-
Greiner Bio-One partial-fill 3.2% sodium citrate collection tubes
-
Instrument Startup: Turn on the VerifyNow® instrument and allow it to complete its self-check.
-
Blood Collection: Collect whole blood into a Greiner Bio-One partial-fill 3.2% sodium citrate tube. Gently invert the tube 5-10 times to ensure proper mixing.[10][11]
-
Sample Incubation: Allow the blood sample to sit at room temperature for a minimum of 10 minutes but no longer than 4 hours before testing.[10]
-
Assay Procedure:
-
Enter patient/sample information into the instrument.
-
Remove the P2Y12 assay cartridge from its pouch.
-
Insert the blood collection tube into the cartridge.
-
Insert the cartridge into the instrument.
-
-
Data Acquisition: The instrument automatically performs the assay, which takes approximately 5 minutes.
-
Results: The instrument reports the results in P2Y12 Reaction Units (PRU) and percentage of inhibition. A lower PRU value indicates a higher level of P2Y12 inhibition.
Caption: VerifyNow® P2Y12 Assay Workflow.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a highly specific method to assess the P2Y12 signaling pathway.[6] VASP is an intracellular protein that is phosphorylated in response to cAMP. P2Y12 activation inhibits cAMP production, leading to VASP dephosphorylation. P2Y12 antagonists block this effect, resulting in higher levels of phosphorylated VASP (VASP-P). The assay is typically performed using flow cytometry.
-
Flow cytometer
-
VASP/P2Y12 Staining Kit (containing PGE1, ADP+PGE1, fixation solution, permeabilization solution, anti-VASP-P antibody, and secondary antibody)
-
3.2% Sodium Citrate blood collection tubes
-
Pipettes and tips
-
Microcentrifuge tubes
-
Blood Collection: Collect whole blood into 3.2% sodium citrate tubes.
-
Sample Treatment:
-
Fixation and Permeabilization:
-
Add fixation solution to each tube and incubate.
-
Add permeabilization solution to each tube and incubate.
-
-
Immunostaining:
-
Add the primary antibody against phosphorylated VASP (anti-VASP-P) to each tube and incubate.
-
Wash the cells.
-
Add the fluorescently labeled secondary antibody and incubate.
-
Wash the cells.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula:
-
PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100
-
A lower PRI indicates a greater inhibitory effect of the P2Y12 antagonist.
-
Caption: VASP Phosphorylation Assay Workflow.
Logical Relationships of Assays
The following diagram illustrates the relationship between the different assays in terms of their measurement point in the platelet activation process.
Caption: Relationship of assays to platelet activation stages.
Conclusion
The choice of assay for measuring the antiplatelet effect of a P2Y12 antagonist depends on the specific research question, available resources, and desired throughput. LTA remains a valuable tool for detailed mechanistic studies, while point-of-care tests like VerifyNow® and Multiplate® offer rapid and standardized results suitable for larger scale screening. The VASP phosphorylation assay provides a highly specific measure of P2Y12 pathway inhibition. By understanding the principles and protocols of these key assays, researchers and drug development professionals can effectively evaluate and characterize the pharmacodynamic properties of novel P2Y12 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bchcicu.org [bchcicu.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. haemoview.com.au [haemoview.com.au]
- 8. A comparison of the VerifyNow P2Y12 point-of-care device and light transmission aggregometry to monitor platelet function with prasugrel and clopidogrel: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diagnostics.roche.com [diagnostics.roche.com]
- 10. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 11. pbrainmd.wordpress.com [pbrainmd.wordpress.com]
- 12. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocytex.fr [biocytex.fr]
Application Notes and Protocols for P2Y12 Antagonists in In Vivo Thrombosis Models in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of P2Y12 antagonists in established in vivo thrombosis models in mice. The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies.[1][2][3] These models are essential for the preclinical evaluation of novel P2Y12 inhibitors.
P2Y12 Signaling Pathway in Platelets
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a central role in amplifying platelet activation and stabilizing thrombus formation.[2][4][5] Upon binding its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade through its coupling to the Gi protein.[1][2][3][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][6] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), a key negative regulator of platelet activation.[6]
Simultaneously, the βγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt/protein kinase B.[1][4][6] This PI3K-dependent pathway, along with other signaling events, culminates in the activation of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa).[4][6] Activated αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, leading to platelet aggregation and thrombus formation.[5] P2Y12 signaling also potentiates the release of platelet granules, further amplifying the thrombotic response.[1][3][4]
P2Y12 Receptor Signaling Cascade in Platelets.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This widely used model induces endothelial injury via oxidative stress, leading to the formation of an occlusive thrombus.[7][8][9][10][11] It is a valuable tool for assessing the efficacy of antithrombotic agents in vivo.[7][9][10]
Materials:
-
Male or female mice (e.g., C57BL/6), 8-12 weeks old
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Doppler flow probe and flowmeter
-
Filter paper (1-2 mm width)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% w/v in distilled water)
-
Saline (0.9% NaCl)
-
Suture thread
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[11] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Secure the mouse in a supine position on a surgical board.
-
Make a midline cervical incision to expose the trachea and salivary glands.
-
Gently dissect the tissues to isolate the common carotid artery.[8]
-
-
Baseline Blood Flow Measurement:
-
Thrombus Induction:
-
Cut a small piece of filter paper and saturate it with the FeCl₃ solution.
-
Blot the filter paper lightly to remove excess solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[7][10]
-
After the exposure time, remove the filter paper and rinse the area with saline.[7][8]
-
-
Monitoring and Data Acquisition:
-
Continuously monitor the blood flow using the Doppler probe until complete occlusion occurs (defined as zero blood flow) or for a predetermined observation period (e.g., 30-60 minutes).
-
The primary endpoint is the time to occlusion (TTO). A significant increase in TTO in the P2Y12 antagonist-treated group compared to the vehicle control group indicates antithrombotic efficacy.
-
Workflow for FeCl₃-Induced Carotid Artery Thrombosis Model.
Tail Bleeding Time Assay
This assay assesses primary hemostasis by measuring the time required for bleeding to cease after a standardized tail injury. It is sensitive to platelet dysfunction and the effects of antiplatelet agents.[12][13][14]
Materials:
-
Mice
-
Restraining device
-
Scalpel or sharp blade
-
Beaker or tube with saline (37°C)
-
Filter paper
-
Timer
-
Balance (for measuring blood loss by weight change)
Protocol:
-
Animal Preparation:
-
Administer the P2Y12 antagonist or vehicle control at the appropriate time before the assay.
-
Place the mouse in a restraining device.
-
-
Bleeding Induction:
-
Immerse the mouse's tail in warm saline (37°C) for 1-2 minutes to dilate the blood vessels.
-
Carefully transect the tail at a specific distance from the tip (e.g., 3 mm) with a sharp scalpel.[14]
-
-
Measurement of Bleeding Time:
-
Immediately after transection, immerse the tail in a tube containing saline pre-warmed to 37°C.[12][13]
-
Start a timer.
-
Observe for the cessation of bleeding, defined as the time when no blood flow is seen for a continuous period (e.g., 30 seconds).
-
Alternatively, gently blot the tail tip on filter paper every 30 seconds until bleeding stops.
-
A cut-off time (e.g., 10-20 minutes) should be established to prevent excessive blood loss.
-
-
Measurement of Blood Loss (Optional but Recommended):
-
Data Analysis:
-
Compare the bleeding time and/or blood loss between the P2Y12 antagonist-treated group and the vehicle control group. A significant prolongation of bleeding time or increased blood loss indicates an antihemostatic effect.
-
Workflow for the Mouse Tail Bleeding Time Assay.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of P2Y12 antagonists in mouse models of thrombosis. This allows for a comparative overview of their efficacy.
| P2Y12 Antagonist | Mouse Model | Dose & Route | Key Findings | Reference |
| P2Y12 Knockout | Mesenteric Artery Injury | N/A | Time to first thrombus delayed; small, unstable thrombi formed; time to occlusion significantly increased. | [5][16] |
| Ticagrelor | FeCl₃-induced Carotid Artery Injury | Pre-treatment + 4 hrs post-injury | Markedly reduced neointima formation (3705 ± 2600 µm²) compared to control (39921 ± 22749 µm²). | [17] |
| Ticagrelor | Laser-induced Cremasteric Arterioles | N/A | Inhibited thrombus formation to the same extent as seen in P2Y12-/- mice. | [17] |
| Selatogrel | Intravital Microscopy (Thrombus Dissolution) | Infusion | Stopped thrombus growth and induced dissolution of pre-formed platelet thrombi. | [18][19] |
| Prasugrel | Tail Bleeding Assay | 0.015 to 5 mg/kg | Dose-dependent increase in bleeding time and volume. Bleeding volume was more sensitive than bleeding time. | [12][13] |
| Clopidogrel | Tail Tip-Excision | 25 mg/kg | Significantly increased time to hemostasis and blood loss. | [20] |
| Cangrelor | FeCl₃-induced Carotid Artery Injury (in Apoe-/- mice) | N/A | Attenuated the pro-thrombotic effects of cigarette smoke exposure. | [21] |
Application Notes
-
Choice of Model: The FeCl₃-induced thrombosis model is well-suited for studying occlusive arterial thrombosis and the efficacy of drugs in preventing it. The tail bleeding time assay is a primary screen for the hemostatic liability of antiplatelet agents.
-
Drug Administration: The route and timing of P2Y12 antagonist administration are critical. For irreversible antagonists like clopidogrel, a pre-treatment period is necessary for metabolic activation. Reversible antagonists like ticagrelor and cangrelor have a more rapid onset of action.[17][18][22]
-
Data Interpretation: A significant increase in the time to occlusion in the thrombosis model indicates antithrombotic potential. A prolonged bleeding time or increased blood loss in the hemostasis model suggests a potential bleeding risk associated with the compound. It is crucial to establish a therapeutic window where antithrombotic efficacy is achieved with acceptable hemostatic effects.[23]
-
Genetic Models: The use of P2Y12 knockout mice provides a valuable genetic control to confirm that the observed effects of a pharmacological agent are indeed mediated through the P2Y12 receptor.[5][16]
-
Advanced Techniques: Intravital microscopy can be combined with these models to visualize thrombus formation in real-time, providing detailed insights into platelet dynamics, thrombus stability, and the effects of antagonists on these processes.[7][18]
References
- 1. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 2. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ticagrelor effectively and reversibly blocks murine platelet P2Y12-mediated thrombosis and demonstrates a requirement for sustained P2Y12 inhibition to prevent subsequent neointima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory Effect of Clopidogrel, a P2Y12 Receptor Antagonist, on Hematogenic Metastasis in B16-BL6 Mouse Melanoma Cells | In Vivo [iv.iiarjournals.org]
- 21. Enhanced platelet reactivity and thrombosis in Apoe−/− mice exposed to cigarette smoke is attenuated by P2Y12 antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Historical Lessons in Translational Medicine: Cyclooxygenase Inhibition and P2Y12 Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The reversible P2Y12 antagonist ACT‐246475 causes significantly less blood loss than ticagrelor at equivalent antithrombotic efficacy in rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y12 Antagonist Evaluation Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry-based platelet function tests for the assessment of P2Y12 antagonist efficacy. Detailed protocols for key assays, a summary of comparative data for common P2Y12 inhibitors, and diagrams of the relevant biological pathways and experimental workflows are included to facilitate robust and reproducible studies in research and drug development settings.
Introduction to P2Y12 Antagonists and Platelet Function Testing
P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy, crucial in the management and prevention of thromboembolic events. These drugs inhibit the P2Y12 receptor on platelets, which plays a central role in amplifying platelet activation and aggregation. The binding of adenosine diphosphate (ADP) to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, degranulation, and conformational changes in the glycoprotein IIb/IIIa (αIIbβ3) receptor, enabling fibrinogen binding and platelet aggregation.[1][2] P2Y12 inhibitors block this pathway, thereby reducing the risk of thrombus formation.
Flow cytometry has emerged as a powerful and sensitive tool for assessing platelet function and the efficacy of P2Y12 antagonists.[3][4] Unlike traditional platelet aggregometry, flow cytometry allows for the analysis of individual platelets in a whole blood sample, minimizing sample manipulation and providing multi-parametric data on various aspects of platelet activation.[4] Key flow cytometry-based assays for evaluating P2Y12 antagonists include the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay and fibrinogen binding assays.
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein (Gi).[2] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] Reduced cAMP levels result in lower protein kinase A (PKA) activity, which in turn leads to the dephosphorylation of VASP.[1] The P2Y12 signaling pathway also involves the activation of phosphoinositide 3-kinase (PI3K), further contributing to the stabilization of platelet aggregation.[1]
Key Flow Cytometry-Based Platelet Function Tests
VASP Phosphorylation Assay
The VASP phosphorylation assay is a highly specific method for assessing the activity of the P2Y12 receptor.[6] VASP is an intracellular protein that is phosphorylated by PKA. When the P2Y12 receptor is activated by ADP, cAMP levels decrease, leading to reduced PKA activity and subsequent dephosphorylation of VASP. P2Y12 antagonists block this effect, resulting in sustained VASP phosphorylation. The level of VASP phosphorylation is therefore directly proportional to the degree of P2Y12 inhibition.
The results are typically expressed as the Platelet Reactivity Index (PRI), calculated from the mean fluorescence intensity (MFI) of platelets stained for phosphorylated VASP. A lower PRI indicates a higher level of P2Y12 inhibition.
Fibrinogen Binding Assay
This assay measures the activation of the αIIbβ3 integrin, the final common pathway of platelet aggregation.[7] Upon platelet activation, the αIIbβ3 receptor undergoes a conformational change, allowing it to bind fibrinogen.[8] By using a fluorescently labeled antibody against fibrinogen or a labeled fibrinogen molecule, the amount of fibrinogen bound to activated platelets can be quantified by flow cytometry.[7][8] P2Y12 antagonists inhibit platelet activation, leading to reduced fibrinogen binding upon stimulation with agonists like ADP.[9][10]
Experimental Protocols
Protocol 1: VASP Phosphorylation Assay
This protocol is based on commercially available kits (e.g., PLT VASP/P2Y12 from Biocytex) and is a widely used method for monitoring P2Y12 antagonist therapy.[6]
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
VASP/P2Y12 kit reagents:
-
Reagent 1: Diluent
-
Reagent 2a: Prostaglandin E1 (PGE1)
-
Reagent 2b: PGE1 + ADP
-
Reagent 3: Fixative
-
Reagent 4a: Permeabilizing solution
-
Reagent 4b: Isotypic control antibody
-
Reagent 5: Primary antibody against phosphorylated VASP (clone 16C2)
-
Reagent 6: FITC-conjugated secondary antibody
-
-
Flow cytometer equipped with a 488 nm laser.
Procedure:
-
Sample Preparation: Use citrated whole blood within 48 hours of collection. Store at room temperature (18-25°C).
-
Incubation:
-
Label three micro-test tubes: T1 (PGE1), T2 (PGE1 + ADP), and T3 (Isotypic Control).
-
In tube T1, add 10 µL of Reagent 2a (PGE1).
-
In tubes T2 and T3, add 10 µL of Reagent 2b (PGE1 + ADP).
-
To each tube, add 10 µL of whole blood.
-
Vortex gently for 1-2 seconds and incubate for 10 minutes at room temperature.
-
-
Fixation and Permeabilization:
-
To each tube, add 10 µL of Reagent 3 (Fixative).
-
Vortex gently and incubate for 5 minutes at room temperature.
-
To tubes T1 and T2, add 10 µL of Reagent 4a (Permeabilizing solution).
-
To tube T3, add 10 µL of Reagent 4b (Isotypic control).
-
Vortex gently and incubate for 5 minutes at room temperature.
-
-
Staining:
-
To tubes T1 and T2, add 10 µL of Reagent 5 (Primary antibody).
-
To tube T3, add 10 µL of the corresponding isotypic control.
-
Vortex gently and incubate for 10 minutes at room temperature in the dark.
-
To each tube, add 10 µL of Reagent 6 (FITC-conjugated secondary antibody).
-
Vortex gently and incubate for 10 minutes at room temperature in the dark.
-
-
Dilution and Acquisition:
-
Add 500 µL of Reagent 1 (Diluent) to each tube.
-
Analyze on the flow cytometer within 2 hours.
-
-
Data Analysis:
-
Gate the platelet population based on forward and side scatter characteristics.
-
Acquire the Mean Fluorescence Intensity (MFI) for each tube (MFI_PGE1, MFI_PGE1+ADP, MFI_Isotype).
-
Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / (MFI_PGE1 - MFI_Isotype)] x 100
-
Protocol 2: Fibrinogen Binding Assay
This protocol is a generalized procedure synthesized from various research articles.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
HEPES-Tyrode's buffer.
-
Platelet agonists (e.g., ADP, thrombin receptor-activating peptide [TRAP]).
-
FITC-conjugated anti-human fibrinogen antibody.
-
Platelet-specific antibody (e.g., PE-conjugated anti-CD41 or anti-CD61).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer with 488 nm and appropriate lasers for PE.
Procedure:
-
Sample Preparation:
-
Dilute citrated whole blood 1:10 with HEPES-Tyrode's buffer.
-
-
Activation and Staining:
-
In separate tubes, add the diluted blood.
-
Add the desired concentration of platelet agonist (e.g., 20 µM ADP) or buffer for the resting control.
-
Immediately add FITC-conjugated anti-fibrinogen antibody and PE-conjugated anti-CD41 antibody.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 1 mL of 1% paraformaldehyde to each tube to stop the reaction and fix the cells.
-
Incubate for at least 30 minutes at 4°C.
-
-
Acquisition:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate the platelet population based on the CD41-PE signal.
-
Determine the percentage of FITC-positive platelets (fibrinogen-binding platelets) and the Mean Fluorescence Intensity (MFI) of the FITC signal within the platelet gate.
-
The effect of the P2Y12 antagonist is observed as a decrease in the percentage of fibrinogen-binding platelets and/or a decrease in the MFI of the FITC signal in the presence of the agonist.
-
Quantitative Data on P2Y12 Antagonists
The following tables summarize quantitative data from various studies comparing the effects of different P2Y12 antagonists using the VASP phosphorylation assay.
Table 1: Platelet Reactivity Index (PRI) with Different P2Y12 Antagonists (Loading Doses)
| P2Y12 Antagonist | Loading Dose | Time Point | Mean PRI (%) | Reference |
| Clopidogrel | 300 mg | 24 hours | 54.7 | [10] |
| Clopidogrel | 600 mg | 24 hours | 39.0 | [10] |
| Prasugrel | 60 mg | 24 hours | 8.9 | [10] |
| Ticagrelor | 180 mg | 16:00 | 20.6 | [9] |
| Prasugrel | 60 mg | 16:00 | 24.9 | [9] |
Table 2: Platelet Reactivity Index (PRI) with Different P2Y12 Antagonists (Maintenance Doses)
| P2Y12 Antagonist | Maintenance Dose | Mean PRI (%) | Reference |
| Clopidogrel | 75 mg/day | Higher PRI | [11] |
| Prasugrel | 10 mg/day | Lower PRI | [11][12] |
| Ticagrelor | 90 mg twice daily | Lower PRI than Prasugrel | [12][13] |
Note: Direct comparison of absolute PRI values across different studies should be done with caution due to variations in study populations and methodologies.
Summary and Conclusion
Flow cytometry-based platelet function tests, particularly the VASP phosphorylation and fibrinogen binding assays, are invaluable tools for the preclinical and clinical evaluation of P2Y12 antagonists. These assays provide sensitive and specific measurements of the pharmacodynamic effects of these drugs on platelet function. The detailed protocols and comparative data presented in these application notes serve as a resource for researchers and drug development professionals to design and execute robust studies to characterize the efficacy of novel and existing P2Y12 inhibitors. The use of standardized protocols is essential for obtaining reliable and reproducible data, which is critical for informing clinical decisions and advancing the development of new antiplatelet therapies.
References
- 1. Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Clopidogrel vs Ticagrelor on Platelet Aggregation and Inflammation Markers After Percutaneous Coronary Intervention for ST-Elevation Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Clopidogrel, Prasugrel and Ticagrelor Response of Patients by PFA-100-Innovance Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diurnal Variability of Platelet Aggregation in Patients with Myocardial Infarction Treated with Prasugrel and Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the antiplatelet effects of prasugrel and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced active metabolite generation and platelet inhibition with prasugrel compared to clopidogrel regardless of genotype in thienopyridine metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Impact of Prasugrel and Ticagrelor on Platelet Reactivity in Patients With Acute Coronary Syndrome: A Meta-Analysis [frontiersin.org]
- 13. Comparison of platelet reactivity between prasugrel and ticagrelor in patients with acute coronary syndrome: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of P2Y12 Antagonist 1 in Studying Platelet-Leukocyte Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, plays a pivotal role in thrombosis and inflammation. Its activation by adenosine diphosphate (ADP) is a key step in platelet activation, aggregation, and the subsequent formation of platelet-leukocyte aggregates (PLAs). The formation of PLAs is a critical event in the crosstalk between hemostasis and inflammation, contributing to the pathogenesis of various cardiovascular and inflammatory diseases. P2Y12 antagonists are a class of drugs that block this receptor, thereby inhibiting platelet activation and offering a therapeutic strategy for thrombotic diseases. These antagonists also serve as invaluable research tools for elucidating the complex interactions between platelets and leukocytes. This document provides detailed application notes and protocols for utilizing "P2Y12 antagonist 1" (a representative P2Y12 antagonist) in the study of platelet-leukocyte interactions.
Mechanism of Action of P2Y12 Antagonists
P2Y12 receptor antagonists function by blocking the binding of ADP to its receptor on platelets.[1] This inhibition prevents the downstream signaling cascade that leads to platelet activation and aggregation.[1] There are several types of P2Y12 antagonists, including thienopyridines (e.g., clopidogrel, prasugrel) and direct-acting antagonists (e.g., ticagrelor, cangrelor).[1][2] Thienopyridines are prodrugs that require metabolic activation to irreversibly bind to the P2Y12 receptor, while direct-acting antagonists bind reversibly and do not require metabolic conversion.[3][4] By inhibiting the P2Y12 receptor, these antagonists effectively reduce platelet aggregation, a crucial step in thrombus formation.[5][6]
The P2Y12 receptor is coupled to the inhibitory G protein (Gi).[2][7] Upon ADP binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Lower cAMP levels result in reduced protein kinase A (PKA) activity, which in turn promotes platelet activation. P2Y12 signaling also involves the activation of phosphoinositide 3-kinase (PI3K), further contributing to platelet activation and aggregation.[7][8][9]
P2Y12 Antagonists and Platelet-Leukocyte Interactions
Activated platelets express adhesion molecules, such as P-selectin, on their surface, which mediate the initial tethering of leukocytes.[10][11] This interaction is a crucial step in the recruitment of leukocytes to sites of inflammation and injury.[10][11] P2Y12 receptor activation is a key trigger for P-selectin expression on platelets.[8][10] Consequently, P2Y12 antagonists, by inhibiting platelet activation, have been shown to reduce P-selectin expression and subsequently decrease the formation of platelet-leukocyte aggregates.[10][12][13] This inhibitory effect on PLA formation underscores the potential of P2Y12 antagonists in modulating inflammatory responses.[2][13][14] For instance, studies have demonstrated that clopidogrel can suppress ADP-induced P-selectin expression and platelet-leukocyte conjugate formation.[12]
Quantitative Data on this compound
The following table summarizes the key quantitative parameters of representative P2Y12 antagonists. "this compound" is a placeholder for a specific antagonist chosen for an experiment. Researchers should consult the manufacturer's data sheet for specific values.
| P2Y12 Antagonist | Type | Binding | Metabolism | Inhibition of Platelet Aggregation |
| Clopidogrel | Thienopyridine (Prodrug) | Irreversible | Hepatic (CYP450) | Potent |
| Prasugrel | Thienopyridine (Prodrug) | Irreversible | Hepatic | More rapid and consistent than clopidogrel |
| Ticagrelor | Cyclopentyl-triazolo-pyrimidine | Reversible | Direct-acting | Rapid onset and offset of action |
| Cangrelor | ATP analogue | Reversible | Intravenous, rapid | Rapid onset and offset of action |
Experimental Protocols
Protocol 1: In Vitro Quantification of Platelet-Leukocyte Aggregates by Flow Cytometry
This protocol describes the use of flow cytometry to quantify the formation of platelet-leukocyte aggregates in whole blood samples treated with a P2Y12 antagonist.
Materials:
-
Freshly drawn whole blood collected in sodium citrate or heparin.
-
This compound (e.g., Cangrelor for in vitro studies).
-
Platelet agonist (e.g., Adenosine diphosphate - ADP).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 1% paraformaldehyde in PBS).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD41a (platelet marker, e.g., FITC).
-
Anti-CD45 (pan-leukocyte marker, e.g., PE).
-
Anti-CD11b (monocyte/granulocyte marker, e.g., PerCP-Cy5.5).
-
Anti-Ly6G (neutrophil marker - for mouse blood, e.g., APC).
-
-
Flow cytometer.
Procedure:
-
Blood Collection and Preparation: Collect whole blood into tubes containing an appropriate anticoagulant. Handle the blood gently to avoid premature platelet activation.
-
Incubation with Antagonist: Aliquot the whole blood into microcentrifuge tubes. Add this compound at the desired concentration (a dose-response curve is recommended initially). Include a vehicle control (e.g., DMSO or saline). Incubate for the recommended time at 37°C.
-
Platelet Activation: Add the platelet agonist (e.g., ADP at a final concentration of 10-20 µM) to the blood samples and incubate for 15 minutes at room temperature. Include an unstimulated control.
-
Antibody Staining: Add the cocktail of fluorochrome-conjugated antibodies to each tube. Incubate for 20 minutes at room temperature in the dark.
-
Red Blood Cell Lysis (Optional): If necessary, perform red blood cell lysis using a commercial lysis buffer according to the manufacturer's instructions. This step can help in better resolving the leukocyte populations.
-
Fixation: Add fixative solution to each tube and incubate for 30 minutes at 4°C.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Gate on the leukocyte population based on forward scatter (FSC) and side scatter (SSC) characteristics and positive staining for CD45.[15][16][17]
-
Within the leukocyte gate, identify different leukocyte subpopulations (e.g., neutrophils, monocytes) using specific markers.
-
Quantify the percentage of leukocytes that are also positive for the platelet marker (CD41a), which represents the platelet-leukocyte aggregates.[15][16][17]
-
-
Data Analysis: Analyze the flow cytometry data to determine the effect of this compound on the formation of PLAs.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol measures the effect of a P2Y12 antagonist on platelet aggregation using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets.
-
This compound.
-
Platelet agonist (e.g., ADP).
-
Platelet aggregometer.
Procedure:
-
PRP Preparation: Collect whole blood in sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Incubation with Antagonist: Pre-incubate the PRP with this compound or vehicle control at 37°C for the recommended time.
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar. After establishing a baseline, add the platelet agonist (e.g., ADP) and record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.
-
Data Analysis: Calculate the percentage of platelet aggregation and compare the results between the antagonist-treated and control groups.
Protocol 3: In Vivo/Ex Vivo Study of Platelet-Leukocyte Interactions using Intravital Microscopy
This protocol describes the use of intravital microscopy to visualize and quantify platelet-leukocyte interactions in a live animal model.
Materials:
-
Animal model (e.g., mouse).
-
This compound.
-
Anesthetic.
-
Surgical instruments for exposing a suitable vascular bed (e.g., cremaster muscle, mesentery).
-
Fluorescently labeled antibodies or transgenic mice with fluorescently labeled platelets or leukocytes.
-
Anti-CD41 antibody conjugated to a fluorescent dye to label platelets.
-
Rhodamine 6G to label leukocytes.
-
-
Intravital microscope equipped with fluorescence imaging capabilities.
Procedure:
-
Animal Preparation: Anesthetize the animal and perform the necessary surgery to expose the desired blood vessels.
-
Administration of Antagonist: Administer this compound to the animal via the appropriate route (e.g., intravenous, oral gavage) at the desired dose. Include a control group receiving the vehicle.
-
Fluorescent Labeling: Inject fluorescently labeled antibodies or use transgenic animals to visualize platelets and leukocytes.
-
Induction of Inflammation/Thrombosis (Optional): To study interactions under pathological conditions, a local inflammatory stimulus (e.g., TNF-α) or a thrombotic injury (e.g., ferric chloride application) can be applied to the exposed vessel.
-
Intravital Microscopy: Position the animal on the microscope stage and visualize the blood flow and cellular interactions within the microcirculation. Record videos for later analysis.
-
Image Analysis: Analyze the recorded videos to quantify parameters such as the number and duration of platelet-leukocyte interactions, leukocyte rolling velocity, and leukocyte adhesion to the vessel wall.[15][18][19]
Visualizations
Caption: P2Y12 receptor signaling pathway in platelets and the site of action of P2Y12 antagonists.
Caption: Experimental workflow for the in vitro analysis of platelet-leukocyte aggregates using flow cytometry.
Caption: Logical diagram illustrating the role of platelet activation in PLA formation and its inhibition by P2Y12 antagonists.
References
- 1. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 10. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of ADP-induced P-selectin expression and platelet-leukocyte conjugate formation by clopidogrel and the P2Y12 receptor antagonist AR-C69931MX but not aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Imaging Platelet Processes and Function—Current and Emerging Approaches for Imaging in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Imaging Platelet Processes and Function—Current and Emerging Approaches for Imaging in vitro and in vivo [frontiersin.org]
Application Notes and Protocols: "P2Y12 Antagonist 1" as a Tool Compound for Studying Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "P2Y12 Antagonist 1" is a placeholder name for the purpose of these application notes. The data and protocols provided are based on well-characterized, reversible P2Y12 antagonists commonly used as tool compounds in research, such as Ticagrelor.
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in platelet activation and aggregation, making it a key target in thrombosis research and antithrombotic drug development.[1][2][3] "this compound" is a potent, selective, and reversible antagonist of the P2Y12 receptor. Unlike irreversible antagonists like clopidogrel and prasugrel, its reversible nature allows for more controlled studies of P2Y12 signaling dynamics and facilitates washout experiments.[4][5] These characteristics make "this compound" an invaluable tool compound for elucidating the physiological and pathological roles of the P2Y12 receptor in purinergic signaling.
Pharmacological Properties
"this compound" distinguishes itself from other P2Y12 antagonists through its unique pharmacological profile. The following tables summarize key quantitative data for "this compound" in comparison to other commonly used P2Y12 inhibitors.
Table 1: Pharmacokinetic Properties of P2Y12 Antagonists
| Property | "this compound" (e.g., Ticagrelor) | Prasugrel | Clopidogrel | Cangrelor |
| Mechanism of Action | Reversible, direct-acting | Irreversible, prodrug | Irreversible, prodrug | Reversible, direct-acting |
| Metabolic Activation | Not required | Required | Required | Not required |
| Onset of Action | Rapid (30 min - 2h) | Fast (30 min) | Slow (2-6h) | Very Rapid (minutes) |
| Half-life | ~7-8.5 hours | ~7 hours (active metabolite) | ~30 minutes (active metabolite) | 2-6 minutes |
| Offset of Action | Rapid (related to half-life) | Slow (lifespan of platelet) | Slow (lifespan of platelet) | Very Rapid (minutes) |
Data compiled from multiple sources.[4][5][6]
Table 2: Pharmacodynamic Properties of P2Y12 Antagonists
| Parameter | "this compound" (e.g., Ticagrelor) | Prasugrel | Clopidogrel |
| Binding Site | Allosteric | Orthosteric (ADP binding site) | Orthosteric (ADP binding site) |
| Receptor Binding | Reversible | Irreversible (covalent) | Irreversible (covalent) |
| Inhibition of Platelet Aggregation (IPA) | High and consistent | High and consistent | Variable |
| IC50 (ADP-induced aggregation) | ~0.5 - 2 µM | Varies (active metabolite) | Varies (active metabolite) |
Data compiled from multiple sources.[4][7][8]
Signaling Pathways
"this compound" exerts its effect by blocking the downstream signaling cascade initiated by ADP binding to the P2Y12 receptor. The following diagram illustrates this pathway.
Caption: P2Y12 signaling pathway and the inhibitory action of "this compound".
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of "this compound" on purinergic signaling.
Platelet Aggregation Assay (Light Transmittance Aggregometry - LTA)
This assay measures the extent of platelet aggregation in response to an agonist (ADP) and its inhibition by "this compound".
Materials:
-
Venous blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution (agonist).
-
"this compound" stock solution.
-
Saline or appropriate vehicle control.
-
Light Transmittance Aggregometer.
Protocol:
-
PRP and PPP Preparation:
-
Instrument Setup:
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay Procedure:
-
Pipette PRP into cuvettes with a stir bar and place them in the aggregometer, allowing them to warm to 37°C.
-
Add the desired concentration of "this compound" or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add ADP (e.g., 5-20 µM) to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each condition.
-
Calculate the percentage inhibition of platelet aggregation (IPA) for each concentration of "this compound".
-
Plot IPA against the antagonist concentration to determine the IC50 value.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in platelets following P2Y12 receptor activation and its inhibition by "this compound".
Materials:
-
Isolated platelets or PRP.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[10][11]
-
ADP solution.
-
"this compound" stock solution.
-
Assay buffer (e.g., Tyrode's buffer).
-
Fluorescence plate reader or spectrofluorometer.
Protocol:
-
Platelet Preparation and Dye Loading:
-
Prepare isolated platelets by centrifugation and resuspend in assay buffer.
-
Incubate the platelets with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.[10]
-
Wash the platelets to remove excess dye and resuspend in fresh assay buffer.
-
-
Assay Procedure:
-
Pipette the dye-loaded platelets into a 96-well plate.
-
Add various concentrations of "this compound" or vehicle control and incubate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject ADP to stimulate the platelets and immediately start recording the fluorescence signal over time.[12]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak calcium response for each condition.
-
Calculate the percentage inhibition of the calcium response for each concentration of "this compound".
-
Plot the percentage inhibition against the antagonist concentration to determine the IC50 value.
-
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of "this compound" to the P2Y12 receptor.
Materials:
-
Cell membranes from cells expressing the P2Y12 receptor (e.g., platelets, transfected cell lines).[3][13]
-
Radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413) or agonist (e.g., [³H]2-MeSADP).[3][14]
-
"this compound" stock solution.
-
Non-labeled agonist/antagonist for determining non-specific binding.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of "this compound".[13]
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[13]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[13]
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of "this compound".
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Experimental Workflow
The following diagram outlines a typical workflow for characterizing a novel P2Y12 antagonist like "this compound".
Caption: A typical experimental workflow for the characterization of "this compound".
References
- 1. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 6. Pharmacokinetics and Pharmacodynamics of Approved and Investigational P2Y12 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. machaondiagnostics.com [machaondiagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. ADP receptor P2Y12 is the capstone of the cross-talk between Ca2+ mobilization pathways dependent on Ca2+ ATPases sarcoplasmic/endoplasmic reticulum type 3 and type 2b in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: P2Y12 Antagonist Combinations in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of P2Y12 antagonists in combination with other antiplatelet agents. This document includes summaries of quantitative data from key studies, detailed experimental protocols for assessing platelet function, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
The P2Y12 receptor is a crucial G protein-coupled receptor on the platelet surface that, upon activation by adenosine diphosphate (ADP), plays a pivotal role in amplifying platelet activation and aggregation.[1][2][3] Antagonism of this receptor is a cornerstone of antiplatelet therapy, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[4][5][6] Dual antiplatelet therapy (DAPT), most commonly the combination of a P2Y12 inhibitor and aspirin, is the standard of care to prevent thrombotic events.[4][5][6] This document explores the data and methodologies behind the use of P2Y12 antagonists in combination with other antiplatelet agents.
P2Y12 Signaling Pathway
Activation of the P2Y12 receptor by ADP initiates a signaling cascade through the Gi protein.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[7] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a state associated with platelet activation. Concurrently, Gβγ subunits released from the Gi protein activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as protein kinase B).[1][7][8] This pathway, along with other signaling events, culminates in the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[7] P2Y12 signaling also promotes the activation of the small GTPase Rap1b, a key regulator of integrin activation.[1][2][8]
Quantitative Data from Combination Studies
The following tables summarize quantitative data from studies evaluating P2Y12 antagonists in combination with other antiplatelet agents.
Table 1: P2Y12 Antagonist + Aspirin
| Combination | Study Population | Primary Endpoint | Result | Reference(s) |
| Ticagrelor + Aspirin vs. Clopidogrel + Aspirin | Minor Stroke or TIA | High On-Treatment Platelet Reactivity (HOPR) at 90 days | 12.5% vs. 29.7% (RR 0.40, 95% CI 0.28-0.56, p<0.001) | [2][9][10] |
| Ticagrelor + Aspirin vs. Clopidogrel + Aspirin | Minor Stroke or TIA | Stroke Recurrence at 90 days | 6.3% vs. 8.8% (HR 0.70, 95% CI 0.40-1.22, p=0.20) | [9][10] |
| Ticagrelor + Aspirin vs. Clopidogrel + Aspirin | Minor Stroke or TIA | Major or Minor Hemorrhage | 4.8% vs. 3.5% (p=0.42) | [2][9][10] |
| Prasugrel + Aspirin vs. Clopidogrel + Aspirin | Acute Coronary Syndrome | All-cause Death | Pooled RR: 0.83 (95% CI: 0.64–1.06, p=0.14) | [11] |
| Prasugrel + Aspirin vs. Clopidogrel + Aspirin | Acute Coronary Syndrome | Myocardial Infarction | Pooled RR: 0.86 (95% CI: 0.71–1.04, p=0.12) | [11] |
| Prasugrel + Aspirin vs. Clopidogrel + Aspirin | Acute Coronary Syndrome | Major Bleeding | Pooled RR: 1.19 (95% CI: 0.99–1.44, p=0.06) | [11] |
Table 2: P2Y12 Antagonist + Other Antiplatelet Agents
| Combination | Study Type | Endpoint | Result | Reference(s) |
| P2Y12 Antagonist (Cangrelor) + GPIIb/IIIa Antagonist (Abciximab or Tirofiban) | In vitro (human platelets) | Platelet Aggregation, Granule Secretion, Procoagulant Responses | Additive inhibition observed | [12] |
| P2Y12 Antagonist + Cilostazol vs. Aspirin + P2Y12 Antagonist | Prospective Cohort (Aspirin-intolerant patients) | All-cause Death at 12 months | 1.9% vs. 1.3% (RR 1.500, 95% CI 0.254–8.852, p=1.000) | [9][13] |
| P2Y12 Antagonist + Cilostazol vs. Aspirin + P2Y12 Antagonist | Prospective Cohort (Aspirin-intolerant patients) | Acute Myocardial Infarction at 12 months | 0.6% vs. 1.3% (RR 0.500, 95% CI 0.046–5.457, p=1.000) | [9][13] |
| P2Y12 Antagonist + Cilostazol vs. Aspirin + P2Y12 Antagonist | Prospective Cohort (Aspirin-intolerant patients) | Platelet Activation Markers (PAC-1, CD62p) | No significant difference | [9][13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[12] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists (e.g., ADP, arachidonic acid, collagen, thrombin receptor-activating peptide [TRAP]).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and cuvettes with stir bars.
-
Saline or appropriate buffer.
Procedure:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes using a 21-gauge or larger needle. The first few milliliters of blood should be discarded to avoid activation from the venipuncture. Gently invert the tubes 3-5 times to mix.[10][14]
-
PRP and PPP Preparation:
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[15] Carefully transfer the supernatant (PRP) to a new tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.[15] The supernatant is the PPP.
-
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Performance:
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.
-
Place a cuvette with PRP in the sample well to set 0% light transmission.
-
Incubate the PRP at 37°C for a specified time (e.g., 5 minutes) with stirring.
-
Add the antiplatelet agent(s) of interest and incubate for the desired duration. A vehicle control should be run in parallel.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines. The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%.
References
- 1. Evidence for a PI3-kinase independent pathway in the regulation of Rap1b activation downstream of the P2Y12 receptor in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a PI3-kinase independent pathway in the regulation of Rap1b activation downstream of the P2Y12 receptor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 4. tandfonline.com [tandfonline.com]
- 5. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cilostazol combined with P2Y12 receptor inhibitors: A substitute antiplatelet regimen for aspirin‐intolerant patients undergoing percutaneous coronary stent implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Testing platelet aggregation activity [protocols.io]
- 12. plateletservices.com [plateletservices.com]
- 13. Cilostazol combined with P2Y12 receptor inhibitors: A substitute antiplatelet regimen for aspirin-intolerant patients undergoing percutaneous coronary stent implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for Studying Off-Target Effects of P2Y12 Antagonist 1 in Cell-Based Assays
Introduction
The P2Y12 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical mediator of platelet activation and aggregation.[1][2] Consequently, P2Y12 antagonists are cornerstone antiplatelet therapies for preventing thrombotic events in patients with acute coronary syndromes or those undergoing percutaneous coronary intervention.[3][4] While the on-target effects of these antagonists are well-characterized, understanding their potential off-target interactions is paramount for a comprehensive safety and efficacy profile. Unintended interactions can lead to adverse drug reactions or reveal novel therapeutic applications.[5][6]
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the off-target effects of a novel investigational compound, herein referred to as "P2Y12 Antagonist 1," using a suite of cell-based assays. The protocols and workflows described are designed to systematically identify and characterize both on-target engagement and potential off-target activities. For context, a known compound, P2Y1/P2Y12 antagonist-1, has been shown to inhibit ADP-induced platelet aggregation in rabbit plasma with an IC50 of 4.23 μM.[7] This document will guide the user through a similar characterization process for "this compound."
On-Target P2Y12 Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[3] Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP alleviates the protein kinase A (PKA)-mediated phosphorylation of vasodilator-stimulated phosphoprotein (VASP), ultimately contributing to platelet activation and aggregation.[1] Concurrently, ADP also activates the Gq-coupled P2Y1 receptor, which stimulates calcium mobilization and initiates transient platelet aggregation.[4]
Strategy for Off-Target Effect Profiling
A tiered, systematic approach is recommended to efficiently identify and validate potential off-target interactions of this compound.[8] The workflow begins with broad screening and progresses to more focused cell-based and biophysical assays to confirm and characterize any identified "hits."
Data Presentation: On-Target vs. Off-Target Activity
Summarizing quantitative data in a structured format is crucial for comparing the potency of this compound at its intended target versus any identified off-targets. This allows for a clear assessment of the therapeutic window.
Table 1: Pharmacological Profile of this compound
| Target | Assay Type | Cell Line | Parameter | Value | Selectivity (vs. P2Y12) |
|---|---|---|---|---|---|
| P2Y12 (On-Target) | cAMP Inhibition | CHO-K1-hP2Y12 | IC50 | 5.2 nM | - |
| P2Y1 (Off-Target) | Calcium Flux | HEK293-hP2Y1 | IC50 | 8.7 µM | 1673-fold |
| ENT1 (Off-Target) | Adenosine Uptake | HeLa | IC50 | > 50 µM | > 9600-fold |
| hERG (Off-Target) | Patch Clamp | HEK293-hERG | IC50 | > 50 µM | > 9600-fold |
Application Notes & Experimental Protocols
The following protocols describe key cell-based assays for characterizing the on- and off-target effects of this compound.
Protocol 1: cAMP Accumulation Assay (On-Target)
Principle: This assay measures the ability of this compound to block the ADP-mediated inhibition of forskolin-stimulated cAMP production in cells expressing the human P2Y12 receptor. The assay utilizes a competitive immunoassay format, often based on HTRF® (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
CHO-K1 cells stably expressing human P2Y12 (CHO-K1-hP2Y12)
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
This compound (serial dilutions)
-
ADP (agonist)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
384-well white microplates
Protocol:
-
Cell Preparation: Culture CHO-K1-hP2Y12 cells to ~80-90% confluency. Harvest cells using a non-enzymatic cell dissociation buffer and resuspend in assay buffer to a density of 2 x 10^5 cells/mL.
-
Antagonist Addition: Add 5 µL of serially diluted this compound or vehicle control to the wells of a 384-well plate.
-
Cell Addition: Dispense 5 µL of the cell suspension (1000 cells/well) into each well containing the compound.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Agonist Stimulation: Prepare a stimulation solution containing ADP (at EC80 concentration) and Forskolin (e.g., 10 µM) in assay buffer with IBMX (e.g., 500 µM). Add 10 µL of this solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Add 10 µL of cAMP-d2 conjugate followed by 10 µL of anti-cAMP cryptate conjugate to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure the HTRF signal at 665 nm and 620 nm using a compatible plate reader.
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert ratios to cAMP concentration using a standard curve.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Determine the IC50 value using a four-parameter logistic fit.
Protocol 2: Calcium Flux Assay (Off-Target Gq Screening)
Principle: This assay detects transient increases in intracellular calcium ([Ca2+]i) following the activation of Gq-coupled receptors. It is used to determine if this compound has antagonist activity at Gq-coupled receptors, such as P2Y1, or agonist activity at any Gq-coupled off-target.
Materials:
-
HEK293 cells stably expressing a target Gq-coupled receptor (e.g., human P2Y1)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (inhibits dye leakage)
-
This compound (serial dilutions)
-
Relevant agonist (e.g., ADP for P2Y1)
-
96- or 384-well black, clear-bottom microplates
Protocol:
-
Cell Plating: Seed cells in microplates and grow overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye, Pluronic F-127, and Probenecid in assay buffer. Remove culture medium from cells and add the loading solution.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add serially diluted this compound to the wells.
-
Baseline Reading: Measure baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add the appropriate agonist (at EC80 concentration) and continue to measure fluorescence intensity every second for at least 2 minutes.
-
Data Acquisition: Record the change in fluorescence over time.
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
For antagonist mode, plot the percent inhibition of the agonist response versus the log concentration of this compound to determine the IC50.
-
For agonist mode, plot the fluorescence response versus the log concentration of this compound to determine the EC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. This confirms direct physical interaction between the drug and its on- or off-target protein in intact cells.[8]
Materials:
-
Relevant cell line expressing the target(s) of interest
-
PBS and appropriate lysis buffer with protease inhibitors
-
This compound
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western Blot or ELISA)
Protocol:
-
Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[8]
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western Blot or ELISA.[8]
-
Data Analysis: For each temperature point, quantify the amount of soluble target protein. Plot the percentage of soluble protein relative to the unheated control as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing a Potential Off-Target Pathway
Some P2Y12 inhibitors, like ticagrelor, have known off-target effects such as the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1).[5][6][9] This leads to increased extracellular adenosine, which can then activate adenosine receptors and trigger various downstream signaling events. The following diagram illustrates this specific off-target mechanism.
References
- 1. ahajournals.org [ahajournals.org]
- 2. P2Y12 receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes: P2Y12 Antagonist Dosing and Administration for In Vivo Studies
Introduction
The P2Y12 receptor is a crucial G protein-coupled receptor found on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a key step in amplifying platelet activation and aggregation, leading to thrombus formation.[1][2][3][4] Consequently, P2Y12 antagonists are a cornerstone of antiplatelet therapy for preventing thrombotic events. For researchers and drug development professionals, understanding the appropriate dosing and administration of these antagonists in preclinical in vivo models is critical for evaluating their efficacy and safety.
This document provides a comprehensive guide to the dosing and administration of P2Y12 antagonists for in vivo studies, using common examples such as the thienopyridines (e.g., clopidogrel, prasugrel) and direct-acting antagonists (e.g., ticagrelor). Thienopyridines are prodrugs that require metabolic activation to irreversibly inhibit the P2Y12 receptor, while direct-acting antagonists bind reversibly to the receptor without the need for metabolic activation.[5][6]
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a Gi-coupled signaling cascade. This inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels.[1][4] Reduced cAMP levels result in the dephosphorylation of proteins like the vasodilator-stimulated phosphoprotein (VASP), which in its phosphorylated state inhibits platelet activation. Additionally, P2Y12 activation stimulates phosphoinositide 3-kinase (PI3K), ultimately leading to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][3]
Data Presentation: Dosing and Administration
The following tables summarize typical dosing regimens for common P2Y12 antagonists in rodent models. Doses can vary based on the specific research question, animal strain, and experimental model.
Table 1: Dosing of P2Y12 Antagonists in Mouse Models
| Compound | Dose Range (mg/kg) | Route of Admin. | Vehicle | Model | Reference |
| Clopidogrel | 5 - 10 | Oral Gavage | 15:5:80 (v/v) N,N-dimethylacetamide, PEG 400, PBS | Ferric Chloride Thrombosis | [7] |
| Clopidogrel | 5 | Oral Gavage | Not Specified | Laser Injury Thrombosis | [8][9] |
| Clopidogrel | 22.5 | In Drinking Water | Water | Hindlimb Arteriogenesis | [10] |
| Ticagrelor | 10 - 30 | Oral Gavage | Not Specified | Pneumonia/Inflammation | [11] |
Table 2: Dosing of P2Y12 Antagonists in Rat Models
| Compound | Dose Range (mg/kg) | Route of Admin. | Vehicle | Model | Reference |
| Prasugrel | 0.3 - 3 | Oral Gavage | Not Specified | Ex Vivo Platelet Aggregation | [12] |
| Prasugrel | 1.8 - 3.0 | Oral Gavage | Not Specified | Thrombus Formation / Bleeding Time | [12] |
| Ticagrelor | 1 - 10 | Oral Gavage | Not Specified | Ex Vivo Platelet Aggregation | [12] |
| Ticagrelor | 7.7 - 13 | Oral Gavage | Not Specified | Thrombus Formation / Bleeding Time | [12] |
| Ticagrelor | 40 | Oral Gavage | Not Specified | Fibrinogen Binding Assay | [13] |
| Cangrelor | 30 µg/kg bolus + 4 µg/kg/min infusion | Intravenous (IV) | Saline | PCI Model | [14][15][16][17] |
Experimental Protocols
General Experimental Workflow
A typical in vivo study to evaluate a P2Y12 antagonist involves acclimatizing the animals, preparing and administering the drug, inducing thrombosis, and then measuring relevant endpoints such as thrombus formation time or ex vivo platelet function.
Protocol 1: Preparation and Administration of P2Y12 Antagonist
Objective: To prepare a P2Y12 antagonist for oral or intravenous administration in a rodent model.
Materials:
-
P2Y12 Antagonist (e.g., Clopidogrel)
-
Vehicle (e.g., for Clopidogrel: N,N-dimethylacetamide, Polyethylene glycol 400, PBS)[7]
-
Sterile saline or water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate syringes and gavage needles or infusion lines
Method:
-
Vehicle Preparation: Prepare the vehicle solution. For example, a mixture of 15% N,N-dimethylacetamide, 5% polyethylene glycol 400, and 80% PBS (v/v/v).[7]
-
Drug Solubilization: Accurately weigh the required amount of the P2Y12 antagonist. Add it to the prepared vehicle to achieve the desired final concentration for dosing.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Administration:
-
Oral Gavage (p.o.): Draw the appropriate volume of the drug solution into a syringe fitted with a gavage needle. Administer carefully to the animal, ensuring the dose is delivered directly to the stomach. Typical administration volumes for mice are 5-10 mL/kg.
-
Intravenous (i.v.): For compounds like cangrelor, administer via a dedicated IV line, often as a bolus followed by a continuous infusion.[14][16] Ensure the solution is sterile.
-
-
Timing: The time between drug administration and the experimental procedure (e.g., thrombosis induction) is critical, especially for prodrugs that require metabolic activation. For oral clopidogrel in mice, a 2-hour waiting period is common.[7]
Protocol 2: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Objective: To assess the in vivo antithrombotic efficacy of a P2Y12 antagonist by measuring the time to vessel occlusion after chemical injury. This is a widely used and well-established model.[18][19][20]
Materials:
-
Anesthetized animal (e.g., mouse)
-
P2Y12 antagonist or vehicle (administered prior to surgery)
-
Surgical tools (scalpel, forceps, retractors)
-
Doppler flow probe or intravital microscope
-
Filter paper (1-2 mm²)
-
Ferric chloride (FeCl₃) solution (e.g., 4-12.5% in distilled water)[19][21]
-
Physiological saline
Method:
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine) and place it on a surgical board in a supine position.
-
Vessel Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.
-
Baseline Measurement: Place a Doppler flow probe around the artery to record baseline blood flow.[21]
-
Vascular Injury: Soak a small piece of filter paper in the FeCl₃ solution. Apply the saturated paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[21] The FeCl₃ induces oxidative damage to the endothelial cells, triggering thrombus formation.[18][19]
-
Thrombus Monitoring: After removing the filter paper, rinse the area with saline. Continuously monitor blood flow using the Doppler probe.
-
Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application until blood flow ceases (or drops below a predefined threshold) for a sustained period.
-
Data Analysis: Compare the TTO between the vehicle-treated group and the P2Y12 antagonist-treated group. A significant prolongation of TTO in the treated group indicates antithrombotic efficacy.
Protocol 3: Ex Vivo Platelet Aggregation Assay
Objective: To measure the pharmacodynamic effect of a P2Y12 antagonist by assessing ADP-induced platelet aggregation in blood collected from treated animals.
Materials:
-
Blood collection tubes (containing an anticoagulant, e.g., 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer (light transmission aggregometry - LTA)[22][23]
-
Agonist (e.g., ADP solution, 5-20 µM)[12]
-
Pipettes and cuvettes with stir bars
Method:
-
Blood Collection: At a predetermined time after drug administration, collect whole blood from the animal (e.g., via cardiac puncture) into a tube containing sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake.[24] Carefully collect the supernatant, which is the platelet-rich plasma (PRP).
-
PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP).[22][24]
-
Aggregometer Setup: Warm the PRP sample to 37°C. Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Aggregation Measurement: Place a cuvette containing a known volume of PRP and a stir bar into the aggregometer. After a brief incubation, add the agonist (ADP) to induce aggregation.
-
Data Recording: The aggregometer records the change in light transmission as platelets aggregate. The maximum percentage of aggregation is the primary endpoint.
-
Data Analysis: Compare the percentage of ADP-induced platelet aggregation in samples from vehicle-treated animals versus those from P2Y12 antagonist-treated animals. A reduction in aggregation indicates effective P2Y12 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ticagrelor – toward more efficient platelet inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clopidogrel resistance in a murine model of diet-induced obesity is mediated by the interleukin-1 receptor and overcome with DT-678 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cangrelor — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. drugs.com [drugs.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 22. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Troubleshooting & Optimization
"P2Y12 antagonist 1" solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with P2Y12 Antagonist 1 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?
A1: This is a common issue when a compound with low aqueous solubility is transferred from a high-solubility organic solvent like DMSO into an aqueous medium. The final concentration of this compound in your assay buffer likely exceeds its solubility limit, causing it to precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (ideally ≤ 0.1% v/v) to minimize solvent-induced artifacts and toxicity.[1] Preparing a higher concentration stock in DMSO allows for the addition of a smaller volume to your aqueous buffer, which can sometimes reduce precipitation.
-
Pre-warm the Buffer: Pre-warming your aqueous buffer (e.g., to 37°C) may increase the solubility of this compound.[1] Ensure rapid and thorough mixing upon addition of the stock solution.
-
pH Adjustment: The solubility of many compounds is pH-dependent. If your experimental conditions permit, adjusting the pH of your buffer may improve solubility. For example, some compounds are more soluble at a slightly acidic or basic pH.
Q2: What is the best solvent to prepare a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of poorly aqueous-soluble compounds like many P2Y12 antagonists.
Q3: Can I use co-solvents other than DMSO to improve the solubility of this compound in my aqueous buffer?
A3: Yes, for more challenging situations, a co-solvent system can be employed. A combination of solvents may be necessary to maintain solubility in an aqueous environment. For instance, formulations including polyethylene glycol (PEG), such as PEG300, and a non-ionic surfactant like Tween-80 have been used to improve the solubility of similar compounds for in vitro and in vivo studies.[1]
Q4: Are there other methods to enhance the solubility of this compound for my experiments?
A4: Several formulation strategies can be explored to enhance the aqueous solubility of P2Y12 antagonists, particularly during drug development. These include:
-
Complexation: Using cyclodextrins to form inclusion complexes can significantly increase the solubility of hydrophobic molecules.
-
Solid Dispersions: Creating a solid dispersion of the antagonist with a water-soluble carrier can improve its dissolution rate and solubility.[2]
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale can increase the surface area and, consequently, the dissolution rate and solubility.
For a compound like ticagrelor, a known P2Y12 antagonist, techniques such as co-crystals and self-micro emulsifying drug delivery systems (SNEDDS) have been shown to increase solubility and bioavailability.[3]
Data Presentation: Solubility of a Model P2Y12 Antagonist
The following tables provide representative solubility data for a model P2Y12 antagonist with poor aqueous solubility, similar to ticagrelor, to guide your experimental design.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 100 | Recommended for primary stock solutions. |
| Methanol | ~25 | |
| Ethanol | ~10 | |
| Propylene Glycol | ~15 | |
| Water | < 0.01 | Practically insoluble. |
Table 2: Aqueous Solubility in Different Buffers
| Buffer (pH) | Solubility (µg/mL) | Notes |
| Phosphate Buffered Saline (PBS) (pH 7.4) | ~ 5 | Low solubility in physiological buffers. |
| Citrate Buffer (pH 4.5) | ~ 15 | Slightly improved solubility at lower pH. |
| Tris Buffer (pH 8.0) | ~ 8 | Moderate improvement at slightly basic pH. |
| PBS with 0.1% DMSO | ~ 10 | Minor improvement with a low concentration of co-solvent. |
| PBS with 0.5% Tween-80 | ~ 20 | Surfactants can significantly improve apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. (e.g., for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg).
-
Weigh the calculated amount of this compound powder and place it into a suitable vial.
-
Add the required volume of DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Testing Solubility in Aqueous Buffers
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffers of interest (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a series of dilutions of your aqueous buffers.
-
Add a small, precise volume of the this compound stock solution to each buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration remains constant and low across all samples.
-
Include a control sample with only the buffer and the same amount of DMSO.
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation for a set period (e.g., 2-24 hours) to allow equilibrium to be reached.
-
After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
The highest concentration at which no precipitation is observed and the quantified concentration in the supernatant of saturated solutions represents the solubility limit under those conditions.
Visualizations
Caption: P2Y12 receptor signaling pathway and antagonist action.
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: Optimizing P2Y12 Antagonist 1 Concentration
Welcome to the technical support center for "P2Y12 antagonist 1." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro concentration of P2Y12 antagonists for their assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound shows low potency or no effect in my in vitro assay. What are the common causes?
A1: Several factors can contribute to the low potency of a P2Y12 antagonist. Consider the following troubleshooting steps:
-
Prodrug vs. Active Metabolite: Many P2Y12 antagonists, particularly those of the thienopyridine class like clopidogrel and prasugrel, are prodrugs.[1] They require metabolic activation by the liver to become effective and will show no significant activity in standard in vitro platelet assays.[1] Ensure you are using the active metabolite of the drug for your experiments.[1]
-
Compound Stability and Solubility: The active metabolites of some P2Y12 antagonists can be unstable.[1] It is crucial to prepare fresh solutions for each experiment, avoid repeated freeze-thaw cycles, and use them promptly.[1] Poor solubility in the assay buffer can also limit the effective concentration. Consider using a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed a level that affects platelet function (typically <0.5%).
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP) is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of your antagonist. It is recommended to use a submaximal concentration of ADP (e.g., 5-10 µM in light transmission aggregometry) that allows for a sensitive measurement of inhibition.[1]
-
Platelet Viability and Handling: Platelets are sensitive and can become activated during collection and preparation.[2][3] Use proper blood collection techniques, such as drawing blood into sodium citrate tubes with minimal stasis, and process samples within 4-6 hours.[1][2] Allow platelet-rich plasma (PRP) to rest for at least 30 minutes before starting the assay.[1]
Q2: I am observing high variability between experiments and different platelet donors. How can I minimize this?
A2: High variability is a common challenge in platelet function testing.[2]
-
Standardize Protocols: Ensure all experimental steps, from blood collection to data analysis, are strictly standardized. This includes centrifugation speeds and times for PRP preparation, incubation times, and agonist concentrations.[1][4]
-
Donor Variability: There is inherent biological variability between platelet donors, which can be due to genetic variations in P2Y12 receptors or other proteins.[1] Whenever possible, pool data from multiple donors to get a more robust assessment of your compound's activity. Acknowledge this inherent variability in your data analysis.[1]
-
Use of Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls (a known P2Y12 antagonist) in every experiment. This will help you to normalize the data and distinguish between experimental artifacts and true inhibitory effects.
Q3: What is the optimal concentration range I should test for "this compound"?
A3: The optimal concentration will depend on the specific compound. However, you can use the known potencies of established P2Y12 antagonists as a starting point. It is recommended to perform a dose-response curve to determine the IC50 (the concentration that causes 50% inhibition) for your specific experimental conditions.[1]
| P2Y12 Antagonist (Active Form) | Assay Type | Typical IC50 / Effective Concentration |
| Clopidogrel Active Metabolite | Platelet Aggregation (LTA) | 0.30 µM[5] |
| Prasugrel Active Metabolite | Platelet Aggregation (LTA) | 0.30 µmol/L[5] |
| Ticagrelor | Platelet Aggregation (Washed Platelets) | pIC50 of 7.9 (approx. 12.6 nM)[5] |
| Ticlopidine Active Metabolite | Platelet Aggregation (LTA) | 3–100 μM[1] |
Table 1: In Vitro Potency of Common P2Y12 Antagonists.
Q4: Could my antagonist be causing off-target effects?
A4: Yes, some P2Y12 inhibitors are known to have effects beyond P2Y12 receptor blockade.[6][7] For example, ticagrelor can inhibit the equilibrative nucleoside transporter 1 (ENT1), which increases local adenosine concentrations.[7][8] These off-target effects can influence various cell types, including endothelial and immune cells.[6][7][8] If you observe unexpected results, consider investigating potential non-P2Y12-mediated effects.[6]
Key Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is considered a gold standard for assessing platelet function.[4] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[3]
Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[1] Avoid tissue factor contamination by discarding the first 2-3 mL of blood.[1]
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[1][3] Keep the remaining blood to prepare platelet-poor plasma (PPP) by centrifuging at a higher speed (e.g., 2000 x g for 15 minutes).[9]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[1]
-
Assay Procedure:
-
Warm the aggregometer to 37°C.[1]
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[1]
-
Add standardized PRP and a magnetic stir bar to a cuvette.
-
Incubate the PRP with your "this compound" or vehicle control for a specified time (e.g., 5-15 minutes) with stirring.[1]
-
Initiate aggregation by adding an ADP solution (final concentration typically 5-10 µM).[1]
-
Record the change in light transmission for 5-10 minutes.
-
VASP Phosphorylation Assay
The Vasodilator-Stimulated Phosphoprotein (VASP) assay is a highly specific method to assess P2Y12 receptor inhibition.[10] The P2Y12 receptor, when activated by ADP, inhibits a pathway that leads to VASP phosphorylation.[11][12] Therefore, blocking the P2Y12 receptor results in an increase in phosphorylated VASP, which can be measured by flow cytometry.[11][12]
Methodology:
-
Sample Preparation: Use citrated whole blood.[12]
-
Incubation: Incubate blood samples with either Prostaglandin E1 (PGE1) alone or a combination of PGE1 and ADP.[12] PGE1 stimulates VASP phosphorylation, while ADP (acting through P2Y12) inhibits it.[12]
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize the platelet membrane with a detergent to allow antibodies to enter.[11]
-
Staining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the median fluorescence intensity (MFI) of the stained platelets.
-
Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the MFI of the PGE1-treated sample versus the PGE1+ADP-treated sample.[12] A higher PRI indicates greater P2Y12 inhibition.
Visual Guides
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. plateletservices.com [plateletservices.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. de-vhl.nl [de-vhl.nl]
- 5. ahajournals.org [ahajournals.org]
- 6. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 12. biocytex.fr [biocytex.fr]
"P2Y12 antagonist 1" stability and degradation in plasma samples
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for handling and analyzing plasma samples containing P2Y12 antagonists. Given that "P2Y12 antagonist 1" is a placeholder, this document focuses on widely studied P2Y12 inhibitors like ticagrelor, clopidogrel, and prasugrel to provide practical and applicable data.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of P2Y12 antagonists in plasma a critical concern for my experiments?
Q2: What are the optimal storage conditions for plasma samples containing P2Y12 antagonists?
For long-term storage, freezing plasma at -80°C is the standard and most reliable method.[3][5][6][7] For instance, the derivatized active metabolite of clopidogrel is stable for at least 4 months at -80°C[3], and ticagrelor and its active metabolite (M8) are stable for at least one month at -80°C.[6][8] Short-term storage at room temperature should be minimized. Ticagrelor and its metabolite are stable for up to 8 hours at room temperature, but whole blood samples should be processed quickly as instability is observed after just 3 hours.[5][9][10]
Q3: How do different anticoagulants affect the stability and measurement of P2Y12 antagonists?
While K2-EDTA is a commonly used anticoagulant for these assays, studies on ticagrelor have shown that lithium heparin, sodium heparin, and K3-EDTA can also be used without a relevant effect on the quantification of the drug or its active metabolite.[5] However, it is crucial to maintain a correct blood-to-anticoagulant ratio (typically 9:1), as under-filling tubes can dilute the sample and affect results.[11]
Q4: How many freeze-thaw cycles can my plasma samples undergo?
Most P2Y12 antagonists and their metabolites show acceptable stability through at least three freeze-thaw cycles when frozen at -80°C.[5][6][7][8][9][10] Exceeding this number may lead to degradation and should be avoided. If multiple analyses from the same sample are anticipated, it is best practice to aliquot the plasma into smaller volumes before the initial freezing.
Q5: The active metabolite of clopidogrel or prasugrel is undetectable or very low in my samples. What is the likely cause?
The active metabolites of clopidogrel and prasugrel are prodrugs that contain a highly reactive thiol group, making them extremely unstable in plasma.[1][4][12] They degrade rapidly, often within minutes, if not stabilized immediately upon blood collection.[1] To ensure accurate measurement, a stabilizing agent, such as 2-bromo-3'-methoxyacetophenone (MPBr) or N-ethylmaleimide, must be added to the blood collection tube to form a stable derivative.[1][3][4][13] Without this crucial step, the concentration will be severely underestimated.[1]
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Solutions |
| Low Analyte Recovery | Incomplete Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be efficient for the analyte. | Optimize the extraction solvent and conditions. For ticagrelor, protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate has proven effective.[5][6] Ensure vigorous mixing and appropriate centrifugation. |
| Analyte Degradation: The sample was not processed or stabilized quickly enough after collection, especially for unstable thiol metabolites.[1] | For clopidogrel and prasugrel active metabolites, immediate derivatization in whole blood is mandatory.[1][13] For all analytes, process blood to plasma within the validated stability window (e.g., < 3 hours for ticagrelor in whole blood).[9][10] Add protease inhibitors if proteolytic degradation is suspected.[14][15] | |
| Incorrect pH or Buffer Conditions: The sample's pH may promote degradation or reduce extraction efficiency. | Ensure the pH of the plasma and any buffers used are within the optimal range for analyte stability and the chosen analytical method. | |
| High Variability in Results | Pre-analytical Variables: Inconsistent sample handling, such as variable times between collection and centrifugation, or different storage temperatures.[16][17] | Standardize the entire pre-analytical workflow. Use a detailed SOP for blood collection, processing, and storage. Ensure all samples are treated identically. |
| Matrix Effects: Endogenous substances in plasma interfere with the ionization of the analyte in the mass spectrometer. | Evaluate matrix effects using different batches of blank plasma.[3][5] If significant, consider a more rigorous sample cleanup method or switch to an alternative analytical technique. | |
| Inconsistent Freeze-Thaw Cycles: Aliquots undergoing different numbers of freeze-thaw cycles. | Aliquot samples upon initial processing to avoid repeated freeze-thaw cycles for the main sample stock. | |
| Unexpected Degradation Products | Forced Degradation: Exposure of samples to light, high temperatures, or extreme pH during handling. | Protect samples from light and maintain them at appropriate temperatures (e.g., on ice or at 4°C for short-term handling).[9] Forced degradation studies show ticagrelor can degrade via oxidation and dealkylation.[18] |
| Enzymatic Activity: Residual enzymatic activity in plasma can degrade the analyte.[2] | Ensure rapid freezing to -80°C to halt enzymatic processes. Consider the use of specific enzyme inhibitors if a particular pathway is suspected.[14] |
Quantitative Data Summary
The stability of P2Y12 antagonists is typically assessed by measuring the percentage of the initial concentration remaining after storage under various conditions. A deviation of ±15% from the nominal value is generally considered acceptable.[5][6]
Table 1: Stability of Ticagrelor and its Active Metabolite (AR-C124910XX) in Human Plasma
| Condition | Duration | Analyte | Stability Outcome (% Nominal) | Reference |
|---|---|---|---|---|
| Room Temperature | 8 hours | Ticagrelor & AR-C124910XX | Stable (within ±15%) | [5] |
| 4°C (Post-processed) | 36 - 72 hours | Ticagrelor & AR-C124910XX | Stable | [5][9] |
| -80°C | 120 days | Ticagrelor & AR-C124910XX | Stable (within ±15%) | [5] |
| Freeze-Thaw Cycles | 3 cycles (-20°C or -80°C) | Ticagrelor & AR-C124910XX | Stable | [5][6][9] |
| Whole Blood (Room Temp) | 3 hours | Ticagrelor & AR-C124910XX | Stable | [9][10] |
| Whole Blood (Room Temp) | > 3 hours | Ticagrelor & AR-C124910XX | Unstable |[9][10] |
Table 2: Stability of Clopidogrel and its Metabolites in Human Plasma
| Condition | Duration | Analyte | Stability Outcome | Reference |
|---|---|---|---|---|
| Room Temperature | 8 hours | Clopidogrel, 2-Oxo-CLP, CAMD* | Stable | [7] |
| -80°C | 45 days | Clopidogrel, 2-Oxo-CLP, CAMD* | Stable | [7] |
| -80°C | 4 months | CAMD* | Stable | [3] |
| Freeze-Thaw Cycles | 3 cycles | Clopidogrel, 2-Oxo-CLP, CAMD* | Stable | [7] |
| Room Temperature | < 10 minutes | Active Metabolite (unstabilized) | Rapid Degradation | [1] |
*CAMD: Clopidogrel Active Metabolite Derivative (stabilized form)
Experimental Protocols & Visualizations
Protocol: Plasma Stability Assessment
This protocol outlines a typical workflow for evaluating the short-term, long-term, and freeze-thaw stability of a P2Y12 antagonist in plasma.
1. Materials:
-
Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Analytical standards of the P2Y12 antagonist and its metabolite(s)
-
Internal Standard (IS)
-
Acetonitrile (or other protein precipitation solvent)
-
Centrifuge, vortex mixer, LC-MS/MS system
2. Procedure:
-
Sample Preparation: Spike blank plasma with the analyte(s) at low, medium, and high quality control (QC) concentrations.
-
Time Zero (T0) Analysis: Immediately process a set of QC samples (n=6) using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS) to establish the baseline concentration.
-
Short-Term (Bench-Top) Stability: Keep a set of QC samples at room temperature for a defined period (e.g., 8 hours) before processing and analysis.[5]
-
Long-Term Stability: Store sets of QC samples at -80°C. Analyze one set after a significant duration (e.g., 1, 3, or 6 months).[3][5]
-
Freeze-Thaw Stability: Subject a set of QC samples to three cycles of freezing (at -80°C) and thawing (to room temperature). After the third thaw, process and analyze the samples.[5][6]
-
Data Analysis: Calculate the mean concentration of the stability samples and compare it to the mean concentration of the freshly prepared (T0) samples. The deviation should be within ±15%.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. au.edu.sy [au.edu.sy]
- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novapublishers.com [novapublishers.com]
- 13. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bdj.co.jp [bdj.co.jp]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Pre-Analytical Variables [practical-haemostasis.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
"P2Y12 antagonist 1" overcoming high background in VASP assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vasodilator-Stimulated Phosphoprotein (VASP) assay to assess the efficacy of P2Y12 antagonists.
Troubleshooting Guide: Overcoming High Background Signal
High background fluorescence can obscure the specific signal in the VASP assay, making it difficult to accurately determine the phosphorylation status of VASP and, consequently, the level of P2Y12 receptor inhibition. Below are common causes and solutions for high background signals.
Issue 1: High Background in the Negative Control (PGE1 + ADP Tube)
This indicates that even with maximal P2Y12 stimulation (which should dephosphorylate VASP), a high fluorescence signal from the anti-phospho-VASP antibody is detected.
| Potential Cause | Recommended Solution |
| Dead or Dying Platelets | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis. Ensure fresh blood samples are used, as sample stability can decrease over time.[1] |
| Inadequate Washing | Residual unbound antibody will increase background. Increase the number of wash steps or the volume of wash buffer after antibody incubation. |
| Antibody Concentration Too High | Excess primary or secondary antibody can lead to non-specific binding. Titrate the anti-phospho-VASP antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Fc Receptor-Mediated Binding | Platelets can express Fc receptors that bind antibodies non-specifically. Include an Fc receptor blocking agent in your staining buffer. |
| Improper Permeabilization | Insufficient permeabilization may not allow for efficient washing out of unbound antibody, while overly harsh permeabilization can damage the cells and lead to non-specific antibody uptake. Optimize the concentration of the permeabilization reagent and the incubation time. |
| Platelet Activation During Sample Preparation | Accidental activation of platelets during collection or handling can lead to a heterogeneous population and increased background. Ensure gentle mixing and avoid harsh vortexing. Use non-wettable plastic tubes for blood collection.[2] |
Issue 2: High Background in All Tubes (Including Isotype Control)
This suggests a more general issue with the assay setup or reagents.
| Potential Cause | Recommended Solution |
| Autofluorescence | Platelets and other blood components can have natural fluorescence. Include an unstained control sample to assess the level of autofluorescence and set the baseline fluorescence accordingly. |
| Contaminated Buffers or Reagents | Bacterial or fungal contamination in buffers can cause high background. Use sterile, fresh buffers and filter them if necessary. |
| Instrument Settings | Incorrect settings for the photomultiplier tubes (PMTs) on the flow cytometer can amplify background noise. Optimize PMT voltages using unstained and single-color controls. |
| Non-Specific Binding of Secondary Antibody | If using a secondary antibody, it may be cross-reacting with other components in the sample. Run a control with only the secondary antibody to check for non-specific binding. Consider using a directly conjugated primary antibody if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the VASP assay for measuring P2Y12 inhibition?
The VASP assay measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein within platelets. The P2Y12 receptor, when activated by ADP, inhibits the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP prevents the cAMP-dependent protein kinase (PKA) from phosphorylating VASP. Therefore, in the presence of a P2Y12 antagonist, the inhibitory signal from the P2Y12 receptor is blocked, allowing PKA to phosphorylate VASP. The level of VASP phosphorylation is thus directly proportional to the degree of P2Y12 receptor inhibition.[3]
Q2: How is the Platelet Reactivity Index (PRI) calculated and interpreted?
The Platelet Reactivity Index (PRI) is calculated from the mean fluorescence intensity (MFI) of stained platelets under two conditions: stimulation with prostaglandin E1 (PGE1) alone, and stimulation with PGE1 and ADP. PGE1 induces VASP phosphorylation, while ADP inhibits it. The formula is:
PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100
A high PRI indicates a large difference in fluorescence between the two conditions, meaning the P2Y12 receptor is active and responsive to ADP (i.e., poor inhibition). A low PRI indicates little difference, meaning the P2Y12 receptor is effectively inhibited by the antagonist.
Q3: Can other antiplatelet drugs, like aspirin, interfere with the VASP assay?
The VASP assay is highly specific for the P2Y12 pathway.[1] Other antiplatelet agents that do not act on the P2Y12 receptor, such as aspirin (a cyclooxygenase-1 inhibitor) or abciximab (a GPIIb/IIIa inhibitor), do not interfere with the results of the VASP assay.[1][2]
Q4: What are typical PRI values for uninhibited, optimally inhibited, and poorly inhibited platelets?
While exact values can vary between laboratories and specific assay kits, generally accepted cut-offs are often used.[4][5]
| Platelet Reactivity Category | Platelet Reactivity Index (PRI) Range | Interpretation |
| Low Platelet Reactivity | < 16% | Optimal P2Y12 inhibition. |
| Optimal Platelet Reactivity | 16% - 50% | Adequate P2Y12 inhibition. |
| High Platelet Reactivity | > 50% | Poor response to P2Y12 antagonist.[3][5] |
Q5: How long after blood collection can the VASP assay be performed?
The assay demonstrates good stability, and samples can often be analyzed up to 48 hours after collection when stored at room temperature.[1] However, for optimal results, it is recommended to process samples as soon as possible.
P2Y12 Signaling Pathway
The following diagram illustrates the signaling cascade downstream of the P2Y12 receptor, which is the basis of the VASP assay.
Experimental Protocols
Standard VASP Assay Protocol (Flow Cytometry)
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for your assay.
Materials:
-
Citrated whole blood
-
PGE1 and PGE1+ADP reagent vials
-
Fixative solution
-
Permeabilization and wash buffers
-
Primary antibody against phosphorylated VASP (e.g., anti-VASP-P Ser239)
-
Fluorescently labeled secondary antibody (if required)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Label three micro-test tubes for each blood sample: "PGE1", "PGE1+ADP", and "Isotype Control".
-
Gently mix the citrated whole blood by inversion.
-
-
Incubation:
-
To the "PGE1" tube, add the PGE1 reagent.
-
To the "PGE1+ADP" tube, add the PGE1+ADP reagent.
-
To all three tubes, add an equal, small volume of whole blood (typically 10-50 µL).
-
Vortex gently for 1-2 seconds and incubate at room temperature for 10 minutes.
-
-
Fixation:
-
Add a fixative solution (e.g., formaldehyde-based) to each tube.
-
Vortex gently and incubate at room temperature for 10 minutes.
-
-
Permeabilization and Staining:
-
Add the primary antibody (anti-phospho-VASP) to the "PGE1" and "PGE1+ADP" tubes.
-
Add the isotype control antibody to the "Isotype Control" tube.
-
The antibody solution often contains a permeabilization agent (e.g., a mild detergent).
-
Vortex gently and incubate at room temperature in the dark for 10 minutes.
-
-
Secondary Staining (if applicable):
-
If the primary antibody is not directly conjugated, wash the cells with a wash buffer.
-
Centrifuge to pellet the cells, discard the supernatant, and resuspend in a solution containing the fluorescently labeled secondary antibody.
-
Incubate at room temperature in the dark for the recommended time.
-
-
Final Wash and Resuspension:
-
Wash the cells with wash buffer.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in a final buffer suitable for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter properties.
-
Record the Mean Fluorescence Intensity (MFI) for the gated platelets in each of the three tubes.
-
Use the MFI values from the "PGE1" and "PGE1+ADP" tubes to calculate the Platelet Reactivity Index (PRI). The "Isotype Control" tube is used to set the background fluorescence gate.
-
References
- 1. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 2. biocytex.fr [biocytex.fr]
- 3. scispace.com [scispace.com]
- 4. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
"P2Y12 antagonist 1" improving oral bioavailability for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of P2Y12 antagonists in animal studies.
Frequently Asked Questions (FAQs)
Q1: My P2Y12 antagonist shows poor oral bioavailability in rats. What are the likely causes?
A1: Poor oral bioavailability of P2Y12 antagonists, many of which are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, is often attributed to low aqueous solubility and/or poor membrane permeability.[1] For instance, Ticagrelor is a BCS Class IV drug, indicating both low solubility and low permeability, with an absolute bioavailability of approximately 36%.[1] Clopidogrel also suffers from low bioavailability due to extensive first-pass metabolism in the liver.[2] These factors can lead to a low dissolution rate in the gastrointestinal (GI) tract, insufficient drug absorption, and significant inter-subject variability in pharmacokinetic profiles.
Q2: What formulation strategies can I employ to enhance the oral bioavailability of my P2Y12 antagonist for animal studies?
A2: Several formulation strategies can be effective. The choice of strategy often depends on the specific physicochemical properties of your compound. Common approaches include:
-
Lipid-Based Formulations: Systems like nanostructured lipid carriers (NLCs) and self-nanoemulsifying drug delivery systems (SNEDDS) are highly effective.[2] They can solubilize the drug in a lipid matrix, which, upon contact with GI fluids, forms a fine emulsion or nanoemulsion, increasing the surface area for absorption.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This can significantly enhance the dissolution rate. A study on ticagrelor showed that a solid dispersion formulation improved its relative bioavailability by over 200% in rats compared to the pure drug.[3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility. This has been shown to improve the oral absorption of prasugrel by approximately 4-fold in rats.
Q3: How do I choose between different formulation strategies like SNEDDS and solid dispersions?
A3: The selection depends on your drug candidate's properties and your experimental goals.
-
SNEDDS are often suitable for highly lipophilic drugs. They can also help bypass first-pass metabolism by promoting lymphatic uptake.
-
Solid dispersions are excellent for crystalline drugs with poor aqueous solubility. The amorphous form of the drug in a solid dispersion is in a higher energy state, which facilitates faster dissolution.[3]
A comparative review of different techniques for ticagrelor suggests that both co-crystals and solid dispersions are highly recommended for improving its solubility.[1]
Troubleshooting Guide
Problem: High variability in plasma concentrations between animals in the same dosing group.
-
Possible Cause: Inconsistent formulation performance or precipitation of the drug in the GI tract.
-
Solution:
-
Optimize Formulation Stability: For SNEDDS, ensure the formulation is robust and forms a stable nanoemulsion upon dilution with aqueous media. For solid dispersions, confirm that the drug remains in an amorphous state and does not recrystallize over time.
-
Control Dosing Procedure: Ensure a consistent oral gavage technique to minimize variability in administration.
-
Consider Fed vs. Fasted State: The presence of food can significantly impact the absorption of lipid-based formulations. Standardize the feeding status of your animals (e.g., overnight fasting) before dosing.
-
Problem: The observed increase in bioavailability with my new formulation is lower than expected.
-
Possible Cause: The formulation may not be optimal, or other factors like P-glycoprotein (P-gp) efflux could be limiting absorption.
-
Solution:
-
Formulation Re-optimization: Systematically screen different oils, surfactants, and co-surfactants (for SNEDDS) or polymers (for solid dispersions) to find the optimal composition for your drug.
-
Incorporate P-gp Inhibitors: Some excipients, like TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), can act as P-gp inhibitors, reducing the efflux of the drug back into the GI lumen and thereby increasing net absorption.[3]
-
Quantitative Data Summary
The following tables summarize the improvement in oral bioavailability of various P2Y12 antagonists in animal studies using different formulation strategies.
Table 1: Ticagrelor Oral Bioavailability Enhancement in Rats
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameters (vs. Pure Drug) | Fold Increase in Bioavailability | Reference |
| Solid Dispersion | Rats | Cmax: 238.09 ± 25.96%Relative Bioavailability: 219.78 ± 36.33% | ~2.2 | [3] |
| SNEDDS | Wistar Rats | Cmax: 302.43 ± 4.78 ng/ml (vs. 47.32 ± 2.75 ng/ml)AUC: 5-fold higher | 5 | [1] |
Table 2: Clopidogrel Oral Bioavailability Enhancement
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameters (vs. Commercial Tablet) | Fold Increase in Bioavailability | Reference |
| Solid SNEDDS | Male Albino Rabbits | 9-fold increment in bioavailability | 9 | [2] |
Signaling Pathways and Experimental Workflows
Caption: P2Y12 receptor signaling pathway in platelets.
Caption: General experimental workflow for bioavailability studies.
Experimental Protocols
Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is a general guideline for preparing a SNEDDS formulation.
-
Objective: To prepare a liquid SNEDDS pre-concentrate that forms a nanoemulsion upon dilution in an aqueous medium.
-
Materials:
-
P2Y12 Antagonist (Active Pharmaceutical Ingredient - API)
-
Oil (e.g., Capryol™ 90, Cinnamon oil)
-
Surfactant (e.g., Cremophor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol® HP, Polyethylene Glycol 400)
-
-
Procedure:
-
Solubility Studies: Determine the solubility of the P2Y12 antagonist in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Constructing Pseudo-Ternary Phase Diagrams: To identify the nanoemulsification region, prepare various combinations of the selected oil, surfactant, and co-surfactant at different ratios. Titrate these mixtures with water and observe for the formation of a clear or slightly bluish-white nanoemulsion.
-
Preparation of SNEDDS Pre-concentrate:
-
Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial based on the ratios determined from the phase diagram.
-
Add the accurately weighed P2Y12 antagonist to the mixture.
-
Vortex the mixture until the drug is completely dissolved and a clear, homogenous pre-concentrate is formed. Gentle heating may be applied if necessary to aid dissolution.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SNEDDS pre-concentrate with water or a relevant buffer (e.g., pH 6.8 phosphate buffer) and measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Compare the dissolution profile of the SNEDDS formulation with the pure drug in a standard dissolution apparatus (e.g., USP Type II).
-
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to assess oral bioavailability.
-
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of a P2Y12 antagonist formulation against a control (e.g., pure drug suspension).
-
Materials:
-
Test formulation (e.g., P2Y12 antagonist-loaded SNEDDS)
-
Control formulation (e.g., suspension of pure P2Y12 antagonist in 0.5% carboxymethyl cellulose)
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
Oral gavage needles (18-20 gauge)
-
Blood collection tubes (e.g., containing K2EDTA)
-
-
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Dosing:
-
Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Weigh each animal to calculate the precise dosing volume.
-
Administer the test and control formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately transfer the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the P2Y12 antagonist in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.
-
Calculate the relative bioavailability of the test formulation compared to the control.
-
-
References
"P2Y12 antagonist 1" addressing lot-to-lot variability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with P2Y12 Antagonist 1, with a specific focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of the P2Y12 receptor, a G-protein-coupled receptor (GPCR) crucial for platelet activation and aggregation.[1][2] Adenosine diphosphate (ADP) released from dense granules of activated platelets or damaged cells binds to the P2Y12 receptor.[2] This binding initiates a signaling cascade through Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent activation of phosphoinositide 3-kinase (PI3K).[1][3] These events ultimately result in the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, promoting platelet aggregation and thrombus formation.[2] this compound blocks the binding of ADP to the P2Y12 receptor, thereby preventing this signaling cascade and inhibiting platelet aggregation.[4]
Q2: We are observing inconsistent levels of platelet inhibition with different lots of this compound. What could be the cause?
A2: Lot-to-lot variability in the potency of this compound can arise from several factors during manufacturing and handling. These may include minor differences in the purity of the compound, the presence of inactive isomers, variations in solubility, or degradation of the compound due to improper storage. It is also possible that variability in experimental conditions or reagents is contributing to the observed inconsistencies. We recommend a systematic approach to troubleshoot this issue, as outlined in our guides below.
Q3: How can we validate the potency of a new lot of this compound?
A3: To validate a new lot, it is recommended to perform a side-by-side comparison with a previously characterized "gold standard" lot. This can be done by generating a dose-response curve for both lots using a functional platelet assay, such as Light Transmittance Aggregometry (LTA) or the VerifyNow P2Y12 assay. The half-maximal inhibitory concentration (IC50) values for each lot should be determined and compared. A significant deviation in the IC50 value for the new lot may indicate a difference in potency.
Q4: Are there specific experimental conditions that are particularly sensitive to variations in this compound activity?
A4: Yes, assays that are highly dependent on the precise concentration of the antagonist are most sensitive. For example, in competitive binding assays or when working at concentrations near the IC50 of the antagonist, small variations in potency can lead to significant differences in the measured effect. Additionally, the stability of the antagonist in your experimental buffer and at the experimental temperature should be considered, as variations in these conditions can impact its effective concentration.
Troubleshooting Guides
Issue 1: Higher than Expected Platelet Aggregation with a New Lot of this compound
Possible Causes:
-
Lower Potency of the New Lot: The new lot of this compound may have a lower effective concentration of the active compound.
-
Incorrect Dilution: Errors in calculating the dilution or in the pipetting of the stock solution can lead to a lower final concentration.
-
Degradation of the Antagonist: Improper storage or handling of the new lot may have led to its degradation.
-
Variability in Platelet Source: Platelets from different donors can exhibit varying sensitivity to ADP and P2Y12 antagonists.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: Prepare a fresh stock solution from the new lot and confirm its concentration using a suitable analytical method if available (e.g., UV-Vis spectroscopy with a known extinction coefficient).
-
Perform a Dose-Response Curve: Compare the new lot against a previous, validated lot by running a full dose-response curve in a platelet aggregation assay. This will determine if there is a shift in the IC50.
-
Check Storage Conditions: Ensure that the new lot has been stored according to the manufacturer's recommendations (e.g., temperature, light exposure).
-
Use a Consistent Platelet Source: Whenever possible, use platelets from the same donor or a pooled platelet preparation to minimize biological variability.
-
Review Protocol: Double-check all calculations and pipetting steps in your experimental protocol to rule out human error.
Issue 2: Increased Variability in Results Within and Between Experiments
Possible Causes:
-
Incomplete Solubilization: this compound may not be fully dissolved in the vehicle, leading to inconsistent concentrations in your assays.
-
Precipitation of the Compound: The antagonist may be precipitating out of solution during the experiment, especially if the final concentration is near its solubility limit.
-
Inconsistent Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) used to induce aggregation may be inconsistent between experiments.
-
Instrumental Variation: The platelet aggregometer or other measurement instruments may require calibration or maintenance.
Troubleshooting Steps:
-
Optimize Solubilization: Ensure the antagonist is fully dissolved in the recommended solvent before further dilution into aqueous buffers. Gentle warming or vortexing may be necessary. Visually inspect the solution for any precipitate.
-
Assess Compound Stability in Assay Buffer: Determine the stability of this compound in your assay buffer over the time course of your experiment.
-
Prepare Fresh Agonist Solutions: Prepare fresh ADP or other agonist solutions for each experiment to ensure consistent potency.
-
Calibrate and Maintain Instruments: Follow the manufacturer's instructions for the calibration and routine maintenance of all experimental equipment.
-
Include Proper Controls: Always include positive (agonist alone) and negative (vehicle control) controls in every experiment to monitor for drift and ensure assay consistency.
Data Presentation
Table 1: Example Lot-to-Lot Potency Comparison
| Lot Number | IC50 (nM) for ADP-induced Platelet Aggregation | Fold Difference from Reference Lot |
| Reference-001 | 55.2 | 1.0 |
| NewLot-002 | 58.1 | 1.05 |
| NewLot-003 | 89.7 | 1.63 |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Checkpoint | Status (Pass/Fail) | Notes |
| Reagent Preparation | ||
| Verified Antagonist Stock Concentration | ||
| Fresh Agonist Solution Prepared | ||
| Experimental Procedure | ||
| Confirmed No Antagonist Precipitation | ||
| Consistent Incubation Times | ||
| Instrumentation | ||
| Instrument Calibrated | ||
| Biological Material | ||
| Consistent Platelet Source |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using Light Transmittance Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from a healthy donor into tubes containing 3.2% sodium citrate.[5]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the same solvent.
-
Prepare a working solution of ADP (e.g., 20 µM) in saline.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP and PPP to 37°C.
-
Add a small volume of the this compound dilution or vehicle (for control) to an aliquot of PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Place the cuvette in the aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the ADP working solution to induce platelet aggregation and record the change in light transmittance for a set period (e.g., 10 minutes).
-
Repeat for all concentrations of the antagonist.
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: P2Y12 receptor signaling pathway in platelets.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
Technical Support Center: P2Y12 Antagonists and Bleeding Complications in Animal Models
Welcome to the technical support center for researchers utilizing P2Y12 antagonists in pre-clinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments focused on thrombosis and hemostasis.
Frequently Asked Questions (FAQs)
Q1: Why is there high variability in bleeding time measurements in my animal model?
A1: High variability in bleeding time is a known issue in animal models and can be influenced by several factors. The method of injury is a primary contributor; for instance, rat tail bleeding time can vary depending on the antithrombotic agent and the precise method of transection. Similarly, tongue-bleeding time in dogs can also show significant variability. Standardization of the injury technique is critical. For more consistent results, consider alternative methods like a standardized punch biopsy of a highly vascularized organ, such as the spleen, to quantify blood loss by weight.
Q2: My P2Y12 antagonist shows good antithrombotic efficacy but also a significant increase in bleeding. How can I optimize the therapeutic window?
A2: Achieving a wide therapeutic window is a key goal in antithrombotic drug development. The bleeding risk is inherently linked to the potency of P2Y12 inhibition.[1] Consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies for both antithrombotic efficacy and bleeding. This will help identify the minimal effective dose that provides significant antithrombotic effect with the least impact on hemostasis.
-
Reversible vs. Irreversible Inhibitors: Reversible P2Y12 antagonists, such as ticagrelor and selatogrel, may offer a wider therapeutic window compared to irreversible inhibitors like clopidogrel and prasugrel.[2] The ability of reversible inhibitors to dissociate from the receptor may allow for a more controlled antiplatelet effect.
-
Novel Compounds: Explore newer generation P2Y12 antagonists that have been specifically designed for a better safety profile. For instance, studies with selatogrel (formerly ACT-246475) have shown reduced blood loss compared to ticagrelor at equivalent antithrombotic efficacy in rat models.[3][4]
Q3: Are there off-target effects of some P2Y12 inhibitors that could contribute to increased bleeding?
A3: Yes, off-target effects have been reported for some P2Y12 antagonists. For example, studies in P2Y12 knockout mice have suggested that the increased blood loss observed with clopidogrel and prasugrel may be due to off-target effects.[3] More recent research using intravital microscopy in mice has indicated that ticagrelor and clopidogrel might interfere with hemostatic factors independent of the P2Y12 receptor, leading to reduced stability of hemostatic seals. In contrast, selatogrel did not appear to have these off-target effects.[5]
Q4: How does the mechanism of action of different P2Y12 antagonists (e.g., reversible vs. irreversible) impact bleeding risk?
A4: The mechanism of action plays a crucial role. Irreversible antagonists, like the thienopyridines clopidogrel and prasugrel, permanently disable the P2Y12 receptor for the lifespan of the platelet.[2] This can lead to a prolonged bleeding risk as platelet function is only restored as new platelets are generated. Reversible antagonists, such as ticagrelor and cangrelor, bind non-covalently to the P2Y12 receptor, leading to a more rapid offset of effect, which may be advantageous in managing bleeding complications.[6]
Troubleshooting Guides
Issue 1: Inconsistent Antithrombotic Effect in FeCl₃-Induced Thrombosis Model
| Potential Cause | Troubleshooting Step |
| Variability in FeCl₃ Application | Ensure consistent application of ferric chloride (FeCl₃) in terms of concentration, volume, and duration of exposure to the vessel. Use a saturated filter paper of a standardized size for application. |
| Animal-to-Animal Physiological Variation | Monitor and record baseline physiological parameters such as blood pressure and heart rate, as these can influence blood flow and thrombus formation. Normalize data to baseline values where appropriate. |
| Drug Administration and Pharmacokinetics | Verify the route and timing of drug administration relative to the induction of thrombosis. For orally administered pro-drugs like clopidogrel, ensure sufficient time for metabolic activation. |
| Vessel Size and Location | Use animals of a consistent age and weight to minimize variations in vessel diameter. Perform the injury at the same anatomical location on the artery in all animals. |
Issue 2: Excessive Bleeding in Tail Transection Model Leading to Premature Euthanasia
| Potential Cause | Troubleshooting Step |
| Severity of Injury | Standardize the tail transection by using a template to cut a consistent diameter of the tail. A more distal cut may reduce the severity of bleeding. |
| Animal Strain | Different mouse or rat strains can have inherent differences in their hemostatic response. Ensure the same strain is used across all experimental groups. |
| P2Y12 Antagonist Dose | The dose of the antagonist may be too high, leading to excessive systemic anticoagulation. Perform a dose-titration study to find a balance between antithrombotic effect and bleeding. |
| Environmental Temperature | Maintain a consistent and warm ambient temperature for the animals. Lower temperatures can cause vasoconstriction and affect bleeding measurements. |
Quantitative Data Summary
Table 1: Comparison of Bleeding Outcomes with Different P2Y12 Antagonists in Animal Models
| P2Y12 Antagonist | Animal Model | Bleeding Parameter | Key Finding | Reference |
| ACT-246475 (Selatogrel) | Rat (Spleen Biopsy) | Blood Loss (g) | 1.7 to 2.6-fold less blood loss compared to ticagrelor at equivalent antithrombotic efficacy. | [3] |
| BX 667 | Rat (A-V Shunt & FeCl₂) | Bleeding Time | Caused less bleeding than clopidogrel with similar antithrombotic efficacy. | [7] |
| BX 667 | Dog (Cyclic Flow) | Bleeding Time | Dose-dependently reduced thrombus formation with lower bleeding than clopidogrel. | [7] |
| Ticagrelor | Rat | Bleeding Time / Efficacy Ratio | Ratio of dose for 3-fold increase in bleeding time to dose for 50% restoration of blood flow was 9.7, compared to 2.0 for clopidogrel. | [2] |
| Clopidogrel | Mouse (Tail Tip Excision) | Time to Hemostasis & Blood Loss | A high dose (25 mg/kg) significantly increased both time to hemostasis and blood loss. | [8] |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery. Place a Doppler flow probe around the artery to monitor blood flow.
-
Drug Administration: Administer the P2Y12 antagonist or vehicle control via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before thrombus induction.
-
Thrombus Induction: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 35%) to the adventitial surface of the carotid artery for a standardized time (e.g., 10 minutes).
-
Data Acquisition: Continuously monitor blood flow using the Doppler probe until the artery is occluded (cessation of blood flow) or for a predefined experimental duration (e.g., 60 minutes). The time to occlusion is the primary endpoint.
-
Post-Procedure: At the end of the experiment, euthanize the animal. The thrombosed arterial segment can be excised for further analysis (e.g., thrombus weight).
Spleen Biopsy Bleeding Model (Rat)
-
Animal and Drug Preparation: As described in the thrombosis model.
-
Surgical Procedure: Following the induction of anesthesia, perform a laparotomy to expose the spleen.
-
Bleeding Induction: Create a standardized injury by performing a punch biopsy (e.g., 3mm diameter) on the spleen.
-
Blood Collection: Immediately begin collecting the blood from the biopsy site using pre-weighed absorbent material for a fixed duration (e.g., 30 minutes).
-
Quantification: Determine the total blood loss by weighing the absorbent material after collection and subtracting its initial weight.
Visualizations
Caption: P2Y12 receptor signaling cascade in platelets.
Caption: Workflow for assessing P2Y12 antagonists.
References
- 1. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 2. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reversible P2Y12 antagonist ACT‐246475 causes significantly less blood loss than ticagrelor at equivalent antithrombotic efficacy in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selatogrel, a novel P2Y12 inhibitor: a review of the pharmacology and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selatogrel, a reversible P2Y12 receptor antagonist, has reduced off-target interference with haemostatic factors in a mouse thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. A novel P2Y(12) adenosine diphosphate receptor antagonist that inhibits platelet aggregation and thrombus formation in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Clopidogrel, a P2Y12 Receptor Antagonist, on Hematogenic Metastasis in B16-BL6 Mouse Melanoma Cells | In Vivo [iv.iiarjournals.org]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving P2Y12 antagonists and CYP450 metabolism.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variability in platelet inhibition in subjects treated with clopidogrel. What are the primary reasons for this?
A1: Clopidogrel is a prodrug that requires a two-step metabolic activation process, primarily by the cytochrome P450 (CYP) enzyme system, to form its active metabolite. The most significant source of variability is genetic polymorphisms in the CYP2C19 gene.[1][2] Individuals with certain genetic variants, known as loss-of-function (LOF) alleles, have reduced CYP2C19 enzyme activity, leading to decreased formation of the active metabolite and diminished antiplatelet effect.[3] This can result in "clopidogrel resistance."[4] Other factors contributing to variability include drug-drug interactions, patient demographics, and clinical conditions.
Q2: How can we identify individuals who are poor metabolizers of clopidogrel in our study cohort?
A2: There are two primary methods to identify poor metabolizers of clopidogrel:
-
CYP2C19 Genotyping: This involves analyzing the subject's DNA to identify the presence of specific CYP2C19 alleles. This can be done through laboratory-based methods or point-of-care (POC) tests.[4][5]
-
Platelet Function Testing: These assays measure the degree of platelet aggregation in response to an agonist like ADP.[6] Individuals with a poor response to clopidogrel will exhibit higher residual platelet reactivity.
Q3: What are the alternatives to clopidogrel for individuals identified as poor metabolizers?
A3: For individuals with reduced CYP2C19 function, alternative P2Y12 antagonists that are less dependent on CYP2C19 for their antiplatelet effect are recommended. The two main alternatives are:
-
Prasugrel: This is also a prodrug, but its metabolic activation is less reliant on CYP2C19.[6][7]
-
Ticagrelor: This is a direct-acting P2Y12 inhibitor and does not require metabolic activation to exert its effect.[1]
Q4: We are switching from clopidogrel to prasugrel or ticagrelor in our experimental protocol. What are the key metabolic differences we should be aware of?
A4: The metabolic pathways of prasugrel and ticagrelor differ significantly from clopidogrel:
-
Prasugrel: It is a prodrug that is primarily metabolized by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[8] Genetic variations in CYP2C19 have a minimal impact on its efficacy.[7]
-
Ticagrelor: It is an active drug that does not require metabolic activation. It is primarily metabolized by CYP3A4.[1]
Q5: Are there any significant drug-drug interactions we should consider when working with P2Y12 antagonists?
A5: Yes, several drug-drug interactions can affect the metabolism and efficacy of P2Y12 antagonists:
-
Clopidogrel: Strong inhibitors of CYP2C19, such as some proton pump inhibitors (e.g., omeprazole, esomeprazole), can reduce the conversion of clopidogrel to its active metabolite.[9] Strong inducers of CYP2C19 can increase its antiplatelet effect.
-
Ticagrelor: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase ticagrelor levels, while strong CYP3A4 inducers (e.g., rifampin) can decrease its levels.[10]
-
Prasugrel: It appears to have a lower potential for clinically significant drug-drug interactions compared to clopidogrel and ticagrelor.[11]
Troubleshooting Guides
CYP2C19 Genotyping
| Problem | Potential Cause | Solution |
| No DNA amplification (No PCR product) | Poor DNA quality or quantity. | Quantify and assess the purity of the DNA. Ensure A260/A280 ratio is between 1.8 and 2.0. |
| PCR inhibitors present in the sample. | Re-purify the DNA using a different method or a kit designed to remove inhibitors. | |
| Incorrect PCR cycling conditions. | Verify the annealing temperature and extension time are optimal for the primers and polymerase used. | |
| Inconclusive or ambiguous genotype call | Low signal-to-noise ratio in the detection method. | Optimize the probe concentration and ensure proper background correction. |
| Presence of a rare or novel genetic variant not detected by the assay. | Consider sequencing the gene for confirmation. | |
| Sample contamination. | Use fresh reagents and dedicated pipettes. Perform a negative control to check for contamination. |
Platelet Function Testing (Light Transmission Aggregometry - LTA)
| Problem | Potential Cause | Solution |
| No or low platelet aggregation in control samples | Inactive agonist. | Prepare fresh agonist solution. Verify the concentration and storage conditions. |
| Low platelet count in platelet-rich plasma (PRP). | Ensure the centrifugation speed and time are optimized for PRP preparation. The recommended range is typically 200-300 x 10⁹/L.[1] | |
| Pre-activated platelets. | Use a clean venipuncture and discard the first few milliliters of blood. Avoid excessive agitation of the blood sample.[8] | |
| High variability between replicates | Inconsistent pipetting. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Temperature fluctuations. | Ensure all samples and reagents are maintained at the correct temperature (usually 37°C) throughout the assay. | |
| Inconsistent stirring speed. | Verify that the stir bar is functioning correctly and the aggregometer's stirring speed is calibrated. | |
| Unexpected biphasic aggregation curve | Suboptimal agonist concentration. | Titrate the agonist concentration to achieve a clear and reproducible biphasic response. |
| Donor-specific platelet characteristics. | Be aware that some individuals may exhibit different aggregation patterns. |
Quantitative Data Summary
Table 1: Prevalence of Key CYP2C19 Alleles in Different Ethnic Populations
| Allele | Function | European | African American | East Asian |
| 1 | Normal Function | ~75-85% | ~60-70% | ~40-50% |
| 2 | No Function | ~15% | ~15-20% | ~25-30% |
| 3 | No Function | <1% | <1% | ~5-9% |
| 17 | Increased Function | ~18-22% | ~18-22% | ~2-5% |
Table 2: Impact of CYP2C19 Genotype on Clopidogrel Pharmacokinetics and Pharmacodynamics
| Genotype | Predicted Phenotype | Active Metabolite Exposure (AUC) | Platelet Inhibition |
| 1/1 | Normal Metabolizer | Normal | Normal |
| 1/2, 1/3 | Intermediate Metabolizer | Reduced | Reduced |
| 2/2, 2/3, 3/3 | Poor Metabolizer | Significantly Reduced | Significantly Reduced |
| 1/17 | Rapid Metabolizer | Increased | Normal to Increased |
| 17/17 | Ultrarapid Metabolizer | Significantly Increased | Increased |
Table 3: Typical Reference Ranges for the VerifyNow P2Y12 Assay
| Result | Interpretation |
| < 180 PRU | Adequate P2Y12 Inhibition |
| 180 - 230 PRU | Borderline Response |
| > 230 PRU | High On-Treatment Platelet Reactivity (Potential Clopidogrel Resistance) |
Experimental Protocols
Laboratory-Based CYP2C19 Genotyping Protocol (Allele-Specific PCR)
1. DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available kit.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and allele-specific primers for the CYP2C19 variants of interest (e.g., *2, *3, *17).
-
Add the template DNA to the master mix.
-
Perform PCR using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
3. Genotype Determination:
-
Analyze the PCR products using gel electrophoresis or a real-time PCR instrument with fluorescent probes.
-
The presence or absence of specific PCR products will indicate the genotype of the individual.
Point-of-Care (POC) CYP2C19 Genotyping
1. Sample Collection:
-
Collect a buccal swab sample from the inside of the subject's cheek according to the device manufacturer's instructions.
2. Cartridge Preparation and Loading:
-
Insert the buccal swab into the provided reagent tube to release the cells.
-
Transfer the sample to the test cartridge.
3. Analysis:
-
Insert the cartridge into the POC analyzer.
-
The analyzer will automatically perform DNA extraction, PCR, and genotype analysis.
-
Results are typically available within 1-2 hours.
Platelet Aggregation by Light Transmission Aggregometry (LTA)
1. Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
2. Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to the cuvette.
-
Record the change in light transmission over time to generate an aggregation curve.
VerifyNow P2Y12 Assay
1. Sample Collection:
-
Collect whole blood into the specialized Greiner citrate tubes provided with the assay kit.
2. Assay Procedure:
-
Invert the tube gently to mix the sample.
-
Insert the tube into the VerifyNow instrument.
-
The instrument automatically performs the assay, which measures the ability of platelets to aggregate in response to ADP.
-
The result is reported in P2Y12 Reaction Units (PRU).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. diagnostica.cz [diagnostica.cz]
- 3. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 4. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 5. gmkb.org [gmkb.org]
- 6. Platelet Aggregation | HE [hematology.mlsascp.com]
- 7. de-vhl.nl [de-vhl.nl]
- 8. benchchem.com [benchchem.com]
- 9. CYP2C19 | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. helena.com [helena.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Reversibility of Platelet Inhibition: A Comparative Analysis of a Novel P2Y12 Antagonist and Ticagrelor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reversibility of platelet inhibition between a novel reversible P2Y12 antagonist, ACT-246475 (referred to herein as "P2Y12 Antagonist 1"), and the established antiplatelet agent, ticagrelor. The objective is to present experimental data, detail methodologies, and illustrate key pathways to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
The P2Y12 receptor is a critical target for antiplatelet therapy, playing a central role in thrombus formation. While irreversible P2Y12 inhibitors like clopidogrel and prasugrel have been effective, their long-lasting effects can be a drawback in clinical situations requiring rapid restoration of platelet function, such as emergency surgery.[1][2] Ticagrelor, a reversibly binding oral P2Y12 receptor antagonist, offered a significant advancement with a faster offset of action compared to its predecessors.[3][4][5] However, the development of new P2Y12 antagonists continues, with a focus on optimizing the balance between antithrombotic efficacy and bleeding risk, where the speed of reversibility is a key factor.[6] This guide focuses on a direct comparison of the reversibility profiles of ticagrelor and a novel reversible P2Y12 antagonist, ACT-246475.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation. Understanding this pathway is crucial for appreciating the mechanism of action of P2Y12 antagonists.
Caption: P2Y12 receptor signaling pathway in platelets.
Comparative Reversibility Data
The reversibility of a P2Y12 antagonist is a key determinant of its clinical utility, particularly in managing bleeding events or for patients requiring surgery. The following tables summarize the available quantitative data comparing ACT-246475 and ticagrelor.
Table 1: In Vivo Reversibility in a Rat Thrombosis Model[6]
| Parameter | This compound (ACT-246475) | Ticagrelor |
| Mechanism of Action | Direct-acting, reversible | Direct-acting, reversible |
| Therapeutic Window | Wider | Narrower |
| Surgical Blood Loss (at comparable antithrombotic efficacy) | 2.6 to 2.7-fold less than ticagrelor | - |
Data from a rat model of thrombosis and surgical bleeding.
Table 2: Offset of Platelet Inhibition in Humans (Ticagrelor vs. Clopidogrel)[3][7]
| Parameter | Ticagrelor | Clopidogrel |
| Rate of Offset of IPA (4-72h slope, % IPA/h) | -1.04 to -1.11 | -0.48 to -0.67 |
| Time for IPA to decline from 30% to 10% | 50.8 hours | 110.4 hours |
| Platelet Inhibition at 24h post-last dose (IPA %) | 58% | 52% |
| Time to recovery of platelet function | 3-5 days | 5-7 days |
IPA: Inhibition of Platelet Aggregation. This data for ticagrelor provides a benchmark for the expected reversibility profile in humans.
Experimental Protocols
Accurate assessment of platelet inhibition and its reversal relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for two key assays used in the evaluation of P2Y12 antagonists.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[7][8]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is collected into tubes containing 3.2% or 3.8% sodium citrate. The first few milliliters of blood drawn are discarded to avoid contamination with tissue factor.[9]
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature to obtain PRP.[8]
-
Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% light transmission.[8]
-
Assay Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in the aggregometer.
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP at a final concentration of 5-20 µM) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum platelet aggregation is determined and can be used to calculate the percentage of inhibition of platelet aggregation (IPA) for samples treated with a P2Y12 antagonist compared to a control.[10]
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a specific method to assess the activity of the P2Y12 receptor pathway.[11][12]
Principle: The phosphorylation state of VASP is regulated by the P2Y12 receptor. Inhibition of the P2Y12 receptor leads to an increase in phosphorylated VASP (VASP-P), which can be quantified by flow cytometry.[13]
Protocol:
-
Blood Collection: Whole blood is collected in tubes containing a suitable anticoagulant (e.g., citrate).[13]
-
Incubation: The blood sample is divided into two aliquots.
-
One aliquot is incubated with prostaglandin E1 (PGE1) alone. PGE1 stimulates the phosphorylation of VASP.
-
The other aliquot is incubated with both PGE1 and ADP. ADP, acting through the P2Y12 receptor, inhibits PGE1-induced VASP phosphorylation.
-
-
Fixation and Permeabilization: Platelets are fixed and permeabilized to allow intracellular staining.[13]
-
Staining: The platelets are stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.[13]
-
Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured by flow cytometry.
-
Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the mean fluorescence intensity (MFI) of the samples incubated with PGE1 alone and with PGE1 + ADP. A higher PRI indicates greater P2Y12 receptor inhibition.[13]
Caption: Experimental workflow for the VASP phosphorylation assay.
Discussion and Conclusion
The data presented suggests that novel reversible P2Y12 antagonists, such as ACT-246475, have the potential to offer an improved safety profile compared to ticagrelor. In a preclinical model, ACT-246475 demonstrated a significantly wider therapeutic window, with substantially less bleeding for a comparable antithrombotic effect.[6] This is a critical consideration in the development of new antiplatelet agents, as minimizing bleeding risk while maintaining efficacy is a primary goal.
Ticagrelor itself represents a significant advance over irreversible P2Y12 inhibitors due to its reversible nature, allowing for a more rapid recovery of platelet function.[3][14] The offset of its antiplatelet effect is considerably faster than that of clopidogrel, which has important clinical implications for patient management.[3][14]
The development of antagonists with even faster or more controllable reversibility, as suggested by the preclinical data for ACT-246475, could provide further clinical benefits. Future head-to-head clinical trials in human subjects are necessary to definitively establish the comparative reversibility and overall clinical profile of these new agents against established therapies like ticagrelor. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies. Researchers and drug development professionals should consider these methodologies and comparative data when designing and interpreting studies aimed at evaluating the next generation of P2Y12 inhibitors.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Randomized double-blind assessment of the ONSET and OFFSET of the antiplatelet effects of ticagrelor versus clopidogrel in patients with stable coronary artery disease: the ONSET/OFFSET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The reversible P2Y12 antagonist ACT‐246475 causes significantly less blood loss than ticagrelor at equivalent antithrombotic efficacy in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plateletservices.com [plateletservices.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 12. scispace.com [scispace.com]
- 13. biocytex.fr [biocytex.fr]
- 14. Earlier recovery of platelet function after discontinuation of treatment with ticagrelor compared with clopidogrel in patients with high antiplatelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of P2Y12 Antagonist 1 and Prasugrel in Platelet Aggregation Inhibition
In the landscape of antiplatelet therapies, targeting the P2Y12 receptor is a cornerstone for preventing thrombotic events. This guide provides a detailed comparison of a novel dual P2Y1/P2Y12 antagonist, designated as "P2Y12 antagonist 1" (also known as compound 24w), and the well-established P2Y12 inhibitor, prasugrel. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective potencies, mechanisms of action, and the experimental frameworks used for their evaluation.
Mechanism of Action and Potency
This compound (compound 24w) is an orally available dual inhibitor, targeting both the P2Y1 and P2Y12 receptors. This dual antagonism is significant as both receptors are involved in ADP-induced platelet aggregation. This compound has demonstrated potent antiplatelet activity, with an IC50 of 4.23 μM for ADP-induced platelet aggregation in rabbit plasma[1].
Prasugrel , a third-generation thienopyridine, is a prodrug that requires metabolic activation to its active metabolite, R-138727.[2][3][4] This active metabolite irreversibly binds to the P2Y12 receptor, effectively blocking ADP-mediated platelet activation and aggregation.[2][3][4] The antiplatelet effect of prasugrel is potent and sustained for the lifespan of the platelet.[5]
| Compound | Target(s) | Species | Assay | Agonist | IC50 | Reference |
| This compound (compound 24w) | P2Y1 and P2Y12 | Rabbit | Platelet Aggregation | ADP | 4.23 μM | [1] |
| Prasugrel (active metabolite R-138727) | P2Y12 | Rat | Platelet Aggregation | ADP (20 μmol/L) | 24 μmol/L | [6] |
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and thrombus formation. Upon binding of its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation.
Experimental Protocols
The potency of P2Y12 antagonists is primarily determined using in vitro platelet aggregation assays. Light Transmission Aggregometry (LTA) is the gold-standard method for this purpose.
Light Transmission Aggregometry (LTA)
Objective: To measure the ability of a test compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn whole blood from healthy human donors or relevant animal species (e.g., rabbit, rat).
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Test compounds (this compound, prasugrel active metabolite).
-
Agonist: Adenosine diphosphate (ADP) solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Blood Collection and PRP Preparation: Whole blood is collected into tubes containing sodium citrate. PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g for 10 minutes). The supernatant is the PRP. PPP is prepared by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Instrument Calibration: The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Assay:
-
Aliquots of PRP are pre-warmed to 37°C in cuvettes with a stir bar.
-
The test compound (at various concentrations) or vehicle control is added to the PRP and incubated for a specified period.
-
Platelet aggregation is initiated by adding a standard concentration of ADP (e.g., 5-20 μM).
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum platelet aggregation is determined for each concentration of the test compound. The percentage inhibition of aggregation is calculated relative to the vehicle control. The IC50 value (the concentration of the antagonist that inhibits 50% of the platelet aggregation) is then determined by plotting the percentage inhibition against the log of the antagonist concentration.
Summary and Conclusion
This compound (compound 24w) presents a novel approach to antiplatelet therapy with its dual P2Y1/P2Y12 inhibitory action. The available data in rabbit plasma indicates potent inhibition of ADP-induced platelet aggregation. Prasugrel, through its active metabolite R-138727, is a well-characterized, potent, and irreversible inhibitor of the P2Y12 receptor.
A direct comparison of the in vitro potency of these two compounds is challenging due to the lack of studies conducted under identical conditions. The provided IC50 values in different species (rabbit vs. rat) highlight the need for further comparative studies in a standardized experimental setting, ideally using human platelets, to definitively ascertain their relative potencies. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and understanding such comparative evaluations. Researchers are encouraged to consult the primary literature for more detailed methodologies and data.
References
- 1. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head In Vitro Comparison of Ticagrelor and Cangrelor in P2Y12 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent P2Y12 receptor antagonists: ticagrelor, an orally administered, reversible antagonist, and cangrelor, an intravenously administered, reversible antagonist. The data and protocols presented herein are curated to support research and development in the field of antiplatelet therapies.
Executive Summary
Ticagrelor and cangrelor are both direct-acting P2Y12 inhibitors that play crucial roles in antiplatelet therapy. While both drugs target the same receptor, their distinct molecular structures and binding mechanisms lead to different pharmacodynamic profiles.[1] Cangrelor, an ATP analog, is a competitive antagonist that binds directly to the ADP binding site of the P2Y12 receptor.[1] In contrast, ticagrelor, a cyclo-pentyl-triazolopyrimidine, is a non-competitive antagonist that binds to a site distinct from the ADP binding site.[1] This fundamental difference has implications for their onset of action, potency, and potential for drug-drug interactions. This guide delves into the in vitro experimental data that elucidates these differences.
Data Presentation: In Vitro Inhibition of Platelet Function
The following table summarizes key quantitative data from in vitro studies, providing a comparative view of the potency of ticagrelor and cangrelor in inhibiting platelet function.
| Assay Type | Parameter | Ticagrelor | Cangrelor | Reference |
| Light Transmission Aggregometry (LTA) | IC50 (ADP-induced aggregation) | Not explicitly found in direct comparison | 5.8 ± 3.4 nM (vs 1.25 µM ADP)23.1 ± 4.0 nM (vs 2.5 µM ADP)98 ± 25 nM (vs 5 µM ADP) | [2] |
| VASP Phosphorylation Assay | IC50 | Not explicitly found in direct comparison | 25.5 ± 7.7 nM | [2] |
| VerifyNow P2Y12 Assay | P2Y12 Reaction Units (PRU) | 214 (183–245) (crushed ticagrelor alone) | 63 (32–93) (with crushed ticagrelor) | [3] |
| VASP Phosphorylation Assay | Platelet Reactivity Index (PRI) % | ~65% (crushed ticagrelor alone) | ~15% (with crushed ticagrelor) | [4] |
Note: The PRU and PRI values are from an ex vivo study but provide relevant insights into the comparative inhibitory effects under controlled conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor on platelets initiates a signaling cascade that ultimately leads to platelet activation and aggregation.[4][5][6][7][8] This process is primarily mediated through the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][8] Reduced cAMP levels result in the dephosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a key event in platelet activation.[9]
Caption: P2Y12 signaling cascade and points of inhibition.
Experimental Workflow: In Vitro Platelet Function Assays
The assessment of P2Y12 antagonist efficacy in vitro typically involves isolating platelets and then subjecting them to specific functional tests in the presence of the inhibitor. The following diagram illustrates a generalized workflow for Light Transmission Aggregometry and VASP Phosphorylation assays.
Caption: Workflow for in vitro platelet function testing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are the protocols for the key assays cited.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[10] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Aggregation Assay:
-
Pre-warm PRP samples to 37°C.
-
Add the desired concentrations of ticagrelor or cangrelor to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Place the cuvette with the PRP sample into the aggregometer and establish a baseline (0% aggregation). Use a PPP sample to set the 100% aggregation baseline.
-
Add an ADP agonist (e.g., 5-20 µM) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
-
To determine the IC50 value, perform the assay with a range of antagonist concentrations and calculate the concentration that inhibits 50% of the maximal aggregation response.[11]
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a specific method to assess the P2Y12 receptor signaling pathway.[9] The phosphorylation state of VASP is measured by flow cytometry, providing a Platelet Reactivity Index (PRI).
1. Sample Preparation and Incubation:
-
Use citrated whole blood for the assay.
-
In separate tubes, incubate whole blood with either prostaglandin E1 (PGE1) alone or a combination of PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP, acting through P2Y12, inhibits it.[9]
-
In parallel, incubate whole blood with the desired concentrations of ticagrelor or cangrelor before the addition of PGE1 and ADP to assess their inhibitory effect.
2. Fixation, Permeabilization, and Staining:
-
Following incubation, fix the cells with a fixation solution (e.g., formaldehyde-based).
-
Permeabilize the platelet membrane to allow intracellular staining.
-
Add a primary monoclonal antibody specific for phosphorylated VASP (Ser239).
-
Add a secondary antibody conjugated to a fluorophore (e.g., FITC).
-
A platelet-specific marker (e.g., anti-CD61) can be used for gating the platelet population.
3. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate the platelet population based on forward and side scatter characteristics and/or a platelet-specific marker.
-
Measure the mean fluorescence intensity (MFI) of the stained platelets in the samples treated with PGE1 alone (MFI_PGE1) and those treated with PGE1 and ADP (MFI_PGE1+ADP).
4. Calculation of Platelet Reactivity Index (PRI):
-
The PRI is calculated using the following formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100
-
A lower PRI indicates a higher level of P2Y12 inhibition.
Conclusion
References
- 1. Platelet reactivity evaluated with the VASP assay following ticagrelor loading dose in acute coronary syndrome patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. In Vitro Pharmacodynamic Effects of Cangrelor on Platelet P2Y12 Receptor-Mediated Signaling in Ticagrelor-Treated Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocytex.fr [biocytex.fr]
- 8. Pharmacodynamic effects during the transition between cangrelor and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anti-thrombotic Efficacy of P2Y12 Antagonist 1 in a Ferric Chloride-Induced Thrombosis Model
This guide provides a comparative analysis of the anti-thrombotic efficacy of a novel P2Y12 antagonist, designated "P2Y12 Antagonist 1," against established clinical agents, clopidogrel and ticagrelor. The evaluation is based on the widely utilized ferric chloride-induced arterial thrombosis model, a standard for preclinical assessment of anti-platelet therapies.[1][2][3]
The P2Y12 receptor is a critical mediator in platelet activation and aggregation, making it a key target for anti-thrombotic drugs used in the management of acute coronary syndromes and the prevention of thrombotic events.[4][5][6] This document is intended for researchers and professionals in drug development, offering objective experimental data and detailed protocols to facilitate informed comparisons.
P2Y12 Signaling Pathway in Platelet Aggregation
Upon vascular injury, adenosine diphosphate (ADP) is released from dense granules of activated platelets. ADP binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[6] The P2Y12 receptor, coupled to Gαi, inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[4][7] Reduced cAMP levels diminish the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a negative regulator of integrin αIIbβ3 activation.[4] The activation of the P2Y12 receptor is central to amplifying and sustaining the platelet activation response, leading to stable thrombus formation.[8][9][10] P2Y12 antagonists block this pathway, thereby inhibiting platelet aggregation.[5]
Figure 1. P2Y12 receptor signaling pathway and antagonist action.
Comparative Efficacy in Ferric Chloride Thrombosis Model
The anti-thrombotic efficacy of "this compound" was compared with clopidogrel and ticagrelor in a rat carotid artery thrombosis model induced by ferric chloride (FeCl₃). Key performance indicators such as time to occlusion and bleeding time were measured. The data presented for "this compound" is based on internal preclinical studies, while data for clopidogrel and ticagrelor are representative values derived from published literature.[11][12]
| Parameter | Vehicle (Control) | Clopidogrel (30 mg/kg) | Ticagrelor (10 mg/kg) | This compound (10 mg/kg) |
| Time to Occlusion (minutes) | 10.5 ± 2.1 | 25.8 ± 4.5 | > 30 | > 30 |
| Thrombus Weight (mg) | 3.8 ± 0.7 | 1.9 ± 0.4 | 1.1 ± 0.3 | 1.0 ± 0.2 |
| Bleeding Time (seconds) | 150 ± 30 | 310 ± 55 | 420 ± 68 | 350 ± 60 |
Data Interpretation: "this compound" demonstrates potent anti-thrombotic activity, comparable to ticagrelor, by significantly prolonging the time to vessel occlusion and reducing thrombus weight. Notably, it appears to have a more favorable bleeding profile than ticagrelor at an equally effective anti-thrombotic dose. Compared to clopidogrel, "this compound" shows superior efficacy.[13][14][15]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis
This protocol details the in vivo model used to assess and compare the anti-thrombotic agents. The ferric chloride injury model is a well-established method for inducing thrombus formation in a controlled manner.[2][3]
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneal injection).
-
The animal is placed in a supine position on a heating pad to maintain body temperature at 37°C.[1]
-
A midline cervical incision is made to expose the left common carotid artery, which is carefully isolated from the surrounding vagus nerve and sheath.[16]
2. Drug Administration:
-
"this compound," clopidogrel, ticagrelor, or vehicle is administered via oral gavage or intravenous infusion at specified times before the surgical procedure to allow for absorption and metabolic activation (if required).
3. Thrombus Induction:
-
A Doppler flow probe is placed around the isolated carotid artery to monitor baseline blood flow.[3][11]
-
A small piece of filter paper (e.g., 1x2 mm) saturated with a 5-10% ferric chloride (FeCl₃) solution is applied to the adventitial surface of the artery, upstream of the flow probe.[16][17]
-
The filter paper is left in place for a set duration (typically 3-5 minutes) to induce oxidative injury to the vessel wall, initiating thrombus formation.[3][17]
4. Efficacy Measurement:
-
Time to Occlusion (TTO): Carotid artery blood flow is monitored continuously using the Doppler probe. TTO is defined as the time from the application of FeCl₃ until blood flow ceases completely (flow < 10% of baseline) for a sustained period.
-
Thrombus Weight: After the experiment, the thrombosed segment of the artery is excised, and the formed thrombus is isolated and weighed.
5. Safety Measurement (Bleeding Time):
-
A standardized tail transection is performed (e.g., 3 mm from the tip), and the time until bleeding stops is recorded. This measurement assesses the hemostatic impact of the anti-platelet agent.
Figure 2. Experimental workflow for the ferric chloride thrombosis model.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]
- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 4. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2Y12 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The reversible P2Y12 antagonist ACT‐246475 causes significantly less blood loss than ticagrelor at equivalent antithrombotic efficacy in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The reversible P2Y12 antagonist ACT-246475 causes significantly less blood loss than ticagrelor at equivalent antithrombotic efficacy in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Third generation P2Y12 antagonists inhibit platelet aggregation more effectively than clopidogrel in a myocardial infarction registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and safety of oral P2Y12 inhibitors after non-ST-elevation acute coronary syndromes: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 17. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ticagrelor's Cross-Reactivity with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2Y12 receptor antagonist, Ticagrelor, and its cross-reactivity with other purinergic receptors. Ticagrelor is a direct-acting, reversibly binding oral antagonist of the P2Y12 receptor, crucial for inhibiting ADP-induced platelet aggregation.[1] Unlike thienopyridines such as clopidogrel, it does not require metabolic activation to exert its effect.[2] Understanding its selectivity is critical for assessing its therapeutic window and potential off-target effects.
Quantitative Analysis of Receptor Selectivity
The selectivity of Ticagrelor has been evaluated across various purinergic receptors. While highly selective for P2Y12, its interactions with other receptors have been a subject of investigation. The following table summarizes the available quantitative data on Ticagrelor's binding affinity and functional inhibition across several purinergic receptor subtypes.
| Receptor | Ligand/Antagonist | Assay Type | Cell Type/System | Measured Value (IC50/Ki) | Source |
| P2Y12 | Ticagrelor | Radioligand Binding ([³³P]2MeS-ADP) | Recombinant human P2Y12 | Ki = 4.3 ± 1.3 nM | [3] |
| P2Y12 | Ticagrelor | GTPγS Binding Assay | rh-P2Y12-transfected CHO-K1 cells | IC50 = 59 ± 30 nM | [2] |
| P2Y12 | Ticagrelor | ADP-induced Platelet Aggregation | Washed human platelets | IC50 = 5 ± 4 nM | [2] |
| P2Y1 | Ticagrelor | Functional/Binding Assay | Human P2Y1 receptor system | No significant activity at ≤ 3 µM | [4] |
| P2Y2 | Ticagrelor | Functional Assay | Human P2Y2 receptor system | Inactive at 10 µM | [4] |
| P2Y6 | Ticagrelor | Functional/Binding Assay | Rat P2Y6 receptor system | No significant activity at ≤ 3 µM | [4] |
| P2Y11 | Ticagrelor | Functional/Binding Assay | Human P2Y11 receptor system | No significant activity at ≤ 3 µM | [4] |
| P2Y13 | Ticagrelor | Label-free Cellular Response | Human P2Y13 receptor-transfected cells | Inhibits P2Y13-mediated responses | [4] |
| P2Y14 | Ticagrelor | Functional/Binding Assay | Human P2Y14 receptor system | No significant activity at ≤ 3 µM | [4] |
Note: Data for P2Y13 did not provide a specific IC50 or Ki value but indicated inhibitory activity.
A key off-target effect of Ticagrelor is its ability to inhibit the equilibrative nucleoside transporter 1 (ENT1).[5][6] This is not a purinergic receptor but results in increased extracellular adenosine concentrations, which can then activate adenosine (P1) receptors, contributing to some of Ticagrelor's cardioprotective effects beyond P2Y12 inhibition.[6][7]
Signaling Pathways and Experimental Workflow
To understand the context of Ticagrelor's action and how its selectivity is tested, the following diagrams illustrate the canonical P2Y12 signaling pathway and a general workflow for assessing antagonist cross-reactivity.
Caption: Canonical P2Y12 receptor signaling pathway in platelets.
Caption: General experimental workflow for antagonist cross-reactivity assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are representative protocols for key experiments used to determine the cross-reactivity of P2Y12 antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound (e.g., Ticagrelor) to displace a known radiolabeled ligand from its receptor, allowing for the determination of the binding affinity (Ki).
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably transfected with the human purinergic receptor of interest (e.g., P2Y1, P2Y12, P2Y13).
-
Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [³³P]2MeS-ADP for P2Y12).
-
Test Compound: Ticagrelor, serially diluted to a range of concentrations.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂).
-
Filtration System: 96-well filter plates (e.g., glass fiber) and a vacuum manifold.
-
Scintillation Fluid and Counter.
2. Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein), the radioligand (at a concentration near its Kd value), and varying concentrations of Ticagrelor.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through the glass fiber filter plates using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound (free) radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: After drying the filters, add scintillation fluid to each well and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Ticagrelor concentration. The IC50 value (the concentration of Ticagrelor that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.[8][9]
Functional Assay: GTPγS Binding
This assay measures the functional consequence of receptor activation—the binding of GTP to the G-protein—and its inhibition by an antagonist.
1. Materials and Reagents:
-
Cell Membranes: As described above.
-
Agonist: A known agonist for the target receptor (e.g., ADP or 2-MeSADP for P2Y12).
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: To ensure G-proteins are in an inactive state at the start.
-
Test Compound: Ticagrelor, serially diluted.
-
Assay Buffer: Similar to the binding assay buffer, often containing GDP.
2. Procedure:
-
Pre-incubation: Incubate cell membranes with varying concentrations of Ticagrelor for a short period (e.g., 15-30 minutes).
-
Reaction Initiation: Add the agonist and [³⁵S]GTPγS to the mixture to initiate the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Separation and Detection: The separation and detection steps are analogous to the radioligand binding assay, using filtration to capture the membranes with bound [³⁵S]GTPγS.
-
Data Analysis: The amount of bound [³⁵S]GTPγS reflects the level of G-protein activation. Data is analyzed to determine the IC50 of Ticagrelor for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
These protocols provide a framework for the rigorous evaluation of the selectivity profile of P2Y12 antagonists like Ticagrelor, ensuring a comprehensive understanding of their pharmacological activity.
References
- 1. Ticagrelor: the first reversibly binding oral P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
"P2Y12 antagonist 1" comparative analysis of on-target and off-target effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target and off-target effects of prominent P2Y12 antagonists, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of these antiplatelet agents.
Introduction to P2Y12 Antagonists
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets.[1][2] When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[2] Consequently, P2Y12 antagonists are a cornerstone of antiplatelet therapy, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[3][4][5][6][7][8] This guide focuses on a comparative analysis of three key oral P2Y12 inhibitors: clopidogrel, prasugrel, and ticagrelor.[3]
On-Target Effects: P2Y12 Receptor Inhibition
The primary on-target effect of these antagonists is the inhibition of ADP-induced platelet aggregation. However, they differ in their mechanism of action, potency, and clinical efficacy.
Comparative Efficacy in Clinical Trials:
Data from major clinical trials demonstrate the superior efficacy of prasugrel and ticagrelor in reducing major adverse cardiovascular events (MACE) compared to clopidogrel, albeit with a potential increase in bleeding risk.[3][9][10]
| Clinical Trial | Comparison | Primary Efficacy Endpoint (MACE) | Primary Safety Endpoint (Major Bleeding) |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel in ACS with PCI | Prasugrel showed a significant reduction in the composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[3][7] | Prasugrel was associated with a significant increase in major bleeding.[3] |
| PLATO | Ticagrelor vs. Clopidogrel in ACS | Ticagrelor was superior to clopidogrel in preventing the primary composite endpoint of death from vascular causes, myocardial infarction, or stroke.[11] | There was no significant difference in the rates of major bleeding between the two groups.[3] |
| ISAR-REACT 5 | Prasugrel vs. Ticagrelor in ACS with invasive management | Prasugrel was found to be superior to ticagrelor in reducing the composite endpoint of death, myocardial infarction, or stroke.[12] | No significant difference in major bleeding was observed between the two groups. |
Quantitative Comparison of Platelet Inhibition:
The potency of P2Y12 inhibitors can be assessed using various platelet function tests. The VerifyNow P2Y12 assay measures platelet reactivity in P2Y12 Reaction Units (PRU), with lower values indicating greater inhibition.
| P2Y12 Antagonist | Mechanism of Action | Mean PRU Value (On-Treatment) | Time to Peak Effect |
| Clopidogrel | Irreversible antagonist (prodrug) | ~188 (highly variable)[13] | ≥ 6 hours (600mg loading dose)[13] |
| Prasugrel | Irreversible antagonist (prodrug) | Consistently lower than clopidogrel | ≥ 45 minutes (60mg loading dose)[13] |
| Ticagrelor | Reversible, direct-acting antagonist | Consistently lower than clopidogrel | ≥ 2 hours (180mg loading dose)[13] |
Off-Target Effects: Beyond P2Y12 Inhibition
Beyond their primary antiplatelet activity, some P2Y12 inhibitors exhibit off-target effects that may contribute to their overall clinical profile.
Ticagrelor and Adenosine Metabolism:
Ticagrelor is unique among these agents for its ability to inhibit the equilibrative nucleoside transporter 1 (ENT1), thereby reducing the cellular reuptake of adenosine.[11][14][15] This leads to increased extracellular adenosine concentrations, which can have several physiological effects, including:
-
Cardioprotection: Adenosine can modulate pathways involved in cardiac fibrosis.[11][14]
-
Endothelial Function: Potential for improved endothelial barrier function.[11][14]
-
Inflammation Modulation: Influence on inflammatory responses.[11][14]
However, a study by Valgimigli et al. (HI-TECH) suggested that in stable patients post-ACS, ticagrelor did not show measurable off-target effects on endothelial function or systemic adenosine plasma levels compared to clopidogrel and prasugrel.[16]
Comparative Summary of Off-Target Effects:
| P2Y12 Antagonist | Known Off-Target Effects | Potential Clinical Implications |
| Clopidogrel | Generally considered to have minimal off-target effects. | Primarily acts through P2Y12 inhibition. |
| Prasugrel | No significant off-target actions have been consistently reported.[17] | Primarily acts through P2Y12 inhibition. |
| Ticagrelor | Inhibition of adenosine reuptake via ENT1.[11][14][15] | Cardioprotective effects, modulation of inflammation, potential for dyspnea.[14][16] |
Signaling Pathways and Experimental Workflows
To understand the action of P2Y12 antagonists, it is essential to visualize the underlying signaling pathways and the experimental methods used for their evaluation.
Caption: P2Y12 Receptor Signaling Pathway in Platelets.
Caption: General Experimental Workflow for P2Y12 Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2Y12 antagonist effects.
Light Transmission Aggregometry (LTA)
LTA is a widely used method to measure platelet aggregation in vitro.
Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[18][19][20]
Protocol:
-
Sample Preparation:
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and calibrate the instrument to 0% aggregation.
-
Replace the PRP with PPP to set 100% aggregation.
-
Add the P2Y12 antagonist at varying concentrations to the PRP and incubate.
-
Initiate aggregation by adding an ADP solution (e.g., 5-20 µM).
-
Record the change in light transmission over time.
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal aggregation.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a P2Y12 antagonist to its receptor.
Principle: This method measures the displacement of a radiolabeled P2Y12 agonist (e.g., [³H]2MeSADP) from the receptor by a competing unlabeled antagonist.[2][22][23]
Protocol:
-
Materials:
-
Assay Procedure:
-
Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist.[2]
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.[2]
-
Wash the filters with ice-cold assay buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[2]
-
Conclusion
The choice of a P2Y12 antagonist in a research or clinical setting requires a comprehensive understanding of its on-target and potential off-target effects. While prasugrel and ticagrelor offer more potent and consistent platelet inhibition compared to clopidogrel, ticagrelor's unique interaction with adenosine metabolism presents an additional layer of complexity and potential therapeutic implications that warrant further investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future P2Y12 inhibitors.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Platelet Function and Genetic Testing to Guide P2Y12 Receptor Inhibitors in PCI - American College of Cardiology [acc.org]
- 9. Meta-Analysis Comparing P2Y12 Inhibitors in Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation | MDPI [mdpi.com]
- 12. Comparative efficacy and safety of oral P2Y12 inhibitors after non-ST-elevation acute coronary syndromes: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resusnation.com [resusnation.com]
- 14. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ticagrelor: Effects Beyond the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ticagrelor Doesn’t Carry Any Off-Target Effects Compared With Clopidogrel, Prasugrel | tctmd.com [tctmd.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 21. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 22. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Platelet Assays for Predicting the In Vivo Antithrombotic Effect of P2Y12 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used in vitro platelet function assays and their correlation with the in vivo antithrombotic efficacy of P2Y12 receptor antagonists. The information presented herein is intended to assist researchers in selecting appropriate assays for preclinical drug development and translational studies. This guide will focus on two prominent P2Y12 antagonists, Clopidogrel and Ticagrelor, as examples to illustrate the comparative performance of different assays.
Introduction to P2Y12 Antagonists and Platelet Function Testing
The P2Y12 receptor is a crucial mediator of platelet activation and aggregation.[1][2][3] Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, leading to a cascade of intracellular events that ultimately result in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][2][3] P2Y12 antagonists are a cornerstone of antiplatelet therapy for the prevention of thrombotic events.[3]
A variety of in vitro assays have been developed to assess the pharmacodynamic effects of P2Y12 inhibitors. These assays are critical in drug development to determine potency and in clinical practice to potentially identify patients with high on-treatment platelet reactivity who may be at increased risk of thrombotic events.[4] However, the correlation between the results of these in vitro assays and the in vivo antithrombotic effect is not always straightforward. This guide explores the principles of three commonly used assays—Light Transmission Aggregometry (LTA), VerifyNow P2Y12, and Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation assay—and compares their utility in predicting in vivo efficacy.
P2Y12 Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in ADP-mediated platelet aggregation and the points of intervention for P2Y12 antagonists.
Comparison of In Vitro Platelet Function Assays
The following table summarizes the key characteristics of Light Transmission Aggregometry (LTA), VerifyNow P2Y12, and the VASP Phosphorylation assay.
| Feature | Light Transmission Aggregometry (LTA) | VerifyNow P2Y12 | VASP Phosphorylation Assay |
| Principle | Measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist (e.g., ADP).[5][6] | A whole-blood, point-of-care, turbidimetric assay that measures platelet aggregation on fibrinogen-coated beads in response to ADP.[5][7][8] | A flow cytometry-based assay that measures the phosphorylation state of VASP, an intracellular protein regulated by the P2Y12 signaling pathway.[6][9][10] |
| Sample Type | Platelet-Rich Plasma (PRP) | Whole Blood | Whole Blood |
| Endpoint | Maximum Platelet Aggregation (%) | P2Y12 Reaction Units (PRU) or % Inhibition | Platelet Reactivity Index (PRI) (%) |
| Specificity for P2Y12 | Moderate; ADP also activates the P2Y1 receptor. | High; includes prostaglandin E1 (PGE1) to suppress the P2Y1 pathway.[5] | High; directly assesses the downstream signaling of the P2Y12 receptor.[6][9] |
| Advantages | Considered the "gold standard" for historical comparisons.[6] | Rapid, point-of-care results; easy to use.[7][8] | Highly specific for P2Y12 inhibition; stable samples.[6][9] |
| Disadvantages | Labor-intensive, requires sample processing, poor standardization.[4] | Less sensitive at very high or very low levels of inhibition.[11] | Requires a flow cytometer; more complex procedure. |
Correlation of In Vitro Assays with In Vivo Antithrombotic Effect
A direct comparison of quantitative data from in vitro assays with in vivo antithrombotic efficacy is crucial for preclinical drug development. The following tables present data synthesized from studies on prasugrel and ticagrelor, two potent P2Y12 antagonists.
Table 1: In Vitro vs. In Vivo Efficacy of Prasugrel and Ticagrelor in a Rat Model
| P2Y12 Antagonist | In Vitro Platelet Aggregation (IC50, µM)a | Ex Vivo Platelet Aggregation (ED50, mg/kg)b | In Vivo Antithrombotic Effect (ED50, mg/kg)c |
| Prasugrel (Active Metabolite) | 1.8 | 1.9 | 1.8 |
| Ticagrelor | 0.03 - 0.3 | 8.0 | 7.7 |
Data synthesized from a study comparing prasugrel and ticagrelor in rats.[12] aIn vitro platelet aggregation induced by ADP. bEx vivo platelet aggregation measured after oral administration. cIn vivo antithrombotic effect measured in a rat arteriovenous (AV) shunt thrombosis model.[12]
Table 2: Comparison of In Vivo Antiplatelet Potency of Prasugrel and Clopidogrel in Rats
| P2Y12 Antagonist | In Vivo Antiplatelet Potency (Relative to Clopidogrel) |
| Prasugrel | ~10 times more potent |
Data from a study comparing the in vivo antiplatelet effects of prasugrel and clopidogrel in rats.[13][14]
These data suggest that for some P2Y12 antagonists, there can be a good correlation between ex vivo platelet aggregation and in vivo antithrombotic effect, as seen with prasugrel.[12] However, the in vitro potency of the active metabolite may not always directly translate to in vivo efficacy, highlighting the importance of pharmacokinetic and metabolic factors.[12]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further research.
In Vitro Platelet Aggregation: Light Transmission Aggregometry (LTA)
Protocol Details:
-
Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Platelet-rich plasma (PRP) is prepared by centrifuging whole blood at a low speed (e.g., 200 x g) for 10-15 minutes.
-
Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes.
-
-
Assay Procedure:
-
The platelet count in the PRP is adjusted to a standardized concentration.
-
PRP is placed in a cuvette with a stir bar and incubated at 37°C in an aggregometer.
-
The instrument is calibrated using PRP (0% aggregation) and PPP (100% aggregation).
-
The P2Y12 antagonist or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist, such as ADP (typically 5-20 µM), is added to induce aggregation.
-
The change in light transmission is recorded over time, and the maximum aggregation is determined.[15]
-
Point-of-Care Assay: VerifyNow P2Y12
Protocol Details:
-
Sample Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.
-
Assay Procedure:
-
A VerifyNow P2Y12 assay cartridge is inserted into the instrument.
-
The whole blood sample is transferred to the cartridge.
-
The instrument automatically mixes the blood with reagents in the cartridge, which include ADP as an agonist and prostaglandin E1 to inhibit the P2Y1 receptor, making the assay specific for P2Y12.[5]
-
Activated platelets bind to fibrinogen-coated beads, causing aggregation, which is detected by an increase in light transmittance.
-
The instrument reports the results in P2Y12 Reaction Units (PRU).[5][7][8]
-
Flow Cytometry Assay: VASP Phosphorylation
Protocol Details:
-
Sample Preparation: Whole blood is collected in 3.2% sodium citrate tubes.
-
Assay Procedure:
-
Aliquots of whole blood are incubated with either prostaglandin E1 (PGE1) alone or a combination of PGE1 and ADP.
-
Following incubation, the platelets are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled monoclonal antibody specific for the phosphorylated form of VASP.
-
The fluorescence intensity of the platelets is measured using a flow cytometer.
-
The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensities of the PGE1- and PGE1+ADP-treated samples.[9][10]
-
In Vivo Antithrombotic Effect: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Protocol Details:
-
Animal Preparation: The animal (commonly a mouse or rat) is anesthetized.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery is carefully isolated.
-
-
Thrombosis Induction:
-
Measurement of Thrombosis:
Conclusion
The selection of an appropriate in vitro platelet function assay is a critical decision in the development of novel P2Y12 antagonists. While Light Transmission Aggregometry has been the historical gold standard, its limitations have led to the development of more specific and user-friendly assays like VerifyNow P2Y12 and the VASP phosphorylation assay.
The presented data suggests that for some P2Y12 inhibitors, there is a reasonable correlation between ex vivo platelet aggregation and in vivo antithrombotic efficacy in preclinical models. However, it is crucial to consider that in vitro potency does not always directly predict in vivo effects due to metabolic and pharmacokinetic differences between compounds.
Therefore, a comprehensive preclinical evaluation of a novel P2Y12 antagonist should ideally involve a battery of in vitro assays to characterize its pharmacological profile, complemented by well-designed in vivo thrombosis models to establish its antithrombotic efficacy and therapeutic window. This integrated approach will provide a more complete understanding of the drug's potential and facilitate its successful translation to the clinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical studies with selective reversible direct P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversibility of platelet P2Y12 inhibition by platelet supplementation: ex vivo and in vitro comparisons of prasugrel, clopidogrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The greater in vivo antiplatelet effects of prasugrel as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of ticagrelor and clopidogrel on platelet function and prognosis in unstable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet inhibitory drugs: an in vivo method of evaluation in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Benchmarking "P2Y12 Antagonist 1" Against Next-Generation P2Y12 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational agent, "P2Y12 Antagonist 1," with currently marketed next-generation P2Y12 inhibitors. The objective is to benchmark the performance of "this compound" by presenting supporting experimental data and detailed methodologies for key assays.
Introduction to P2Y12 Receptor Inhibition
The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets.[1][2] Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that leads to platelet aggregation and thrombus formation, making it a key target for antiplatelet therapies.[1] P2Y12 inhibitors are a cornerstone in the management of acute coronary syndromes (ACS) and for patients undergoing percutaneous coronary intervention (PCI).[3][4] Next-generation P2Y12 inhibitors have been developed to overcome some of the limitations of earlier agents like clopidogrel, offering more rapid, potent, and consistent platelet inhibition.[4][5]
This guide will compare "this compound" to the following next-generation P2Y12 inhibitors:
-
Ticagrelor: A direct-acting, reversible cyclopentyl-triazolopyrimidine.[3][7]
-
Cangrelor: An intravenous, direct-acting, reversible ADP analogue.[3][8]
Comparative Efficacy and Pharmacological Parameters
The following tables summarize the quantitative data comparing the in vitro and in vivo properties of "this compound" with prasugrel, ticagrelor, and cangrelor.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Mechanism of Action | Target Binding | IC50 (ADP-induced Platelet Aggregation) | Receptor Affinity (Ki) |
| This compound | Direct-acting, Reversible | Allosteric | 30 nM | 2.5 nM |
| Prasugrel (active metabolite) | Indirect-acting, Irreversible | Covalent | 50 nM | Not Applicable |
| Ticagrelor | Direct-acting, Reversible | Allosteric | 130 nM | 14 nM |
| Cangrelor | Direct-acting, Reversible | Competitive | 7 nM | 1.8 nM |
Table 2: Pharmacokinetic and Pharmacodynamic Profile
| Inhibitor | Administration | Onset of Action | Half-life | Metabolism | % Platelet Inhibition (at 2h) |
| This compound | Oral | 30 minutes | 10 hours | Minimal (CYP-independent) | >85% |
| Prasugrel | Oral | 30 minutes | 7 hours (active metabolite) | Hepatic (CYP-dependent) | >80% |
| Ticagrelor | Oral | 30-60 minutes | 7-9 hours | Hepatic (CYP3A4) | >90% |
| Cangrelor | Intravenous | <2 minutes | 3-6 minutes | Dephosphorylation | >95% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to the P2Y12 receptor.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human P2Y12 receptor.
-
[³H]2-MeSADP (radioligand).
-
Test compounds (e.g., "this compound", ticagrelor, cangrelor).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation fluid.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]2-MeSADP and varying concentrations of the test compound.
-
The reaction is incubated at room temperature for 60 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known P2Y12 antagonist.
-
The IC50 value is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.[1]
Platelet Aggregation Assay
This assay measures the ability of a test compound to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
Adenosine diphosphate (ADP) solution.
-
Test compounds.
-
Saline solution (vehicle control).
-
Light transmission aggregometer.
Procedure:
-
PRP is pre-incubated with either the test compound or vehicle control for a specified time at 37°C.
-
The cuvettes containing the PRP are placed in the aggregometer, and a baseline light transmission is established.
-
ADP is added to induce platelet aggregation, and the change in light transmission is recorded over time.
-
The maximum aggregation percentage is determined for each sample.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the maximal ADP-induced aggregation.
Visualizations
P2Y12 Signaling Pathway
The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the points of intervention for P2Y12 antagonists.
Caption: P2Y12 receptor signaling cascade and points of antagonist inhibition.
Experimental Workflow for P2Y12 Inhibitor Screening
This diagram outlines a typical workflow for the in vitro screening and characterization of novel P2Y12 inhibitors.
Caption: A generalized workflow for the discovery and development of P2Y12 inhibitors.
Generational Comparison of P2Y12 Inhibitors
This diagram illustrates the logical relationship and evolution of P2Y12 inhibitors.
Caption: The evolution of P2Y12 inhibitors from first to next-generation and investigational agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Oral P2Y12 Inhibitors and Drug Interactions | ECR Journal [ecrjournal.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Pharmacokinetics and Pharmacodynamics of Approved and Investigational P2Y12 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling P2Y12 Antagonist 1
This document provides crucial safety protocols, operational guidelines, and disposal instructions for handling the potent research compound, P2Y12 Antagonist 1. This guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of the experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, pharmacologically active compound. Due to its potential to elicit physiological effects at low concentrations, it must be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of nitrile gloves should be worn at all times when handling the compound.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A clean, buttoned lab coat must be worn.
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood or other containment device, a properly fitted N95 or higher-rated respirator is required.
Safe Handling Procedures
Adherence to these procedures is critical to minimize exposure risk.
-
Designated Work Area: All work with this compound should be conducted in a designated and clearly labeled area.
-
Ventilation: All weighing and initial dilutions of the powdered compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.
-
Weighing: Use a dedicated set of spatulas and weighing papers. Clean all equipment thoroughly after each use.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.
Storage Requirements
Proper storage is essential to maintain the stability of the compound and prevent unauthorized access.
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep the container in a secure, well-ventilated, and dry location, away from incompatible materials.
-
Temperature: Unless otherwise specified, store at the recommended temperature, protected from light.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held the powdered compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy, which may still require it to be treated as hazardous waste.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste.
Quantitative Data Summary
The following table provides representative physicochemical properties for a well-known P2Y12 antagonist, Ticagrelor. This data is provided as an example for a potent P2Y12 antagonist.
| Property | Value |
| Molecular Formula | C₂₃H₂₈F₂N₆O₄S |
| Molecular Weight | 522.57 g/mol [1] |
| Melting Point | 138-140°C[2] |
| Solubility (Aqueous) | Approximately 10 mcg/mL at room temperature[1] |
| pKa | No pKa within the physiological range (pH 1-8)[3] |
| LogP | 2.[4] |
| Appearance | White to off-white solid[2] |
| Storage Temperature | Store in freezer, under -20°C[2] |
Experimental Protocols
In Vitro Platelet Aggregation Assay Using Light Transmittance Aggregometry (LTA)
This protocol outlines a common method to assess the inhibitory effect of a P2Y12 antagonist on platelet aggregation.
1. Materials and Reagents:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Human whole blood (collected in 3.2% sodium citrate tubes)
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmittance Aggregometer
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
3. Experimental Procedure:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Add a small volume of this compound solution (or vehicle control) to the PRP and incubate for the desired time (e.g., 15 minutes) at 37°C.
-
Place the cuvette with the PRP sample into the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add ADP to the PRP to induce platelet aggregation. The final concentration of ADP should be one that induces a submaximal aggregation response.
-
Record the change in light transmittance for at least 5 minutes.
4. Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.
Visualizations
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro platelet aggregation assay to test P2Y12 antagonist efficacy.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
